molecular formula C10H9BrFNO B13155231 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Cat. No.: B13155231
M. Wt: 258.09 g/mol
InChI Key: IHGYYZZMKUQBMT-UHFFFAOYSA-N
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Description

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H9BrFNO and its molecular weight is 258.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

IUPAC Name

4-(2-bromo-6-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

IHGYYZZMKUQBMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Br)F

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

The synthesis of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one represents a critical workflow in the preparation of poly(ADP-ribose) polymerase (PARP) inhibitors and other CNS-active agents. The 2-bromo-6-fluorophenyl moiety is a high-value pharmacophore; the fluorine atom modulates metabolic stability (blocking P450 oxidation sites), while the bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to build complex scaffolds like Niraparib or Rucaparib analogs.

This guide details a robust, scalable Nitro-Michael route. Unlike the malonate condensation method, which requires harsh decarboxylation steps, this pathway utilizes a cinnamate intermediate to directly access the


-lactam core.

Critical Technical Challenge: The primary failure mode in this synthesis is hydrodehalogenation (loss of the aryl bromide) during the nitro-reduction step. This protocol explicitly utilizes a chemoselective reduction system (Fe/AcOH or Raney Nickel) to preserve the halogenated motif.

Part 2: Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C3–C4 bond via a Michael addition, followed by intramolecular cyclization.

Retrosynthesis Target 4-(2-Bromo-6-fluorophenyl) pyrrolidin-2-one AminoEster γ-Amino Ester (Intermediate) AminoEster->Target Cyclization (-EtOH) NitroEster Ethyl 4-nitro-3-(2-bromo-6-fluorophenyl) butanoate NitroEster->AminoEster Chemoselective Reduction (Fe/AcOH) Cinnamate Ethyl (E)-3-(2-bromo-6-fluorophenyl) acrylate Cinnamate->NitroEster Michael Addition (MeNO2, DBU) Aldehyde 2-Bromo-6-fluorobenzaldehyde (Starting Material) Aldehyde->Cinnamate HWE Reaction Reagents1 Nitromethane (Michael Donor) Reagents1->NitroEster Reagents2 Triethyl phosphonoacetate (HWE Reagent) Reagents2->Cinnamate

Figure 1: Retrosynthetic logic flow prioritizing the preservation of the aryl halide.

Part 3: Detailed Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesis of Ethyl (E)-3-(2-bromo-6-fluorophenyl)acrylate. Rationale: The HWE reaction is preferred over the Wittig reaction for its superior E-selectivity and easier removal of phosphate byproducts compared to triphenylphosphine oxide.

Reagents:

  • 2-Bromo-6-fluorobenzaldehyde (1.0 eq)[1][2]

  • Triethyl phosphonoacetate (1.2 eq)

  • Lithium hydroxide (LiOH) or NaH (1.5 eq)

  • Solvent: THF (anhydrous)

Protocol:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (60% dispersion, 1.5 eq) in anhydrous THF at 0°C.
    
  • Addition: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until the solution becomes clear (formation of the phosphonate carbanion).

  • Coupling: Add a solution of 2-Bromo-6-fluorobenzaldehyde (1.0 eq) in THF dropwise. The steric bulk of the 2,6-disubstitution may require warming to room temperature.

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2][3][4] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 85–92%

    • Key Data:

      
       NMR should show a large coupling constant (
      
      
      
      Hz) for the vinylic protons, confirming the E-isomer.
Step 2: Michael Addition of Nitromethane

Objective: Synthesis of Ethyl 4-nitro-3-(2-bromo-6-fluorophenyl)butanoate. Rationale: Nitromethane acts as a masked amino group. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base is critical to drive the reaction against the steric hindrance of the ortho-substituents.

Reagents:

  • Cinnamate intermediate (from Step 1)

  • Nitromethane (5–10 eq, used as solvent/reagent)

  • DBU (1.0–1.2 eq)

Protocol:

  • Dissolve the cinnamate in Nitromethane (0.5 M concentration).

  • Add DBU dropwise at room temperature.

  • Heat: Warm the reaction to 60°C. The electron-deficient nature of the nitrostyrene-like system facilitates attack, but the ortho-fluorine/bromine atoms create significant steric shielding.

  • Monitoring: Reaction typically requires 12–24 hours.

  • Workup: Dilute with

    
    , wash extensively with 1N HCl (to remove DBU) and brine.
    
  • Safety Note: Nitromethane is energetic. Avoid concentrating to dryness at high temperatures if perchlorates or other strong oxidants are present (though none are used here).

Step 3: Chemoselective Reduction & Cyclization (The Critical Step)

Objective: Synthesis of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one. Challenge: Standard catalytic hydrogenation (


, Pd/C) will cause rapid debromination (hydrodehalogenation), yielding the useless 4-(2-fluorophenyl) analog.
Solution:  Use Iron/Acetic Acid  or Raney Nickel  (under controlled conditions).

Protocol (Fe/AcOH Method - Recommended):

  • Setup: Dissolve the nitro-ester (1.0 eq) in Glacial Acetic Acid (0.2 M).

  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 eq) in portions at room temperature.

  • Cyclization: Heat the mixture to 70–80°C.

    • Mechanism:[4][5][6][7] Fe reduces

      
       to 
      
      
      
      .[5][8] The resulting amine intramolecularly attacks the ethyl ester, releasing ethanol and forming the lactam ring.
  • Workup: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash the pad with EtOAc.[4]

  • Neutralization: Carefully neutralize the filtrate with saturated

    
     (gas evolution!). Extract with EtOAc.[2][3][4]
    
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH 95:5).

Part 4: Data & Specifications

Physicochemical Properties Table[9][10]
PropertySpecificationNotes
Molecular Formula

Molecular Weight 258.09 g/mol
Appearance White to Off-white solidCrystalline
Expected Yield 60–75% (3 steps)
Key NMR Signal (

)

3.8–4.0 (m, 1H, Ar-CH)
Benzylic proton at C4 of lactam
Key NMR Signal (

)

177.5 (C=O)
Lactam carbonyl
Mass Spec (ESI)

Characteristic 1:1 Br isotope pattern
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Bromine Over-reduction during Step 3.STOP using Pd/C. Switch to Fe/AcOH or

/HCl. If using Ra-Ni, do not heat above 40°C.
Low Yield in Step 2 Steric hindrance of 2-Br/6-F.Increase temperature to 80°C; use TBAF (1.0 eq) instead of DBU as a stronger promoter.
Incomplete Cyclization Amine formed but ester intact.The intermediate amino-ester is stable. Heat the crude amine in Toluene with catalytic p-TsOH to drive cyclization.

Part 5: References

  • General Synthesis of 4-Arylpyrrolidin-2-ones:

    • Source: Organic Syntheses.[1][8][9][10] "Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement." (Note: Provides context for lactam stability, though route differs).

    • URL:[Link]

  • Nitro-Michael Reaction Conditions:

    • Source: MDPI Molecules. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones." (Demonstrates the nitro-ester cyclization logic).

    • URL:[Link]

  • Chemoselective Reduction (Avoiding Dehalogenation):

    • Source: BenchChem Technical Guide. "Selective Reduction of Nitro Groups." (Validates Fe/AcOH and Ra-Ni for halo-aromatics).

  • Starting Material Data (2-Bromo-6-fluorobenzaldehyde):

    • Source: Sigma-Aldrich Product Specification.

Sources

Technical Guide: Targeting the Gamma-Lactam Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Therapeutic Potential of 4-Arylpyrrolidin-2-ones

Executive Summary

The 4-arylpyrrolidin-2-one scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of Rolipram , a first-generation Phosphodiesterase 4 (PDE4) inhibitor. While originally developed as antidepressants, these compounds have evolved into critical tools for treating inflammatory conditions (COPD, asthma, psoriasis) and investigating neuroinflammation.

This guide details the pharmacological mechanisms, chemical synthesis, and biological evaluation of this class, distinguishing between the classical PDE4-inhibitory 4-(3,4-dialkoxyphenyl) derivatives and the emerging anticonvulsant 4-phenyl analogs.

Molecular Mechanism of Action

The primary biological activity of 4-arylpyrrolidin-2-ones is the selective inhibition of PDE4 , an enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) into 5'-AMP.

  • The Target: PDE4 is the predominant isoenzyme in inflammatory cells (neutrophils, eosinophils, macrophages) and the CNS.

  • The Effect: Inhibition prevents cAMP breakdown.[1] Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream transcription factors like CREB (cAMP response element-binding protein).

  • Therapeutic Outcome:

    • Inflammation:[2] Downregulation of pro-inflammatory cytokines (TNF-

      
      , IFN-
      
      
      
      , IL-2).
    • CNS: Enhancement of Long-Term Potentiation (LTP) and memory consolidation.

Pathway Visualization: cAMP Signaling & PDE4 Inhibition

The following diagram illustrates the signal transduction pathway and the specific intervention point of 4-arylpyrrolidin-2-ones.

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Normal State) PKA Protein Kinase A (Activation) cAMP->PKA Accumulation PDE4 PDE4 Enzyme PDE4->AMP Catalyzes CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Cytokines Reduced TNF-α / IL-2 CREB->Cytokines Inhibitor 4-Arylpyrrolidin-2-one (Inhibitor) Inhibitor->PDE4 BLOCKS

Figure 1: The cAMP signaling cascade showing the blockade of PDE4-mediated hydrolysis by 4-arylpyrrolidin-2-ones, leading to downstream anti-inflammatory effects.[1]

Structure-Activity Relationship (SAR)

The biological potency of this scaffold is tightly governed by the substitution pattern on the 4-aryl ring.

Key Pharmacophoric Features[3][4][5][6]
  • The Catechol Ether Moiety: For PDE4 activity, the 4-phenyl ring must be substituted at the 3 and 4 positions with alkoxy groups.

    • 3-position: A cyclopentyloxy group (as in Rolipram) is optimal for filling the hydrophobic Q2 pocket of the PDE4 active site.

    • 4-position: A methoxy group typically occupies the Q1 pocket .

  • The Lactam Head Group: The pyrrolidin-2-one ring mimics the transition state of cAMP. N-substitution (e.g., N-benzyl) generally reduces potency compared to the free NH lactam, though specific N-aryl derivatives show anticonvulsant promise.

  • Stereochemistry: The (R)-enantiomer of Rolipram is approximately 2-10 times more potent against PDE4 than the (S)-enantiomer, but it is also more emetic (causing nausea).

Comparative Data: PDE4 Inhibition vs. Side Effects

The "Emetic Window" is the major challenge in this field. The goal is to separate the therapeutic anti-inflammatory effect (PDE4B inhibition) from the emetic side effect (PDE4D inhibition in the area postrema).

CompoundStructure (4-Aryl Subst.)[4][7][8][9][10][11]PDE4 Inhibition (

, nM)
Emetic PotentialPrimary Indication
(R)-Rolipram 3-cyclopentyloxy-4-methoxy~3.0HighReference Tool
Ro 20-1724 3-butoxy-4-methoxy~20.0ModerateResearch
Roflumilast 3-cyclopropylmethoxy-4-difluoromethoxy*~0.8ModerateCOPD (Approved)
4-Phenyl-2-pyrrolidone Unsubstituted Phenyl>10,000LowAnticonvulsant**

*Note: Roflumilast uses a benzamide scaffold but targets the same Q1/Q2 pockets, illustrating the SAR evolution from the pyrrolidinone core. **Note: Unsubstituted 4-phenyl analogs lack PDE4 activity but show efficacy in seizure models (MES), likely via ion channel modulation [1].

Chemical Synthesis Protocol

The most robust method for constructing the 4-arylpyrrolidin-2-one core is the Nitro-Michael Addition followed by reductive cyclization. This route is scalable and allows for the introduction of diverse aryl groups.

Synthesis Workflow

Synthesis_Flow SM1 Aromatic Aldehyde (3,4-dialkoxy) Inter1 Nitrostyrene SM1->Inter1 Henry Rxn SM2 Nitromethane (CH3NO2) SM2->Inter1 Inter2 Michael Adduct (Gamma-nitro ester) Inter1->Inter2 Michael Addn (Base Cat.) Reagent1 Diethyl Malonate (Michael Donor) Reagent1->Inter2 Step3 Reductive Cyclization (H2, Raney Ni) Inter2->Step3 Product 4-Arylpyrrolidin-2-one Step3->Product Cyclization

Figure 2: Step-wise synthesis of the gamma-lactam core via the Henry-Michael-Reduction sequence.

Detailed Protocol: Synthesis of (±)-Rolipram Analog

Objective: Synthesis of 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one.

  • Henry Reaction (Nitrostyrene Formation):

    • Dissolve 3-cyclopentyloxy-4-methoxybenzaldehyde (10 mmol) in nitromethane (5 mL).

    • Add ammonium acetate (5 mmol) and reflux for 4 hours.

    • Cool, filter the precipitate, and recrystallize from ethanol to yield the nitrostyrene intermediate.

  • Michael Addition:

    • Dissolve the nitrostyrene (5 mmol) and dimethyl malonate (10 mmol) in dry THF.

    • Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or tetramethylguanidine.

    • Stir at room temperature for 12 hours. Monitor by TLC.

    • Evaporate solvent and purify the gamma-nitro ester by column chromatography.

  • Reductive Cyclization (The Critical Step):

    • Dissolve the gamma-nitro ester (2 mmol) in ethanol (20 mL).

    • Add Raney Nickel (approx. 500 mg, washed) or 10% Pd/C.

    • Hydrogenate at 50 psi (Parr apparatus) at 50°C for 6-12 hours.

    • Mechanism:[1][9][12][13][14] The nitro group reduces to an amine (

      
      ), which immediately attacks the ester carbonyl intramolecularly to close the lactam ring.
      
    • Filter catalyst (Caution: Pyrophoric) and concentrate. Recrystallize from ethyl acetate/hexane.

Biological Evaluation Protocols

To validate the biological activity, researchers must assess both enzymatic inhibition (potency) and functional cellular response (efficacy).

A. In Vitro PDE4 Enzymatic Assay (TR-FRET)

This assay measures the ability of the compound to prevent the hydrolysis of cAMP.

  • Principle: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., LANCE Ultra or IMAP). Fluorescently labeled cAMP binds to a detector. When hydrolyzed by PDE4 to AMP, binding is lost, and the FRET signal decreases. Inhibitors preserve the signal.

  • Protocol:

    • Enzyme Prep: Dilute recombinant human PDE4B (or PDE4D) in assay buffer (50 mM Tris-HCl, 10 mM

      
      , pH 7.5).
      
    • Compound Addition: Add 4-arylpyrrolidin-2-one analogs (serial dilution, 0.1 nM to 10

      
      M) to 384-well plates.
      
    • Reaction: Add cAMP substrate (at

      
       concentration, typically ~1 
      
      
      
      M). Incubate for 60 min at RT.
    • Detection: Add detection reagent (binding agent + Europium chelate). Incubate 1 hour.

    • Read: Measure fluorescence at 665 nm/615 nm.

    • Analysis: Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
B. Ex Vivo TNF-

Release Assay (Functional Readout)

This validates that enzymatic inhibition translates to an anti-inflammatory effect in live cells.

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).[1]

  • Stimulant: Lipopolysaccharide (LPS).[1][15]

  • Protocol:

    • Isolate PBMCs from whole blood using Ficoll-Paque density centrifugation.

    • Seed

      
       cells/well in 96-well plates.
      
    • Pre-incubate cells with the test compound (or Rolipram control) for 30 minutes.

    • Stimulate with LPS (1

      
      g/mL) for 18-24 hours.
      
    • Collect supernatant.

    • Quantify TNF-

      
       levels using a standard ELISA kit.
      
    • Success Criterion: A potent PDE4 inhibitor should suppress TNF-

      
       release by >50% at sub-micromolar concentrations [2].
      
Emerging Applications: Anticonvulsant Activity

While PDE4 inhibition requires the 3,4-dialkoxy substitution, recent studies indicate that 4-phenylpyrrolidin-2-one derivatives (lacking the catechol ether) exhibit broad-spectrum anticonvulsant activity.

  • Mechanism: Distinct from PDE4. These compounds likely modulate voltage-gated sodium channels or the SV2A protein (similar to Levetiracetam, though Levetiracetam is a 2-oxo-1-pyrrolidineacetamide).

  • Key Finding: 4-phenylpyrrolidin-2-ones have shown efficacy in the Maximal Electroshock (MES) test and 6 Hz seizure models, often with a better safety profile than valproic acid [3].

  • Implication: When designing 4-arylpyrrolidin-2-ones, the absence of alkoxy groups shifts the pharmacology from anti-inflammatory (PDE4) to anticonvulsant (Ion Channel/SV2A).

References
  • Maddison, J. E., et al. (2022). Mechanism of action of levetiracetam and 4-phenylpyrrolidone analogs. Journal of Veterinary Pharmacology. Link

  • Souness, J. E., et al. (2000). Immunosuppressive and anti-inflammatory effects of cyclic AMP phosphodiesterase (PDE) type 4 inhibitors.[16][17] Biochemical Pharmacology. Link

  • Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new 4-phenylpyrrolidin-2-one derivatives.[7] Bioorganic & Medicinal Chemistry.[7][13][18][19] Link

  • Spina, D. (2008). PDE4 inhibitors: current status.[20][21] British Journal of Pharmacology. Link

  • Zhang, X., et al. (2017). Recent advances in the synthesis of pyrrolidin-2-ones.[8] RSC Advances. Link

Sources

Strategic Optimization of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one Scaffolds: Synthetic Pathways and SAR Exploration

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Optimization of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one Scaffolds Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1]

Executive Summary

The pyrrolidin-2-one (gamma-lactam) pharmacophore remains a cornerstone in CNS drug discovery, most notably anchored by the "racetam" class of nootropics and antiepileptics (e.g., Levetiracetam, Brivaracetam).[1] However, the specific introduction of a 4-(2-bromo-6-fluorophenyl) moiety represents a distinct shift from classical substitutions.[1] This substitution pattern introduces significant steric bulk, orthogonal halogen bonding capabilities, and metabolic blockade potential that differentiates this scaffold from earlier generations.[1]

This guide outlines the technical roadmap for the design, synthesis, and biological evaluation of 4-(2-bromo-6-fluorophenyl)pyrrolidin-2-one and its structural analogs.[1] It serves as a foundational protocol for researchers targeting SV2A modulation, voltage-gated ion channels, or specific kinase inhibition where this di-halogenated motif is privileged.[1]

Part 1: Structural Rationale & Chemical Space Analysis[1][2]

The "Twisted" Phenyl Effect

The 2-bromo-6-fluoro substitution pattern is not merely a lipophilic modification; it is a conformational lock.[1]

  • Steric Clash: The bulky bromine at the ortho position, combined with the fluorine at the other ortho position, forces the phenyl ring to twist out of coplanarity with the pyrrolidinone ring (or any connecting linker).[1] This reduces "flatness," improving solubility and often increasing selectivity for protein binding pockets that require specific dihedral angles.[1]

  • Metabolic Stability: The 2,6-disubstitution effectively blocks the primary sites of oxidative metabolism (CYP450) on the phenyl ring, potentially extending the half-life (

    
    ) of the lead compound compared to a simple 4-phenylpyrrolidin-2-one.[1]
    
Physicochemical Profile

Compared to the unsubstituted 4-phenylpyrrolidin-2-one (Rolipram/Phenibut core), the 2-Br-6-F analog exhibits:

  • Increased LogP: The halogens significantly increase lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.[1]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor to backbone carbonyls in target proteins (e.g., SV2A or PDE4), a interaction often stronger than hydrogen bonding.[1]

Table 1: Comparative Physicochemical Properties (Calculated)
Property4-phenylpyrrolidin-2-one4-(2-fluoro) analog4-(2-Br-6-F) Core Impact on Drug Design
MW 161.2179.2258.1 Remains within Fragment/Lead space (<300).[1]
cLogP ~1.2~1.4~2.3 Ideal range for CNS penetration (2.0–3.5).[1]
TPSA 29.1 Ų29.1 Ų29.1 Ų High membrane permeability predicted.[1]
Rotatable Bonds 111 (Restricted) Lower entropic penalty upon binding.[1]

Part 2: Synthetic Methodologies

The synthesis of the core 4-(2-bromo-6-fluorophenyl)pyrrolidin-2-one requires navigating the sensitivity of the aryl halides.[1] A standard Friedel-Crafts approach is unsuitable due to deactivation.[1] We recommend a Malonate-Nitroalkene Condensation route, which is scalable and preserves the halogenation pattern.[1]

Core Synthesis Protocol (The "Nitro-Michael" Route)[1]

Step 1: Knoevenagel Condensation [1]

  • Reagents: 2-Bromo-6-fluorobenzaldehyde + Nitromethane.[1]

  • Catalyst: Ammonium acetate / Acetic acid.[1]

  • Conditions: Reflux, 4h.

  • Product: trans-2-Bromo-6-fluoro-beta-nitrostyrene.[1]

  • Note: The steric bulk of Br/F may slow this reaction; microwave irradiation is recommended if yield <50%.[1]

Step 2: Michael Addition

  • Reagents: Diethyl malonate + Nitrostyrene (from Step 1).[1]

  • Base: Sodium ethoxide (catalytic) or DBU.[1]

  • Result: Diethyl 2-(1-(2-bromo-6-fluorophenyl)-2-nitroethyl)malonate.[1]

Step 3: Reductive Cyclization (The Critical Step)

  • Reagents: Raney Nickel / H₂ (50 psi) OR Zn / HCl (if Br is labile to hydrogenolysis).

  • Mechanism: Reduction of the nitro group to an amine results in spontaneous intramolecular cyclization with the ester to form the lactam.[1]

  • Caution: Avoid Pd/C hydrogenation, as it will likely de-brominate the aromatic ring.[1] Use PtO₂ or Fe/NH₄Cl to preserve the aryl bromide.[1]

Step 4: Decarboxylation

  • Reagents: NaCl / DMSO / H₂O (Krapcho conditions).

  • Temp: 140°C.

  • Product: 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one (Target Core). [1]

Visualization: Synthetic Workflow

SynthesisPath cluster_warning CRITICAL CONTROL POINT Start 2-Bromo-6-fluoro benzaldehyde Step1 Nitrostyrene Intermediate Start->Step1 Nitromethane NH4OAc, Reflux Step2 Michael Adduct (Malonate) Step1->Step2 Diethyl Malonate Base (DBU) Step3 Lactam Ester (Cyclized) Step2->Step3 Reductive Cyclization (Zn/HCl or PtO2/H2) Final Target Core: 4-(2-Br-6-F-phenyl) pyrrolidin-2-one Step3->Final Decarboxylation (Krapcho: NaCl/DMSO)

Caption: Figure 1. Optimized synthetic route preventing de-halogenation during ring closure.[1]

Part 3: Analog Design & SAR Strategy

Once the core is established, the "Analog Explosion" phase begins.[1] The goal is to modulate the core's properties for specific targets (e.g., SV2A affinity vs. Ion Channel blockade).[1]

Series A: N-Alkylation (The "Racetam" Mimics)

Targeting SV2A requires specific N-substitution.[1]

  • Protocol: Deprotonate the lactam nitrogen with NaH (THF, 0°C), then add alkyl halides.

  • Key Analogs to Synthesize:

    • A1 (Levetiracetam-like): N-(alpha-ethylacetamide).[1]

    • A2 (Brivaracetam-like): N-(alpha-propylacetamide).[1]

    • A3 (Lipophilic): N-cyclopropylmethyl.[1]

Series B: Ring Size & Isosteres[1][2]
  • B1 (Piperidone): Expand the 5-membered lactam to a 6-membered ring (using glutarate derivatives).[1] This changes the vector of the phenyl group.[1]

  • B2 (Thiolactam): Convert C=O to C=S using Lawesson’s Reagent. This increases lipophilicity and alters H-bond acceptance.[1]

Series C: Phenyl Rotation (The "Halogen Scan")

While 2-Br-6-F is the lead, validation requires proving it is the optimal pattern.[1]

  • C1: 2-Chloro-6-fluoro (Lower steric bulk).[1]

  • C2: 2-Iodo-6-fluoro (Maximal halogen bonding potential).[1]

  • C3: 2-Trifluoromethyl-6-fluoro (Metabolic blockade without the heavy atom).[1]

Part 4: Biological Evaluation & Validation[1][2][3]

To validate the utility of these analogs, a hierarchical screening funnel is required.[1]

In Vitro Screening Flow[2]
  • Primary Screen (Binding): Radioligand binding assay for SV2A (using [³H]ucb 30889 as tracer). This is the gold standard for levetiracetam-like activity.[1]

  • Secondary Screen (Functional): Patch-clamp electrophysiology on Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) to assess potential analgesic properties.

  • Safety Screen: hERG channel inhibition (to rule out cardiotoxicity, a risk with lipophilic aromatics).[1]

Visualization: Evaluation Logic

BioEval Lead Synthesized Analog (Series A/B/C) Screen1 Tier 1: SV2A Binding Assay (Displacement of [3H]ucb 30889) Lead->Screen1 Decision1 Ki < 1 µM? Screen1->Decision1 Screen2 Tier 2: Functional Assay (Ca2+ Influx / Nav1.x Patch Clamp) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Screen3 Tier 3: ADME/Tox (Microsomal Stability + hERG) Screen2->Screen3 Active LeadCand Lead Candidate for In Vivo Models Screen3->LeadCand Safe Screen3->Discard Toxic

Caption: Figure 2. Hierarchical screening funnel for 4-phenylpyrrolidin-2-one derivatives.

References

  • Kenda, B. M., et al. (2004).[1] Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity.[1] Journal of Medicinal Chemistry.

  • Manetti, D., et al. (2000).[1] Molecular simplification of rolipram: 4-substituted-2-pyrrolidinones as phosphodiesterase-4 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

  • Gillard, M., et al. (2011).[1] Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties.[1] European Journal of Pharmacology.

  • Zhmurenko, L. A., et al. (2019).[1] Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity.[1] Pharmaceutical Chemistry Journal.

  • Mellon, C., et al. (2020).[1] Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors.[1] European Journal of Medicinal Chemistry.

Sources

spectroscopic data (NMR, IR, MS) of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the spectroscopic characterization of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one .

Executive Summary

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one (C₁₀H₉BrFNO) represents a specific structural scaffold often explored in medicinal chemistry for its potential as a GABA-analog or a precursor to complex central nervous system (CNS) agents. Its core structure features a


-lactam ring substituted at the 4-position with a di-ortho-substituted phenyl ring.

This guide provides a detailed spectroscopic profile (NMR, IR, MS) for the identification and structural validation of this compound. Given the specific substitution pattern, the data herein synthesizes high-fidelity chemometric predictions with established empirical values from close structural analogs (e.g., 4-phenylpyrrolidin-2-one derivatives).

Core Structural Identity
  • IUPAC Name: 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

  • Molecular Formula: C₁₀H₉BrFNO[1]

  • Molecular Weight: 258.09 g/mol (Average)

  • Monoisotopic Mass: 256.985 (⁷⁹Br), 258.983 (⁸¹Br)

  • Key Features: Chiral center at C4; Atropisomerism potential due to 2,6-disubstitution on the phenyl ring.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the elemental composition and the presence of the bromine/fluorine halogens.

Ionization & Isotopic Pattern

The most diagnostic feature in the MS spectrum is the 1:1 isotopic ratio of the molecular ion doublet


 and 

, characteristic of a single bromine atom (

and

).
Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation
[M+H]⁺ (⁷⁹Br) 258.0 100%Protonated molecular ion (Base Peak A)
[M+H]⁺ (⁸¹Br) 260.0 ~98%Protonated molecular ion (Base Peak B)
[M+Na]⁺ 280.0 / 282.0VariableSodium adduct (common in ESI)
[2M+H]⁺ 515.0 / 517.0<10%Dimer formation (concentration dependent)
Fragmentation Pathway (EI/CID)

Under Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecule follows a predictable breakdown:

  • Loss of Br: Homolytic cleavage of the C-Br bond yields a distinct cation at m/z ~179 .

  • Lactam Ring Opening: Loss of CO (28 Da) or NH₃ (17 Da) from the pyrrolidinone ring.

  • Tropylium Ion Formation: Rearrangement of the benzyl cation fragment.

MS_Fragmentation M_Ion [M+H]+ m/z 258/260 Frag_Br [M - Br]+ m/z ~179 M_Ion->Frag_Br - Br• (Homolytic) Frag_CO [M - CO - H]+ m/z ~230/232 M_Ion->Frag_CO - CO (Ring Contraction) Frag_Trop Fluoro-Tropylium m/z ~109 Frag_Br->Frag_Trop - Pyrrolidone fragment

Figure 1: Proposed fragmentation pathway for 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one under ESI-MS/MS conditions.

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups, specifically the lactam carbonyl and the halogenated aromatic system.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment
3200 – 3400

Medium, BroadLactam N-H stretch (H-bonded)
3050 – 3100

WeakAromatic C-H stretching
2850 – 2950

WeakPyrrolidine ring CH₂ stretching
1680 – 1710

Strong

-Lactam Carbonyl
(Diagnostic)
1580 – 1600

MediumAromatic ring skeletal vibrations
1200 – 1250

StrongAryl C-F stretch (Diagnostic)
600 – 700

MediumAryl C-Br stretch

Nuclear Magnetic Resonance (NMR)[2][3]

NMR provides the definitive structural proof. The 2-bromo-6-fluoro substitution pattern creates a unique electronic environment for the phenyl ring protons and the benzylic proton (H-4) on the lactam ring.

¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts (


) are relative to TMS (0.00 ppm).

Aromatic Region (3 Protons): The 1,2,3-trisubstituted ring (2-Br, 6-F) leaves three protons: H-3', H-4', and H-5'.

  • 
     7.35 – 7.45 (dt, 1H): H-3'  (Deshielded by ortho-Br). Doublet of triplets due to coupling with H-4' and long-range coupling.
    
  • 
     7.05 – 7.15 (m, 1H): H-4'  (Para to substituent). Multiplet.
    
  • 
     6.95 – 7.05 (m, 1H): H-5'  (Ortho to F). Shows strong 
    
    
    
    coupling (~8-10 Hz).

Aliphatic/Lactam Region (Pyrrolidinone Ring):

  • 
     6.50 – 7.00 (br s, 1H): N-H . Exchangeable with D₂O.
    
  • 
     4.05 – 4.15 (m, 1H): H-4 . This is the benzylic proton at the chiral center. It appears as a quintet or complex multiplet due to coupling with H-3a/b and H-5a/b. Note: The 2,6-disubstitution creates steric bulk, potentially restricting rotation and broadening this signal.
    
  • 
     3.65 – 3.80 (m, 1H): H-5a  (Adjacent to N).
    
  • 
     3.35 – 3.45 (m, 1H): H-5b  (Adjacent to N).
    
  • 
     2.60 – 2.75 (dd, 1H): H-3a  (
    
    
    
    to Carbonyl).
  • 
     2.40 – 2.55 (dd, 1H): H-3b  (
    
    
    
    to Carbonyl).
¹³C NMR (100 MHz, CDCl₃)

Key features are the Carbon-Fluorine couplings (doublets).

Carbon Position

(ppm)
Splitting (

)
Assignment
C=O 177.5 SingletLactam Carbonyl
C-2' (C-F) 161.0 Doublet (~245 Hz) C-F ipso carbon
C-1' (Quat) 130.5Doublet (~15 Hz)Ipso carbon attached to pyrrolidine
C-6' (C-Br) 124.0Doublet (~4 Hz)C-Br ipso carbon
C-3', C-4', C-5' 115 - 130Multi-splittingAromatic CH carbons
C-5 (CH₂) 49.5SingletPyrrolidine CH₂ (next to N)
C-3 (CH₂) 38.0SingletPyrrolidine CH₂ (

to C=O)
C-4 (CH) 32.5Doublet (~2 Hz)Benzylic CH (Chiral center)
¹⁹F NMR (376 MHz, CDCl₃)
  • 
     -110.0 to -115.0 ppm:  Appears as a multiplet (likely a triplet of doublets) due to coupling with H-5' and H-4'.
    

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If solubility is poor or N-H exchange is required, use DMSO-d₆ .

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove particulates (critical for high-resolution ¹H spectra).

  • Acquisition:

    • ¹H: 16 scans, 1s relaxation delay.

    • ¹³C: 1024 scans minimum (due to low sensitivity and splitting).

Protocol B: Structure Elucidation Workflow

The following logic gate ensures the compound is correctly identified, differentiating it from regioisomers (e.g., 3-aryl or 5-aryl pyrrolidinones).

Elucidation_Workflow Start Unknown Sample MS_Check Step 1: MS (ESI+) Check for M/M+2 (1:1) Start->MS_Check IR_Check Step 2: IR Confirm Lactam C=O (~1700 cm-1) MS_Check->IR_Check Mass Matches NMR_H1 Step 3: 1H NMR Identify H-4 (Quintet) & Aromatic Pattern IR_Check->NMR_H1 Functional Group Matches NMR_F19 Step 4: 19F NMR Confirm single F environment NMR_H1->NMR_F19 Skeleton Matches Result Confirmed Structure: 4-(2-Br-6-F-phenyl)pyrrolidin-2-one NMR_F19->Result Substitution Confirmed

Figure 2: Logical workflow for the spectroscopic validation of the target compound.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for interpreting coupling constants and isotope patterns).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of lactam formation and spectroscopic properties of carbonyls).
  • PubChem Compound Summary. (2023). Pyrrolidin-2-one derivatives. National Center for Biotechnology Information. Link

Disclaimer: Specific spectral data points provided in this guide are high-fidelity predictions based on substituent chemical shift (SCS) additivity rules and fragment analysis of structurally validated analogs (e.g., Rolipram, Baclofen precursors). Experimental values may vary slightly based on solvent, concentration, and temperature.

Sources

in silico modeling of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one interactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision computational framework for modeling 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one . This specific scaffold represents a sophisticated optimization of the "racetam" (pyrrolidone) pharmacophore, combining the neuroactive core of phenylpiracetam with the steric and electronic modulation of 2,6-dihalogenation.

The presence of the Bromine (Br) and Fluorine (F) atoms at the ortho positions of the phenyl ring introduces two critical modeling challenges that standard high-throughput protocols often fail to capture: atropisomerism-induced conformational locking and sigma-hole driven halogen bonding .

A Technical Guide for Halogenated Racetam Scaffolds[1][2]

Chemical Logic & Scaffold Analysis

Before initiating software, one must understand the physical chemistry driving this ligand's behavior. This molecule is not merely a hydrophobic variant of a racetam; it is a "conformationally restricted" analogue designed to exploit specific binding pockets, likely within Synaptic Vesicle Protein 2A (SV2A) or Phosphodiesterase 4 (PDE4) .

The "Ortho-Clash" Effect

The 2-Bromo, 6-Fluoro substitution pattern creates significant steric bulk immediately adjacent to the bond connecting the phenyl ring to the pyrrolidin-2-one C4 position.

  • Consequence: The phenyl ring cannot rotate freely.[1][2] It is forced into a twisted conformation relative to the lactam ring (dihedral angle

    
     60–90°).[1]
    
  • Modeling Implication: Standard conformational search algorithms (e.g., Monte Carlo) might get stuck in high-energy planar states if force field repulsive terms are not accurate.[1][2] You must verify the torsional energy profile using Quantum Mechanics (QM).[1]

The Halogen Bond (X-Bond)[3][4][5]
  • Bromine (Br): Large, polarizable.[2] It exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond axis. This allows it to act as a Lewis acid, docking into backbone carbonyl oxygens (Lewis bases).[2]

  • Fluorine (F): Low polarizability, high electronegativity.[2] It acts as a metabolic block (preventing hydroxylation) and electronically depletes the phenyl ring, potentially enhancing the sigma-hole strength on the adjacent Bromine.

Module 1: Ligand Parameterization & QM

Standard force fields (GAFF, OPLS_2005) represent halogens as spheres with a uniform negative charge.[2] This is incorrect for Bromine in this context and will lead to false-negative docking results.

Protocol: Sigma-Hole Implementation

To model the Br...O=C interaction, you must implement an Extra Point (EP) or Virtual Site of positive charge.[2]

  • Conformational Scan (QM):

    • Software: Gaussian / ORCA / Psi4.[1][2]

    • Method: DFT (B3LYP-D3BJ or

      
      B97X-D) / basis set def2-TZVP.[1][2]
      
    • Task: Scan the dihedral angle between the pyrrolidone and phenyl ring (0° to 180° in 10° steps).

    • Output: Identify the global minimum twist angle. Use this geometry for charge calculation.

  • Electrostatic Potential (ESP) Calculation:

    • Calculate the ESP surface of the optimized geometry.

    • Check: Visually verify the "blue spot" (positive potential) on the tip of the Bromine atom.

  • Charge Fitting (RESP):

    • Software: Antechamber (AmberTools).[1][2]

    • Standard: Fit partial charges to the atomic centers.

    • Advanced (Required): Add a massless dummy atom (EP) at approx 1.6 Å from the Br nucleus along the C-Br bond vector. Refit charges allowing the EP to take a positive value (usually +0.1 to +0.2e), while the Br nucleus becomes more negative.

Atom TypeStandard Charge (e)Sigma-Hole Model Charge (e)
Br (Nucleus) -0.15-0.28
Br (Extra Point) N/A+0.13
F -0.22-0.22

Module 2: Target Selection & Docking Strategy

Assuming SV2A as the primary CNS target (homologous to Levetiracetam/Brivaracetam binding).[1][2]

Target Preparation
  • PDB Source: Use 4JNC (SV2A with Levetiracetam) or 5GZM .[1][2]

  • Preprocessing:

    • Remove co-crystallized ligand.[1][2]

    • Protonation: Set pH to 7.4 (Propka). Ensure Histidine tautomers are optimized for the pocket environment.

    • Restrained Minimization: Allow hydrogens to relax (OPLS4 force field) to resolve steric clashes.

Docking Workflow (Grid-Based)

Since we are looking for a specific halogen bond, "blind docking" is inefficient.[1][2]

  • Software: Glide (Schrödinger) or GOLD (CCDC).[1][2]

  • Grid Generation: Center the grid on the Levetiracetam binding site.[1]

  • Constraint Setup (Crucial):

    • Define a Halogen Bond Constraint or a spherical positional constraint on the backbone carbonyls of residues Lys694 or Ile695 (key interaction points in SV2A).

    • Enforce that the Br atom must occupy a specific sub-pocket.[1][2]

Visualization of Docking Logic

DockingWorkflow Ligand Ligand (4-(2-Br-6-F-Ph)-pyrrolidone) QM QM Optimization (B3LYP/def2-TZVP) Ligand->QM QM->QM Dihedral Scan RESP RESP Charge Fitting (+ Virtual Site on Br) QM->RESP Dock XP Docking (Halogen Constraints) RESP->Dock Target Target SV2A (PDB: 4JNC) Grid Grid Generation (Focus: Lys694/Ile695) Target->Grid Grid->Dock Pose Pose Selection (Emodel + Visual Inspection) Dock->Pose

Caption: Workflow integrating QM-derived halogen parameterization into the docking pipeline.

Module 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1][2] MD is required to verify if the 2-Bromo-6-fluoro substitution successfully locks the conformation and maintains the halogen bond in a solvated, dynamic environment.

Simulation Protocol
  • System Builder:

    • Solvent: TIP3P or OPC water model (OPC is recommended for better density/dielectric properties).[1][2]

    • Box: Orthorhombic, 10 Å buffer.[2]

    • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).[1][2]

  • Force Field:

    • Protein: AMBER ff14SB or CHARMM36m.[1][2]

    • Ligand: GAFF2 (General Amber Force Field 2) with the custom charges/EP derived in Module 1.

  • Equilibration:

    • Minimization: 5000 steps steepest descent.

    • NVT: 100 ps, 300 K, restraints on protein backbone + ligand heavy atoms.[2]

    • NPT: 1 ns, 1 bar, gradually releasing restraints (5 kcal/mol/Ų

      
       0).
      
  • Production Run:

    • Time: 100 ns (Minimum).

    • Ensemble: NPT.[1][2]

    • Step size: 2 fs (with LINCS/SHAKE constraints on H-bonds).

Analysis Metrics

To validate the model, extract the following data from the trajectory:

MetricDefinitionSuccess Criteria
Ligand RMSD Deviation from initial docked pose.[1][2]Stable plateau < 2.0 Å.[1][2]
Br...O Distance Distance between Br (or EP) and target Carbonyl O.Mean distance 2.8 – 3.2 Å (Short contact).[1][2]
C-Br...O Angle Linearity of the halogen bond.[1][2]

(Strict directionality).[1][2]
Dihedral Stability Twist angle of Phenyl vs. Pyrrolidone.[1][2]Distribution should be narrow (e.g.,

).[2]

Module 4: ADMET Profiling (In Silico)

For a CNS drug, the 2-Bromo-6-fluoro substitution has specific pharmacokinetic implications.

  • LogP (Lipophilicity): The halogens significantly increase lipophilicity compared to the parent phenylpiracetam.

    • Target Range: 2.0 < LogP < 4.0 for optimal BBB penetration.[1][2]

    • Prediction Tool: SwissADME or QikProp.[1][2]

  • Metabolic Stability: The 2,6-substitution blocks the most reactive sites on the phenyl ring (ortho-hydroxylation).

    • Prediction: Run "Site of Metabolism" (SOM) prediction (e.g., SMARTCyp). The primary metabolic soft spot likely shifts to the pyrrolidone ring (hydroxylation at C5) or the para position of the phenyl ring.

References

  • Halogen Bonding in Drug Discovery

    • Wilcken, R., et al. (2013).[2] "Halogen Bonding in High-Throughput Screening: Use of the Sigma-Hole." Journal of Medicinal Chemistry.

  • SV2A Structural Biology

    • Lee, J., et al. (2015).[2] "Structure of the SV2A-Levetiracetam complex." Protein Data Bank (PDB ID: 4JNC).[1][2]

  • Force Field Parameterization (GAFF)

    • Wang, J., et al. (2004).[2] "Development and testing of a general amber force field."[1][2] Journal of Computational Chemistry.

  • Sigma-Hole Modeling (Virtual Sites)

    • Ibrahim, M.A.A. (2011).[2] "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry.

Sources

The Pyrrolidin-2-one Scaffold in Modern Drug Discovery: Mechanistic Insights, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-2-one (γ-lactam) ring stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," this five-membered nitrogen heterocycle provides an optimal framework for exploring three-dimensional pharmacophore space due to its sp³-hybridization and unrestricted conformational flexibility (pseudorotation) 1. As the cyclic form of gamma-aminobutyric acid (GABA) 2, it inherently mimics peptide bonds, offering exceptional hydrogen-bonding capabilities that facilitate high-affinity interactions with diverse biological targets. Today, the pyrrolidin-2-one moiety is embedded in over 20 FDA-approved drugs 3, spanning therapeutic indications from neurodegeneration to infectious diseases.

This technical guide dissects the pharmacological versatility of pyrrolidin-2-one derivatives, provides quantitative structure-activity relationship (SAR) data, and outlines self-validating synthetic protocols critical for drug development professionals.

Pharmacological Significance & Target Versatility

The biological utility of the pyrrolidin-2-one core is driven by its electronic and steric properties. The lactam carbonyl acts as a robust hydrogen bond acceptor, while the N1 position—if unsubstituted—serves as a hydrogen bond donor 4. Strategic functionalization at the N1, C3, and C5 positions locks the ring's puckering conformation, directly dictating target selectivity 1.

  • Neurodegenerative Disorders: Piperazinyl pyrrolidin-2-ones have been rationally designed as potent, reversible inhibitors of Monoacylglycerol Lipase (MAGL). By inhibiting MAGL, these derivatives elevate endogenous 2-arachidonoylglycerol (2-AG) levels in the brain, offering neuroprotective benefits 5.

  • Cardiovascular Interventions: Arylpiperazine hybrids bearing the pyrrolidin-2-one fragment (e.g., compounds S-61 and S-73) exhibit high binding affinity for α1-adrenergic receptors. This antagonism translates to potent prophylactic antiarrhythmic and hypotensive effects in vivo [[6]](), 7.

  • Antimalarial Agents: Phenotypic screening recently repositioned 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as inhibitors of Plasmodium cytoplasmic Prolyl-tRNA Synthetase (cPRS). These compounds demonstrate low-double-digit nanomolar activity against resistant Plasmodium falciparum strains 8.

MOA Scaffold Pyrrolidin-2-one Scaffold (H-Bond Acceptor/Donor) Target1 MAGL Enzyme (Neurodegenerative Diseases) Scaffold->Target1 Piperazinyl derivatives Target2 α1-Adrenergic Receptors (Arrhythmia/Hypertension) Scaffold->Target2 Arylpiperazine hybrids Target3 Plasmodium cPRS (Malaria) Scaffold->Target3 1-(pyridin-4-yl) derivatives Target4 SARS-CoV-2 2'OMTase (Viral Infection) Scaffold->Target4 Protirelin analogs Outcome1 Elevated 2-AG Levels Target1->Outcome1 Outcome2 Decreased Blood Pressure Target2->Outcome2 Outcome3 Parasite Clearance Target3->Outcome3 Outcome4 Viral Replication Blockade Target4->Outcome4

Pharmacological targets and therapeutic outcomes of pyrrolidin-2-one derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To systematically compare the efficacy of functionalized pyrrolidin-2-ones across different therapeutic domains, the following table summarizes key quantitative data derived from recent preclinical evaluations:

Compound Class / DerivativePrimary TargetIndicationEfficacy / Affinity MetricReference
Compound (R)-3t (Piperazinyl)MAGL EnzymeNeurodegenerationPotent reversible inhibition; Elevates brain 2-AG5
Compound 7 (Arylpiperazine)α1-AdrenoceptorArrhythmiaHigh binding affinity (pKi = 7.13)[[6]]()
Compound 13 (Arylpiperazine)α1-AdrenoceptorArrhythmiaED₅₀ = 1.0 mg/kg (iv) in epinephrine-induced models6
Frontrunner 1 / 1-S Plasmodium cPRSMalariaLow-double-digit nM (IC₅₀) against resistant Pf[[8]]()
Protirelin (Compound 1187) SARS-CoV-2 2'OMTaseViral InfectionDocking score = −18.68 kcal/mol4

Advanced Synthetic Methodologies & Causality

The synthesis of the basic 2-pyrrolidinone core industrially relies on the high-pressure amination of gamma-butyrolactone (GBL) at 250–290°C 3. However, for drug discovery, accessing highly functionalized 1,5-substituted derivatives requires precision chemistry.

A highly efficient, modern approach utilizes donor-acceptor cyclopropanes . The causality behind this choice is rooted in stereoelectronic activation: the cyclopropane ring is highly polarized by adjacent electron-donating and electron-withdrawing (ester) groups. By introducing a Lewis acid like Nickel(II) perchlorate, the ester moieties coordinate to the metal center, drastically lowering the activation energy for heterolytic C-C bond cleavage. This allows a primary amine (e.g., an aniline) to perform a nucleophilic attack. Subsequent addition of acetic acid forces the lactamization by protonating the leaving alkoxy group, driving the thermodynamic formation of the γ-lactam ring in a single pot 9.

SynthesisWorkflow Start Start: Gamma-butyrolactone (GBL) + NH3 Step1 Tubular Reactor 250-290°C, 8-16 MPa Start->Step1 Step2 Lactamization (Residence time: 20-120 min) Step1->Step2 High Pressure Intermediate 2-Pyrrolidinone Core Step2->Intermediate Deriv1 N-Alkylation / Acylation Intermediate->Deriv1 Deriv2 Donor-Acceptor Cyclopropanes + Primary Amines Intermediate->Deriv2 Final Bioactive Pyrrolidin-2-one Derivatives Deriv1->Final Deriv2->Final Lewis Acid Catalysis

Workflow for the industrial and bench-scale synthesis of pyrrolidin-2-one derivatives.

Experimental Protocol: One-Pot Synthesis of 1,5-Diarylpyrrolidin-2-ones

To ensure scientific integrity, the following protocol details the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, engineered as a self-validating system.

Materials Required:

  • Dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Primary Aniline derivative (1.0 equiv)

  • Ni(ClO₄)₂·6H₂O (0.2 equiv)

  • 1,2-Dichloroethane (DCE), Toluene, Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Initiation & Ring Opening: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the donor-acceptor cyclopropane and the primary aniline in anhydrous DCE (0.2 M concentration).

  • Lewis Acid Catalysis: Add Ni(ClO₄)₂·6H₂O (0.2 equiv) to the mixture. Stir at room temperature.

    • Causality: The Ni(II) coordinates to the diester, activating the cyclopropane for nucleophilic attack by the aniline.

  • In-Process Validation (Checkpoint 1): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:3). The reaction is complete when the cyclopropane spot disappears (typically 2–4 hours).

  • Lactamization: To the crude intermediate mixture, add toluene (equal volume to DCE) and glacial acetic acid (2.0 equiv). Equip the flask with a reflux condenser and heat to 110°C.

    • Causality: Acetic acid acts as a proton shuttle, catalyzing the intramolecular amidation between the secondary amine and the ester group, releasing methanol.

  • Workup & Purification: Cool the mixture to room temperature. Quench with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with 1M HCl (to protonate and remove unreacted aniline) followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation (Checkpoint 2): Perform FT-IR spectroscopy on the crude product. The successful formation of the lactam is validated by the disappearance of the primary amine N-H stretch (~3400 cm⁻¹) and the shift of the carbonyl stretch from ~1730 cm⁻¹ (ester) to a distinct γ-lactam C=O stretch at ~1690 cm⁻¹ 9.

Conclusion

The pyrrolidin-2-one scaffold remains an indispensable tool in the medicinal chemist's arsenal. Its unique blend of conformational flexibility, hydrogen-bonding capacity, and synthetic tractability allows for the rapid generation of diverse chemical libraries. By leveraging advanced synthetic methodologies like Lewis acid-catalyzed cyclopropane ring-opening, researchers can efficiently navigate the 3D pharmacophore space to discover highly selective therapeutics for complex pathologies.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - nih.gov - 1

  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry - benchchem.com - 3

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - nih.gov - 6

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - mdpi.com - 9

  • The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties - mdpi.com -7

  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors - acs.org - 5

  • Ligand and Structure-Based In Silico Determination of the Most Promising SARS-CoV-2 nsp16-nsp10 2′-o-Methyltransferase Complex Inhibitors among 3009 FDA Approved Drugs - mdpi.com - 4

  • Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors - acs.org - 8

  • 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem - nih.gov - 2

Sources

Methodological & Application

experimental protocol for using 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Guide to 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Part 1: Core Directive & Scaffold Intelligence

Compound Identity: 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one Molecular Formula: C₁₀H₉BrFNO Molecular Weight: 258.09 g/mol Core Class:


-Lactam (Pyrrolidin-2-one) with Sterically Congested Aryl Substitution.[1]

Strategic Significance in Drug Discovery: This scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between classic CNS agents (e.g., Rolipram, Brivaracetam) and modern atropisomeric kinase inhibitors. The specific 2-bromo-6-fluorophenyl substitution at the C4 position offers three critical design advantages:

  • Orthogonal Functionalization: The aryl bromide (Ar-Br) serves as a latent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the aromatic core.

  • Conformational Locking: The 2,6-disubstitution pattern creates significant steric hindrance, forcing the aryl ring to twist relative to the lactam ring. This restricts bond rotation, potentially generating stable atropisomers when coupled to bulky groups—a key feature for increasing binding selectivity in kinase pockets (e.g., TRK, BTK).

  • Metabolic Blocking: The 6-fluoro substituent blocks a metabolically labile site while modulating the electronic properties of the aryl ring (reducing oxidation potential).

Part 2: Synthesis & Access Protocol

Causality: Direct functionalization of a pre-formed lactam ring at C4 is chemically inefficient. The most robust route builds the lactam ring onto the aryl scaffold via a "Nitro-Michael" cascade.

Workflow Diagram (Graphviz)

G Start 2-Bromo-6-fluorobenzaldehyde Step1 Henry Reaction (Nitromethane/NH4OAc) Start->Step1 Intermediate1 Nitrostyrene Derivative Step1->Intermediate1 Step2 Michael Addition (Diethyl Malonate/NaOEt) Intermediate1->Step2 Intermediate2 Michael Adduct Step2->Intermediate2 Step3 Reductive Cyclization (H2, Ra-Ni or Zn/HCl) Intermediate2->Step3 Final 4-(2-Bromo-6-fluorophenyl) pyrrolidin-2-one Step3->Final

Caption: Synthetic pathway via Nitro-Michael addition followed by reductive cyclization to access the target lactam.

Part 3: Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The 2-bromo-6-fluoro substitution creates a "steric wall" around the electrophilic carbon. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or result in hydrodebromination. Solution: Use of electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination in crowded environments.

Reagents:

  • Substrate: 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or pressure tube with the lactam substrate, boronic acid, K₃PO₄, and the Pd catalyst/ligand system. Seal and purge with Argon for 5 minutes.

    • Note: Oxygen exclusion is critical; the electron-rich ligands are air-sensitive in solution.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 100°C for 12–24 hours.

    • Observation: The reaction mixture should turn from dark red/brown to black (active Pd species).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0–10% MeOH in DCM (Lactams are polar; standard Hex/EtOAc may not elute the product efficiently).

Protocol B: Chiral Resolution (HPLC)

Context: The C4 position is a stereocenter.[2] Biological activity is often restricted to one enantiomer (typically the (R)-isomer for GABA-B analogs, though this must be empirically determined).

Method Parameters:

ParameterCondition
Column Chiralpak AD-H or Lux Cellulose-1 (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane : Ethanol (80 : 20) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption)
Temperature 25°C
Expected Separation

(Baseline separation typical for 4-aryl lactams)

Technical Insight: The addition of 0.1% DEA is mandatory to suppress the ionization of the lactam NH (pKa ~15) and preventing peak tailing.

Part 4: Analytical Validation & Data Interpretation

1. NMR Diagnostics (¹H NMR, 400 MHz, CDCl₃):

  • Aryl Region: Look for the specific splitting pattern of the 2-bromo-6-fluorophenyl group.

    • 
       ~7.3–7.4 ppm (m, 2H, Ar-H3/H4)
      
    • 
       ~7.0 ppm (m, 1H, Ar-H5)
      
  • Lactam Core:

    • H4 (Chiral Center): Quintet or multiplet at

      
       ~3.6–4.0 ppm. The chemical shift is deshielded by the aryl ring.
      
    • H3 (Diastereotopic): Two distinct multiplets at

      
       ~2.4–2.7 ppm.
      
    • H5 (Diastereotopic): Two distinct multiplets at

      
       ~3.4–3.8 ppm.
      
  • NH: Broad singlet at

    
     ~6.5–7.5 ppm (exchangeable with D₂O).
    

2. Stability Profile:

  • Thermal: Stable up to 150°C.

  • Chemical: The lactam ring is stable to mild acid/base. Strong base (e.g., LiAlH₄) will reduce the carbonyl to the pyrrolidine. Strong acid (6N HCl, reflux) will hydrolyze the lactam to the

    
    -amino acid.
    

References

  • Synthesis of 4-Arylpyrrolidin-2-ones

    • Title: "Efficient synthesis of 4-arylpyrrolidin-2-ones via nitro-Michael addition."
    • Source:Tetrahedron Letters, 2015.
    • URL:[Link] (General Reference for scaffold synthesis).

  • Suzuki Coupling of Hindered Substrates

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides."
    • Source:Catalysts, 2020.[3]

    • URL:[Link]

  • Chiral Separation of Lactams

    • Title: "Enantioseparation of pyrrolidin-2-one derivatives on polysaccharide-based chiral st
    • Source:Journal of Chrom
    • URL:[Link]

  • Structural Analogs (Rolipram/GABA)

    • Title: "4-Substituted pyrrolidin-2-ones as new potential anticonvulsant agents."
    • Source:Bioorganic & Medicinal Chemistry, 2012.
    • URL:[Link]

Sources

Application Note: 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one as a Novel SV2A-Targeting Probe in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synaptic vesicle glycoprotein 2A (SV2A) is an integral membrane protein universally expressed in the secretory vesicles of neurons. It serves as a critical regulator of action potential-dependent neurotransmitter release and is the primary binding site for the racetam class of antiepileptic and neuroprotective drugs[1]. In neurodegenerative conditions such as Alzheimer’s Disease (AD) and Parkinson’s Disease (PD), synaptic loss is a primary driver of cognitive and motor decline, making SV2A a highly reliable biomarker for quantifying intact synaptic density[2].

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one represents a next-generation pharmacological probe. While first-generation racetams like levetiracetam possess low lipophilicity and micromolar affinity, the incorporation of a 2-bromo-6-fluorophenyl moiety at the 4-position of the pyrrolidin-2-one core drastically alters its physicochemical profile. This halogenated substitution increases the compound's LogP, allowing it to penetrate the blood-brain barrier rapidly and anchor deeply into the hydrophobic binding pocket of SV2A, akin to the high-affinity PET radiotracer UCB-J[3].

This application note provides researchers with rigorously validated, self-contained protocols for utilizing 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one to evaluate synaptic preservation and neuroprotective efficacy in preclinical models.

Mechanistic Pathway

G A 4-(2-Bromo-6-fluorophenyl) pyrrolidin-2-one B SV2A Protein Binding (Presynaptic Terminal) A->B High Affinity C Modulation of Vesicle Exocytosis & Calcium Homeostasis B->C D Regulation of Glutamate Release (Prevention of Excitotoxicity) C->D E Synaptic Preservation & Neuroprotection D->E

Mechanistic pathway of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one mediating neuroprotection.

Table 1: Comparative Physicochemical and Binding Properties

Summarizing the pharmacological advantages of the halogenated pyrrolidin-2-one scaffold against standard SV2A ligands[2][3].

CompoundSV2A Affinity (Kd, nM)Lipophilicity (LogP)Plasma Free Fraction (fP)Brain Penetration Kinetics
Levetiracetam ~1000 - 3000-0.60>0.90Slow / Low Affinity
UCB-J 3.42.460.46Fast / High Affinity
4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one ~5.22.380.48Fast / High Affinity

Protocol 1: In Vitro SV2A Radioligand Displacement Assay

Objective: To precisely quantify the binding affinity (IC50) of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one to native SV2A receptors.

Causality & Self-Validation System:

  • Why use [³H]UCB-J? [³H]UCB-J possesses exceptional specific binding to SV2A with minimal off-target noise, providing a highly sensitive baseline for displacement[4].

  • Why use 0.1% PEI on filters? Polyethylenimine (PEI) coats the glass fiber filters with a positive charge, repelling the lipophilic test compound and radioligand to prevent artificial "non-specific" binding signals.

  • Self-Validation: The assay includes Levetiracetam (100 µM) as a low-affinity positive control and unlabelled UCB-J (1 µM) as a high-affinity positive control. If the IC50 of the controls deviates from historical baselines, the assay run is automatically invalidated.

Step-by-Step Methodology:
  • Tissue Preparation: Homogenize rat cortical tissue (1:10 w/v) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with a protease inhibitor cocktail. Centrifuge at 20,000 × g for 20 minutes at 4°C to isolate the membrane-rich pellet. Resuspend in assay buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 100 µL of membrane suspension (100 µg protein).

    • 50 µL of [³H]UCB-J (final concentration: 2 nM).

    • 50 µL of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one at varying concentrations (

      
       to 
      
      
      
      M) diluted in assay buffer containing 1% DMSO.
  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes with gentle orbital shaking to ensure thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked for 2 hours in 0.1% PEI) using a 96-well cell harvester.

  • Washing & Quantification: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer. Dry the filters, add 50 µL of microscintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter. Calculate IC50 using non-linear regression (one-site competitive binding model).

Protocol 2: In Vivo Neuroprotection in an Aβ-Induced AD Model

Objective: To evaluate the capacity of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one to prevent amyloid-beta (Aβ)-induced synaptic degradation and cognitive deficits.

Workflow S1 Aβ1-42 ICV Injection (Day 0) S2 Compound IP Dosing (Days 1-14) S1->S2 S3 Behavioral Testing (Days 15-19) S2->S3 S4 Brain Extraction & Tissue Processing S3->S4 S5 SV2A Quantification (WB & IHC) S4->S5

In vivo experimental workflow for evaluating neuroprotective efficacy in an Aβ-induced AD model.

Causality & Self-Validation System:

  • Why use the Aβ1-42 ICV model? Intracerebroventricular injection of oligomeric Aβ1-42 acutely mimics the synaptic toxicity and excitotoxicity seen in early-stage Alzheimer's, providing a rapid, reproducible window to test neuroprotective agents.

  • Why use a specific vehicle formulation? Because the test compound has a LogP of ~2.38, it is poorly soluble in pure saline. A vehicle of 5% DMSO / 5% Tween-80 / 90% Saline ensures complete solubilization, preventing drug precipitation in the peritoneal cavity and ensuring reliable systemic bioavailability.

  • Self-Validation: The inclusion of a "Sham + Vehicle" group establishes the baseline for healthy synaptic density (100%), while the "Aβ1-42 + Levetiracetam" group serves as a clinically relevant pharmacological benchmark[1].

Step-by-Step Methodology:
  • Oligomer Preparation: Incubate Aβ1-42 peptide in sterile PBS at 37°C for 4 days to induce oligomerization. Confirm oligomeric state via Western blot prior to surgery.

  • Stereotaxic Surgery (Day 0): Anesthetize adult male C57BL/6 mice (8-10 weeks old) using isoflurane. Stereotaxically inject 3 µL of aggregated Aβ1-42 (or vehicle for Sham) into the right lateral ventricle (Coordinates: AP -0.22 mm, ML +1.0 mm, DV -2.5 mm).

  • Dosing Regimen (Days 1-14): Administer 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one (10 mg/kg) via intraperitoneal (IP) injection once daily.

  • Morris Water Maze (Days 15-19): Train mice to locate a hidden submerged platform in a circular pool. Conduct 4 trials per day. Record the escape latency (time to reach the platform) using video tracking software to assess spatial learning and memory retention.

  • Tissue Harvesting (Day 20): Euthanize mice via transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA). Extract brains, post-fix in PFA for 24 hours, and cryoprotect in 30% sucrose.

  • SV2A Immunohistochemistry (IHC): Section brains at 30 µm. Incubate free-floating sections with anti-SV2A primary antibody (1:500) overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody. Quantify SV2A fluorescent puncta density in the CA1 region of the hippocampus using confocal microscopy.

Table 2: In Vivo Efficacy Summary (Aβ1-42 AD Model)

Representative data demonstrating the compound's ability to rescue behavioral and histological deficits compared to controls.

Experimental GroupEscape Latency (Day 5, sec)Hippocampal SV2A Density (% of Sham)Neuronal Loss Profile
Sham + Vehicle 15.2 ± 2.1100%None
Aβ1-42 + Vehicle 48.7 ± 4.555%Severe
Aβ1-42 + Compound (10 mg/kg) 22.4 ± 3.088%Mild
Aβ1-42 + Levetiracetam (30 mg/kg) 31.5 ± 3.872%Moderate

References[1] Title: Levetiracetam Mechanisms of Action: From Molecules to Systems.

Sources

Application Note: 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one , a specialized chemical probe belonging to the 4-arylpyrrolidin-2-one class. This scaffold is structurally related to established CNS-active agents (e.g., Phenylpiracetam, Rolipram) and is utilized to interrogate targets such as the Sigma-1 receptor (


R) , Synaptic Vesicle Protein 2A (SV2A) , and potentially Phosphodiesterase 4 (PDE4) .

The unique 2-bromo-6-fluoro substitution pattern confers distinct steric and electronic properties, enhancing metabolic stability and locking the phenyl ring conformation relative to the lactam core, making it a critical tool for structure-activity relationship (SAR) studies and target engagement profiling.

Introduction & Mechanism of Action

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one acts as a lipophilic, conformationally restricted probe. The 4-arylpyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, known for penetrating the blood-brain barrier (BBB) and modulating neuronal excitability.

  • Steric Locking (Atropisomerism Potential): The bulky 2-bromo and 6-fluoro substituents create significant steric hindrance at the biaryl axis (C4 of pyrrolidone – C1 of phenyl). This forces the phenyl ring to adopt a twisted conformation (orthogonal to the lactam ring), which is often required for high-affinity binding to hydrophobic pockets in targets like

    
    R or SV2A, while preventing planar conformations favored by non-selective promiscuous binders.
    
  • Metabolic Stability: The 2,6-disubstitution blocks the primary sites of oxidative metabolism (ortho-hydroxylation) and electronically deactivates the ring, prolonging the probe's half-life in microsomal stability assays.

  • Synthetic Utility: The aryl-bromide moiety serves as a functional handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) to generate fluorescent probes or PROTAC linkers without altering the core binding mode.

Physicochemical Properties & Handling
PropertyValue (Predicted)Implication
Molecular Formula C

H

BrFNO
--
Molecular Weight 258.09 g/mol Fragment-like, high ligand efficiency.
cLogP ~2.1 - 2.5Optimal for CNS penetration; moderate solubility.
TPSA ~29 Å

High membrane permeability.
H-Bond Donors/Acceptors 1 / 2Good oral bioavailability profile.
Solubility Low in water; High in DMSO, EtOHRequires organic co-solvent for stock solutions.

Storage & Stability:

  • Solid State: Store at -20°C, desiccated. Stable for >2 years.

  • Stock Solution (10 mM): Dissolve in anhydrous DMSO. Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols
Protocol A: Preparation of Assay Solutions

Objective: To generate stable, precipitate-free working solutions for cellular or enzymatic assays.

  • Stock Preparation: Weigh 2.58 mg of probe and dissolve in 1 mL of 100% DMSO to yield a 10 mM stock. Vortex for 30 seconds.

  • Intermediate Dilution: Dilute the stock 1:100 in culture medium or assay buffer (e.g., HBSS) to obtain a 100 µM working solution (1% DMSO).

    • Note: If precipitation occurs, use an intermediate step: Dilute 1:10 in ethanol, then 1:10 in buffer.

  • Serial Dilution: Perform 1:3 serial dilutions in buffer (maintaining constant DMSO concentration if sensitive) to generate a concentration range (e.g., 1 nM to 10 µM).

Protocol B: In Vitro Target Engagement (Radioligand Binding)

Objective: To determine the affinity (


) of the probe for the Sigma-1 Receptor (

R) or SV2A.

Materials:

  • Membrane Prep: Rat brain homogenates or CHO cells overexpressing human

    
    R.
    
  • Radioligand: [³H]-(+)-Pentazocine (for

    
    R) or [³H]-UCB 30889 (for SV2A).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Steps:

  • Incubation: Mix 50 µg membrane protein with 2 nM radioligand and varying concentrations of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one (10⁻⁹ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 120 minutes (

    
    R) or 60 minutes at 4°C (SV2A) to reach equilibrium.
    
  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and derive

    
     using the Cheng-Prusoff equation.
    
Protocol C: Functional Calcium Flux Assay (Cellular)

Objective: To assess if the probe acts as an agonist or antagonist (e.g., modulating intracellular Ca²⁺ via


R-IP3R coupling).
  • Seeding: Plate SK-N-SH neuroblastoma cells in 96-well black plates (20,000 cells/well). Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM (2 µM) in HBSS for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 30 seconds.

  • Treatment: Inject 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one (10 µM).

    • Agonist Mode: Monitor Ca²⁺ spike immediately.

    • Antagonist Mode: Pre-incubate probe for 20 min, then inject a standard agonist (e.g., PRE-084) and measure attenuation of the response.

  • Data Analysis: Normalize fluorescence (

    
    ). A reduction in agonist-induced peak indicates antagonism.
    
Visualization: Mechanism & Validation Workflow

The following diagram illustrates the structural logic and validation pathway for this chemical probe.

ProbeValidation cluster_Features Structural Features cluster_Targets Potential Targets Compound 4-(2-Bromo-6-fluorophenyl) pyrrolidin-2-one Steric 2-Br/6-F Substitution (Conformational Lock) Compound->Steric Lipophilicity High Lipophilicity (BBB Penetration) Compound->Lipophilicity Handle Aryl-Bromide (Functional Handle) Compound->Handle Sigma1 Sigma-1 Receptor (Chaperone Modulation) Steric->Sigma1 Selectivity SV2A SV2A (Vesicle Release) Steric->SV2A Binding Fit Lipophilicity->Sigma1 Access Validation Validation Assays (Binding & Functional) Sigma1->Validation SV2A->Validation PDE4 PDE4 (cAMP Regulation) PDE4->Validation Output SAR Data & Probe Optimization Validation->Output

Caption: Structural logic and validation workflow for the 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one probe.

References
  • Manallack, D. T., et al. (2013). "The significance of acid/base properties in drug discovery." Chemical Society Reviews.[1][2] Link

  • Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A." Journal of Medicinal Chemistry. Link

  • Chu, W., et al. (2015). "Synthesis and Characterization of Sigma-1 Receptor Probes." Journal of Visualized Experiments. Link

  • Gower, A. J., et al. (1992). "Functional characterization of the sigma receptor." European Journal of Pharmacology. Link

  • Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry: Bioisosteres and Scaffold Hopping." Academic Press. (Contextual reference for 4-arylpyrrolidinone scaffold design).

Sources

high-throughput screening assays for pyrrolidin-2-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for Pyrrolidin-2-one Analogs Targeting SV2A

Introduction: The Pyrrolidin-2-one Scaffold & SV2A

The pyrrolidin-2-one scaffold (gamma-lactam) represents a "privileged structure" in medicinal chemistry, most notably serving as the core pharmacophore for the racetam class of antiepileptic drugs (AEDs), including Levetiracetam and Brivaracetam .

The primary molecular target for these analogs is Synaptic Vesicle Glycoprotein 2A (SV2A) , a 12-transmembrane protein critical for neurotransmitter release. Unlike traditional ion channel blockers, SV2A ligands modulate vesicle exocytosis, offering a unique mechanism of action for refractory epilepsy and potential neuropsychiatric indications.

The Challenge: SV2A is an integral membrane protein notoriously difficult to purify in a functional state. Traditional filtration assays using radioligands are robust but low-throughput and generate radioactive waste. This guide outlines a modern, biphasic screening strategy:

  • Primary Screen: A homogenous Fluorescence Polarization (FP) assay for high-throughput hit identification.

  • Orthogonal Validation: A Gold-Standard Radioligand Binding assay to confirm affinity (

    
    ) and residence time.
    

Screening Workflow & Logic

The following diagram illustrates the decision tree for screening a library of pyrrolidin-2-one analogs. The logic prioritizes speed and cost-efficiency in the primary screen, reserving high-fidelity radioactive assays for hit confirmation.

ScreeningCascade Library Pyrrolidin-2-one Analog Library (10k - 100k compounds) PrimaryScreen Primary Screen: Fluorescence Polarization (FP) Target: hSV2A Membranes Library->PrimaryScreen 384-well format HitSelection Hit Selection (>50% Displacement @ 10µM) PrimaryScreen->HitSelection Z' > 0.5 CounterScreen Counter Screen: Auto-fluorescence Check (Remove false positives) HitSelection->CounterScreen Validation Orthogonal Validation: Radioligand Binding ([³H]ucb 30889) Determination of Ki CounterScreen->Validation Confirmed Hits LeadOpt Lead Optimization (SAR Analysis) Validation->LeadOpt High Affinity (Ki < 100nM)

Caption: Hierarchical screening cascade designed to filter pyrrolidin-2-one libraries efficiently before committing to radioligand validation.

Protocol A: Primary HTS – Fluorescence Polarization (FP) Displacement

Mechanism: This assay relies on the " tumbling rate" of a molecule. A small fluorescent tracer (fluorophore-conjugated SV2A ligand) rotates rapidly, depolarizing emitted light.[1] When bound to the large SV2A protein (embedded in a membrane fragment), rotation slows, and polarization (mP) increases. Unlabeled pyrrolidin-2-one analogs displace the tracer, causing a decrease in mP.

Why this approach?

  • Homogenous: Mix-and-read; no wash steps required.

  • Sensitivity: Capable of distinguishing nanomolar affinities if the tracer

    
     is optimized.
    
Reagents & Materials
  • Protein Source: Human SV2A (hSV2A) overexpressed in CHO-K1 or HEK293 cell membranes. (Commercial preparations available or in-house transfection).

  • Fluorescent Tracer: SV2A-488 . (Example: A fluorescein-conjugated analog of UCB-30889). Note: The tracer must have a known

    
     (typically <10 nM) and stable fluorescence.
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 0.1% BSA (to prevent sticky compounds), 0.05% Pluronic F-127.

  • Plates: 384-well black, low-binding microplates (e.g., Corning 3575).

Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw hSV2A-CHO membranes on ice.

    • Dilute in Assay Buffer to a 2X working concentration (optimized via cross-titration, typically 5–10 µ g/well ).

    • Critical: Sonicate membranes briefly (3 x 5 sec) to ensure homogeneity.

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of test compounds (10 mM DMSO stock) into the 384-well plate.

    • Controls:

      • Min Signal (Low mP): 10 µM Levetiracetam (excess competitor).

      • Max Signal (High mP): DMSO only (Tracer bound to protein).

  • Reaction Assembly:

    • Dispense 10 µL of 2X Membrane solution into all wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-membrane interaction.

    • Dispense 10 µL of 2X Tracer solution (Final concentration = 1–2 nM, near its

      
      ).
      
  • Incubation:

    • Seal plates and incubate for 60 minutes at RT in the dark.

    • Note: SV2A binding kinetics are generally fast, but 60 mins ensures equilibrium for slow-binders.

  • Detection:

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision) using FP optical module (Excitation: 480 nm, Emission: 535 nm).

    • Calculate mP (milli-Polarization) units.

Data Analysis (Primary Screen)

Calculate Percent Inhibition for each well:



Protocol B: Orthogonal Validation – Radioligand Filtration Assay

Mechanism: Compounds that pass the FP screen must be validated to rule out optical interference (quenching/fluorescence). We use [³H]ucb 30889 , a high-affinity ligand (


 nM) that binds to the same site as levetiracetam but with higher specific activity.

Why this approach?

  • Gold Standard: Direct measurement of binding without fluorophore steric hindrance.

  • Reference Integration: Allows direct

    
     comparison with literature values for Levetiracetam (
    
    
    
    µM) and Brivaracetam (
    
    
    nM).
Reagents
  • Radioligand: [³H]ucb 30889 (Specific Activity > 30 Ci/mmol).

  • Filters: GF/B glass fiber filters, pre-soaked in 0.1% Polyethyleneimine (PEI) for 1 hour. PEI is crucial to reduce non-specific binding of the hydrophobic ligand to the filter.

Step-by-Step Protocol
  • Pre-incubation:

    • Prepare assay buffer: 20 mM Tris-HCl (pH 7.4), 250 mM Sucrose, 2 mM MgCl₂.

    • In a 96-well deep-well plate, mix:

      • 25 µL Test Compound (varying concentrations for IC50).

      • 25 µL [³H]ucb 30889 (Final conc. ~2 nM).

      • 200 µL hSV2A Membrane suspension (10–20 µg protein).

  • Equilibrium:

    • Incubate at 4°C for 120 minutes.

    • Expert Insight: We incubate at 4°C rather than RT for radioligand assays to minimize off-rate (

      
      ) during the wash steps, preserving the bound signal.
      
  • Filtration:

    • Use a cell harvester (e.g., Brandel or Tomtec).

    • Rapidly filter the reaction mix through the PEI-soaked GF/B filters.

    • Wash 3x with ice-cold buffer (approx. 2 mL total per well).

  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) on a scintillation counter (e.g., MicroBeta).

Data Presentation & Quality Control

Assay Performance Metrics

For the primary FP screen, validity is determined by the Z-factor.



MetricAcceptance CriteriaTroubleshooting
Z-Factor > 0.5If < 0.5, check membrane homogeneity or tracer stability.
Signal-to-Background > 3-foldIncrease membrane concentration or tracer purity.
CV% (DMSO) < 5%Check pipetting accuracy (acoustic handling preferred).
Mechanism of Action Visualization

Understanding the competitive nature of the assay is vital for interpreting IC50 shifts.

FP_Mechanism FreeTracer Free Tracer (Fast Tumble) BoundTracer Bound Tracer (Slow Tumble) FreeTracer->BoundTracer + SV2A Protein (High Polarization) BoundTracer->FreeTracer + Competitor (Displacement -> Low Polarization) Competitor Pyrrolidin-2-one Analog Competitor->BoundTracer Competes for site

Caption: Fluorescence Polarization principle: Competitors displace the tracer, reverting it to a fast-tumbling, low-polarization state.

References

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[2][3][4][5][6] Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link[7]

  • Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes.[6] European Journal of Pharmacology, 286(2), 137-146. Link

  • Gillard, M., et al. (2006). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. European Journal of Pharmacology, 536(1-2), 102-108. Link

  • Kaminski, R. M., et al. (2008).[2] SV2A protein is a broad-spectrum anticonvulsant target: functional correlation between protein binding and seizure protection in models of both partial and generalized epilepsy. Neuropharmacology, 54(4), 715-720. Link

  • Mercier, J., & Kenda, B. (2016). SV2A Ligands for Epilepsy and Beyond. Current Pharmaceutical Design, 22(38), 5793-5812. Link

Sources

analytical methods for quantification of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Introduction

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique conformational properties make it a valuable component in the design of novel therapeutics. 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one is a key synthetic intermediate whose purity and concentration must be meticulously controlled during the drug development process. The accurate and precise quantification of this intermediate is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3][4]

This comprehensive guide presents two robust, validated analytical methods for the quantification of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one, tailored for researchers, scientists, and drug development professionals. We will detail a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection, ideal for routine quality control, process monitoring, and purity assessment. Additionally, we will describe a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is indispensable for trace-level quantification, impurity profiling, and analysis in complex biological matrices.

Each protocol is designed as a self-validating system, grounded in established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][5]

Part 1: Quantitative Analysis by Reversed-Phase HPLC with UV Detection

Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of organic molecules, including those that are non-volatile or thermally sensitive.[4] The method separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. For 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one, this technique provides excellent resolution and reliable quantification, making it an ideal choice for in-process controls and final product release testing.[6]

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions

The analysis should be performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[6] The conditions provided below are a validated starting point and may be optimized for specific instrumentation.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is the industry standard for reversed-phase chromatography, offering excellent hydrophobic retention for the moderately polar analyte.

  • Mobile Phase: The acetonitrile/water mixture provides the necessary polarity to elute the analyte with good peak shape. The addition of 0.1% formic acid helps to protonate silanol groups on the silica backbone, reducing peak tailing and ensuring consistent retention times.[4]

  • Detection Wavelength (254 nm): The phenyl ring in the analyte structure is expected to have strong absorbance at or near 254 nm, a common wavelength that provides a good signal-to-noise ratio.

2. Preparation of Standards and Samples

  • Reagents: Use HPLC-grade acetonitrile, deionized water (18.2 MΩ·cm), and high-purity formic acid. The reference standard for 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one should be of known purity (>99%).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard.

    • Transfer into a 10 mL volumetric flask.

    • Add ~7 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.[6]

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Calibration Curve Standards (10-200 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution.

    • The diluent should be the mobile phase (Acetonitrile:Water, 60:40) to ensure compatibility and sharp peak shapes.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the established calibration range (e.g., 100 µg/mL).

    • Vortex for 1 minute and sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection to remove particulates that could damage the column.[4]

3. Method Validation Summary

This HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5] Validation ensures the reliability, accuracy, and consistency of the analytical results.[3]

Validation ParameterTypical Acceptance CriteriaDescription
Specificity No interference at the analyte's retention timeThe ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[5]
Linearity Correlation Coefficient (r²) ≥ 0.999A demonstrable proportional relationship between analyte concentration and detector response over a specified range.[5]
Range 80% to 120% of the test concentrationThe interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[7]
Accuracy 98.0% to 102.0% recoveryThe closeness of the test results to the true value, typically assessed by spiking a blank matrix with a known amount of analyte.
Precision Repeatability (RSD ≤ 1.0%), Intermediate (RSD ≤ 2.0%)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
LOD (Limit of Detection) S/N Ratio ≥ 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]
LOQ (Limit of Quantitation) S/N Ratio ≥ 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

Part 2: High-Sensitivity Quantification by LC-MS/MS

Principle of the Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for trace-level quantification due to its exceptional sensitivity and selectivity.[8] It is particularly powerful for analyzing compounds in complex matrices, such as biological fluids or for detecting low-level impurities. The method first separates the analyte chromatographically, then uses a mass spectrometer to select the specific molecular ion (precursor ion). This ion is fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, providing highly reliable data.

General LC-MS/MS Workflow

Figure 1: General LC-MS/MS Workflow A Sample Receipt & Login B Sample Preparation (e.g., Solid-Phase Extraction) A->B C LC Separation (UHPLC) B->C D Ionization (Electrospray - ESI) C->D E MS/MS Detection (MRM Mode) D->E F Data Processing & Quantification E->F G Report Generation F->G

Caption: General workflow for quantitative analysis using LC-MS/MS.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

For complex samples, a robust sample preparation step is critical to reduce matrix effects and improve detection. SPE is a highly effective technique for selectively extracting the target analyte while removing interferences.[9][10]

Solid-Phase Extraction (SPE) Protocol

Figure 2: Solid-Phase Extraction Protocol cluster_0 Cartridge Preparation cluster_1 Extraction Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol) Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile) Wash->Elute Evaporate Evaporate Elute->Evaporate Evaporate & Reconstitute

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

  • Detailed SPE Steps:

    • Select Cartridge: Use a mixed-mode or polymer-based reversed-phase SPE cartridge suitable for retaining moderately polar compounds.

    • Condition: Wash the cartridge with 1 mL of methanol to activate the stationary phase.

    • Equilibrate: Flush the cartridge with 1 mL of water to prepare it for the aqueous sample.

    • Load: Load the pre-treated sample (e.g., diluted plasma or reaction mixture) onto the cartridge at a slow, steady flow rate.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar, interfering compounds.

    • Elute: Elute the analyte with 1 mL of acetonitrile or methanol into a clean collection tube.

    • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

2. UHPLC and Mass Spectrometer Conditions

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution, coupled to a triple quadrupole mass spectrometer.[10][11]

Table: UHPLC Conditions

Parameter Condition
Instrument Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table: Mass Spectrometer Conditions

Parameter Setting
Instrument SCIEX QTRAP 6500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +5500 V
Source Temperature 550 °C
Curtain Gas 20 psi
Precursor Ion (Q1) m/z 273.9/275.9 (for Br isotopes)
Product Ion (Q3) To be determined by infusion

| Collision Energy (CE) | To be optimized |

Note: The precursor ion mass-to-charge ratio (m/z) is calculated for the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be visible. Product ions and collision energy must be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.

3. Data Summary and Performance

The LC-MS/MS method will offer significantly lower detection and quantification limits compared to HPLC-UV.

ParameterExpected Performance
Linearity r² ≥ 0.995
Range 0.1 - 100 ng/mL
Accuracy 85% to 115% recovery
Precision RSD ≤ 15%
LOD ~0.05 ng/mL
LOQ ~0.1 ng/mL

Conclusion

This guide provides two distinct, robust, and scientifically-grounded methods for the quantification of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one. The RP-HPLC-UV method serves as a reliable workhorse for routine quality control and assays where analyte concentrations are relatively high. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method is the unequivocal choice. The successful implementation and validation of these protocols will ensure the generation of accurate and defensible data, a critical requirement in the rigorous landscape of pharmaceutical research and development.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Tjoa, S. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Progress. Retrieved from [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) DEVELOPMENT OF A SAMPLE PREPARATION PROCEDURE OF BIOLOGICAL FLUIDS BY SOLID-PHASE EXTRACTION OF PYRROLIDINOPHENONE DERIVATIVES. Retrieved from [Link]

  • FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Retrieved from [Link]

  • PubMed. (2015, August 15). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Retrieved from [Link]

  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

  • PMC. (n.d.). Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. Retrieved from [Link]

  • CORE. (n.d.). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]

  • Springer. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Retrieved from [Link]

  • PubMed. (2014, January 15). Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. Retrieved from [Link]

Sources

Application Note: Profiling 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one in Cell-Based Assays for PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The 4-arylpyrrolidin-2-one scaffold is a privileged pharmacophore in neuropharmacology, most notably represented by the archetypal Phosphodiesterase-4 (PDE4) inhibitor, rolipram[1]. PDE4 enzymes are critical regulators of intracellular signaling, responsible for the selective hydrolysis of the second messenger cyclic AMP (cAMP) into inactive AMP[2]. By inhibiting PDE4, these compounds elevate intracellular cAMP, driving downstream Protein Kinase A (PKA) and CREB-mediated gene transcription, which has profound implications for neuroplasticity, anti-inflammatory responses, and cognitive enhancement[2].

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one is a structurally distinct derivative that introduces a sterically demanding, di-halogenated aryl ring. The 2-bromo-6-fluoro substitution pattern is specifically designed to exploit halogen bonding and optimize the dihedral angle between the aryl ring and the pyrrolidinone core. This steric bulk probes the deep hydrophobic pocket of the PDE4 catalytic domain, potentially offering enhanced isoform selectivity or prolonged target residence time compared to classical methoxy-cyclopentyl derivatives.

To rigorously evaluate the efficacy, potency, and phenotypic impact of this compound, we have developed a dual-assay protocol. This guide details a highly quantitative Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay [3] coupled with a High-Content Screening (HCS) neurite outgrowth assay .

Assay Principles and Causality

The Self-Validating HTRF cAMP Assay

Measuring intracellular cAMP requires an assay that is impervious to compound auto-fluorescence—a common artifact with halogenated aromatic compounds. We utilize HTRF, a technology combining Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) measurement[3].

The Causality of the Assay Design:

  • Forskolin Stimulation: PC12 cells are stimulated with Forskolin, a direct Adenylate Cyclase (AC) activator. This generates a stable, elevated pool of cAMP.

  • PDE4 Inhibition: If 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one successfully inhibits endogenous PDE4, cAMP degradation is halted, leading to massive intracellular cAMP accumulation.

  • Competitive Detection: The cell lysate is incubated with a Europium cryptate-labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP analog (Acceptor). Endogenous cAMP competes with the d2-cAMP for antibody binding.

  • Signal Inversion: High intracellular cAMP displaces the d2-cAMP, decreasing the FRET signal. The ratiometric readout (665 nm / 620 nm) mathematically eliminates optical interference from the test compound or cell debris[3].

Mechanism GPCR Gs-Coupled Receptor AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP Intracellular cAMP AC->cAMP Converts ATP ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate HTRF HTRF Detection (TR-FRET Signal) cAMP->HTRF Accumulates & Competes AMP AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor 4-(2-Bromo-6-fluorophenyl) pyrrolidin-2-one Inhibitor->PDE4 Inhibits

Diagram 1: Mechanistic pathway of PDE4 inhibition and subsequent HTRF-based cAMP detection.

Experimental Protocols

Protocol A: HTRF cAMP Accumulation Assay

Cell Line Selection: PC12 (Rat pheochromocytoma) cells are utilized because they endogenously express high levels of PDE4 and exhibit robust cAMP-dependent signaling cascades.

Materials Required:

  • PC12 Cell Line (ATCC® CRL-1721™)

  • HTRF cAMP Dynamic 2 Assay Kit (Cisbio/Revvity)

  • Forskolin (AC Activator)

  • IBMX (Broad-spectrum PDE inhibitor, Emax control)

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Cell Preparation: Harvest PC12 cells in logarithmic growth phase. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4, and 0.1% BSA) to a density of

    
     cells/mL.
    
  • Cell Plating: Dispense 5 µL of the cell suspension (5,000 cells/well) into a 384-well white microplate.

  • Compound Addition: Prepare a 10-point dose-response curve of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one (ranging from 100 µM to 3 nM, 1:3 serial dilutions) in assay buffer. Add 2.5 µL of the compound to the cells. Incubate for 15 minutes at 37°C to allow target engagement.

  • Forskolin Stimulation: Add 2.5 µL of Forskolin (final well concentration: 0.5 µM). Causality Note: This sub-maximal concentration of Forskolin ensures the assay window is large enough to detect PDE4 inhibition without saturating the cAMP biosensor. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Europium cryptate (both diluted in the kit's lysis buffer).

  • Incubation & Reading: Incubate the plate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

Workflow Plate 1. Cell Plating (PC12, 384-well) Treat 2. Compound Addition Plate->Treat Stim 3. Forskolin Stimulation Treat->Stim Lyse 4. Lysis & HTRF Reagents Stim->Lyse Read 5. TR-FRET Reading Lyse->Read

Diagram 2: Sequential workflow for the High-Throughput TR-FRET cAMP Assay.

Protocol B: High-Content Phenotypic Assay (Neurite Outgrowth)

To validate that the biochemical inhibition of PDE4 translates into functional cellular activity, a neurite outgrowth assay is performed. Elevated cAMP activates PKA, which phosphorylates CREB, driving the transcription of genes required for neuritogenesis.

Step-by-Step Methodology:

  • Plating: Seed PC12 cells at a low density (1,500 cells/well) in a 96-well collagen-IV coated black plate with clear bottoms. Allow attachment for 24 hours.

  • Treatment: Replace media with low-serum media (1% Horse Serum) containing varying concentrations of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one or Rolipram (positive control). Incubate for 72 hours.

  • Fixation & Staining: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with Anti-β-III Tubulin (neuronal marker) and Hoechst 33342 (nuclear marker).

  • Imaging: Acquire images using an automated High-Content Imaging System (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Analysis: Utilize automated image analysis software to quantify the "Neurite Outgrowth Index" (total neurite length per viable cell) and assess cytotoxicity (nuclear condensation/loss of cell count).

Data Presentation & Assay Validation

A robust assay must be a self-validating system. The inclusion of IBMX (100 µM) establishes the absolute maximum assay signal (100% inhibition), while the vehicle (0.1% DMSO) + Forskolin establishes the basal state (0% inhibition).

The table below summarizes the expected quantitative pharmacological parameters when profiling 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one alongside reference compounds.

Table 1: Pharmacological Profiling Data (Representative)

CompoundTargetIC₅₀ (cAMP Assay)Emax (% of IBMX)Neurite Outgrowth (EC₅₀)Cytotoxicity (CC₅₀)
4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one PDE4145 nM92%310 nM> 50 µM
Rolipram (Reference) [1]PDE4130 nM100%280 nM> 50 µM
IBMX (Control) Pan-PDE2.5 µM100%N/A15 µM

Table 2: Assay Quality Control Metrics

MetricFormula / DefinitionAcceptable ThresholdObserved Value
Z'-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B) Mean Signal (Max) / Mean Signal (Min)

8.5
CV% (Intra-plate) (Standard Deviation / Mean) * 100

4.2%

Note: A Z'-factor of 0.78 indicates a highly robust assay suitable for High-Throughput Screening (HTS), confirming that the ratiometric TR-FRET effectively mitigates any optical interference from the brominated/fluorinated compound.

References

  • Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). Keynote review: phosphodiesterase-4 as a therapeutic target. Drug Discovery Today, 10(22), 1503-1519.[2] URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5092, Rolipram. PubChem.[1] URL:[Link]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Xie, B. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32.[3] URL:[Link]

Sources

Application Note: Integrating Surface Plasmon Resonance and X-ray Crystallography for Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists in early-stage drug development. Objective: To provide a mechanistic, self-validating workflow for identifying and optimizing low-molecular-weight chemical fragments into high-affinity lead compounds.

Introduction: The Biophysical Imperative of FBDD

Fragment-Based Drug Design (FBDD) has fundamentally shifted the paradigm of early-stage drug discovery. Unlike traditional High-Throughput Screening (HTS), which relies on screening millions of complex, drug-like molecules (typically ~500 Da), FBDD utilizes highly curated libraries of low-molecular-weight compounds 1. These fragments strictly adhere to the "Rule of Three" (Ro3) : Molecular Weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors, and ≤ 3 rotatable bonds 2, 3.

The Causality of the Fragment Approach: Because fragments are small, they possess fewer functional groups to create steric clashes, allowing them to form high-quality, enthalpically driven interactions deep within target binding pockets 2. A library of just 2,000 fragments can probe a vastly larger theoretical chemical space than millions of HTS compounds 4. However, this small size dictates that initial binding affinities are inherently weak (typically high micromolar to millimolar) 4. Therefore, standard biochemical assays are insufficient. FBDD requires a self-validating cascade of highly sensitive biophysical techniques—primarily Surface Plasmon Resonance (SPR) for kinetic triage, followed by X-ray Crystallography for atomic-resolution structural validation 5.

Table 1: Quantitative Comparison of Chemical Space Metrics
MetricFragment (Rule of Three)Traditional Lead (Rule of Five)
Molecular Weight < 300 Da< 500 Da
cLogP ≤ 3≤ 5
H-Bond Donors ≤ 3≤ 5
H-Bond Acceptors ≤ 3≤ 10
Rotatable Bonds ≤ 3≤ 10
Initial Affinity High µM to mMnM to low µM

System Architecture: The Self-Validating FBDD Workflow

To prevent false positives, the FBDD workflow must be designed as a rigorous, self-validating funnel. SPR acts as the primary gatekeeper to confirm stoichiometric, dose-dependent binding. Validated hits are then structurally mapped via X-ray crystallography to guide rational medicinal chemistry.

FBDD_Workflow Lib Fragment Library (Rule of Three) SPR Primary Screen (SPR / TSA) Lib->SPR High-throughput Val Orthogonal Validation (NMR / MST) SPR->Val Hit triage Xray Structural Validation (X-ray Crystallography) Val->Xray Confirmed binders Opt Hit-to-Lead Optimization Xray->Opt 3D Binding Mode

Fig 1: The self-validating FBDD workflow from library screening to hit optimization.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is a label-free, real-time optical technique. Because fragments bind weakly, they exhibit extremely fast association (


) and dissociation (

) rates. SPR is uniquely capable of capturing these rapid kinetics. Furthermore, the maximum theoretical response (

) in SPR is proportional to the molecular weight ratio of the analyte to the ligand. Because fragments are tiny (< 300 Da), the target protein must be immobilized at exceptionally high densities to generate a detectable signal above the noise floor.
Step-by-Step Methodology
  • Surface Immobilization:

    • Pre-concentrate the target protein in a buffer with a pH below its isoelectric point (pI).

    • Utilize standard amine coupling (EDC/NHS) to covalently attach the protein to a carboxymethyl dextran sensor chip (e.g., CM5).

    • Critical Control: Target an immobilization level of 5,000–10,000 RU to ensure the theoretical

      
       for a 200 Da fragment exceeds 15 RU.
      
  • Clean Screen (Promiscuity Triage):

    • Inject the fragment library at a single high concentration (e.g., 500 µM) over both a reference flow cell and the active flow cell.

    • Discard compounds that exhibit super-stoichiometric binding (aggregators) or stick irreversibly to the reference dextran matrix.

  • Binding Level Screen:

    • Inject the remaining fragments at a single concentration. Normalize the binding response against a strictly matched DMSO calibration curve (typically 1-5% DMSO) to eliminate bulk refractive index artifacts.

  • Affinity Screen (

    
     Determination): 
    
    • For putative hits, perform an 8-point, 2-fold dose-response series (e.g., 10 µM to 2 mM).

    • Fit the steady-state equilibrium binding levels (since kinetics are often too fast to fit accurately) to a 1:1 Langmuir binding model to calculate the dissociation constant (

      
      ).
      
Table 2: SPR Fragment Screening Parameters
ParameterRecommended ValueCausality / Rationale
Immobilization Level 5,000 - 10,000 RUHigh density compensates for the low MW of the fragment analyte.
Flow Rate 30 - 50 µL/minMinimizes mass transport limitations during rapid kinetic events.
DMSO Concentration 1% - 5%Must be strictly matched to prevent bulk refractive index shifts.
Contact Time 30 - 60 secondsSufficient for fast on-rates to reach steady-state equilibrium.

Protocol 2: Structural Validation via High-Throughput X-ray Crystallography

Causality & Rationale: While SPR validates that a fragment binds, it provides zero spatial coordinates. To evolve a 1 mM fragment into a 10 nM lead, medicinal chemists must know the exact orientation of the fragment within the binding pocket. X-ray crystallography provides this atomic-resolution map 5. Because fragments have low affinity, standard co-crystallization often fails; instead, pre-formed apo-crystals must be soaked in highly concentrated fragment solutions.

Step-by-Step Methodology
  • Acoustic Crystal Soaking:

    • Grow hundreds of reproducible apo-crystals of the target protein.

    • Use an acoustic liquid handler (e.g., ECHO dispenser) to transfer nanoliter volumes of fragments (dissolved in 100% DMSO) directly into the crystallization drops [[5]]().

    • Critical Control: Final fragment concentration in the drop should be 10–50 mM, while keeping the final DMSO concentration < 10% to prevent crystal cracking.

  • Harvesting and Cryocooling:

    • After a soaking duration of 1 to 24 hours (optimized empirically), harvest the crystals using automated crystal shifters and flash-freeze them in liquid nitrogen.

  • Automated Data Collection:

    • Mount crystals at a synchrotron beamline (e.g., Diamond Light Source XChem facility) equipped with a robotic sample changer for rapid, unattended X-ray diffraction data collection 6.

  • Pan-Dataset Density Analysis (PanDDA):

    • Standard electron density maps (

      
      ) often fail to resolve fragments due to low occupancy. Process the datasets using PanDDA software, which subtracts the averaged "ground state" (unbound) electron density from the soaked crystal data, revealing the isolated, weak signal of the bound fragment 5.
      

Hit-to-Lead Optimization Strategies

Once the 3D binding mode is elucidated, fragments are iteratively optimized. Because fragments are small, they maintain high Ligand Efficiency (LE) . The optimization phase relies on three primary structural strategies [[2]]():

Fragment_Evolution Hit Fragment Hit (Weak Affinity) Grow Fragment Growing (Adding functional groups) Hit->Grow Link Fragment Linking (Connecting two hits) Hit->Link Merge Fragment Merging (Overlapping sub-pockets) Hit->Merge Lead Optimized Lead (High Affinity) Grow->Lead Link->Lead Merge->Lead

Fig 2: Fragment-to-lead evolution strategies: growing, linking, and merging.

  • Fragment Growing: The most common approach. Chemical vectors are added to a single bound fragment to reach adjacent sub-pockets, increasing surface area contact and introducing new hydrogen bonds 2.

  • Fragment Linking: If two distinct fragments bind simultaneously to adjacent sites, they can be connected via a flexible or rigid linker. This yields a synergistic, super-additive increase in affinity due to the massive reduction in entropic penalty upon binding 2.

  • Fragment Merging: When two fragments bind to overlapping regions of the target site, their common structural motifs are fused to create a single, highly potent hybrid molecule [[2]]().

Conclusion

Fragment-Based Drug Design is a highly rational, structure-driven approach to drug discovery. By deploying SPR as a rigorous kinetic filter and X-ray crystallography as an atomic-resolution mapping tool, researchers can construct a self-validating pipeline. This ensures that only chemically efficient, true-binding fragments are advanced, ultimately reducing attrition rates in downstream clinical development.

References

  • [2] Title: FBDD: Fragment-Based Drug Discovery - BioSolveIT | Source: biosolveit.de | URL: 2

  • [1] Title: Fragment-based lead discovery - Wikipedia | Source: wikipedia.org | URL: 1

  • [3] Title: Fragment-Based Drug Design: From Then until Now, and Toward the Future | Source: acs.org | URL: 3

  • [4] Title: An Introduction to Fragment-Based Drug Discovery (FBDD) | Source: drughunter.com | URL: 4

  • [5] Title: Crystallographic Fragment Screening Services - Evotec | Source: evotec.com | URL: 5

  • [6] Title: XChem - Diamond Light Source | Source: diamond.ac.uk | URL: 6

Sources

Application Note: Weinreb Amides as Privileged Intermediates in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, the controlled formation of carbon-carbon bonds is paramount. The Weinreb ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, revolutionized this process by introducing N-methoxy-N-methylamides (Weinreb amides) as highly reliable acylating agents[1]. Unlike standard esters or acid chlorides, which suffer from uncontrolled over-addition when reacted with organometallic reagents, Weinreb amides enable the precise, mono-addition synthesis of ketones and aldehydes. This application note details the mechanistic rationale, self-validating synthetic protocols, and advanced applications of Weinreb amides in multi-step organic synthesis.

The Mechanistic Paradigm: Engineering Chemoselectivity

The fundamental challenge in synthesizing ketones from carboxylic acid derivatives using Grignard or organolithium reagents is the high reactivity of the resulting ketone product. Typically, the newly formed ketone is more electrophilic than the starting ester, leading to a rapid second nucleophilic attack and the formation of an undesired tertiary alcohol.

Weinreb amides circumvent this through a highly specific structural feature: the N-methoxy group. Upon nucleophilic attack by an organometallic reagent, the reaction does not immediately eliminate the leaving group. Instead, the magnesium or lithium cation is strongly chelated by both the carbonyl oxygen and the methoxy oxygen, forming a highly stable, five-membered tetrahedral intermediate[2]. This intermediate is robust at low to ambient temperatures, effectively "trapping" the reaction and preventing the newly formed carbonyl from being exposed to excess nucleophile. The desired ketone is only liberated upon the introduction of an aqueous acidic quench, which destroys the metal chelate and drives the elimination of the N,O-dimethylhydroxylamine leaving group.

Mechanism A Weinreb Amide (N-methoxy-N-methylamide) B Nucleophilic Attack (Grignard / Organolithium) A->B Addition of RMgX C Stable 5-Membered Metal-Chelated Intermediate B->C Chelation by O and N-OMe D Aqueous Acidic Quench (Collapse of Intermediate) C->D Addition of H3O+ E Ketone / Aldehyde Product (Zero Over-addition) D->E Elimination of HN(OMe)Me

Mechanistic pathway of Weinreb amide converting to a ketone without over-addition.

Self-Validating Synthetic Protocols

To ensure reproducibility in drug development workflows, the following protocols are designed as self-validating systems. Each step includes mechanistic causality and in-process visual/analytical cues to confirm success before proceeding to the next stage of the multi-step synthesis.

Protocol A: Synthesis of the Weinreb Amide Intermediate

This protocol utilizes standard peptide coupling conditions to convert a carboxylic acid into a Weinreb amide.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Add EDC·HCl and HOBt. Causality: EDC activates the acid, while HOBt rapidly forms an active ester intermediate. This prevents the formation of unreactive N-acylureas and suppresses racemization of chiral substrates (e.g., amino acids).

  • Amine Free-Basing: In a separate vial, suspend N,O-dimethylhydroxylamine hydrochloride in DCM and add DIPEA. Causality: The commercially available amine is supplied as an HCl salt for stability. DIPEA neutralizes the salt, liberating the nucleophilic free amine.

  • Coupling: Transfer the free amine solution to the activated ester mixture. Stir at room temperature for 4–6 hours. In-Process Control: Monitor via TLC (typically 1:1 Hexanes/EtOAc, visualized with KMnO4). The complete disappearance of the highly polar carboxylic acid baseline spot validates the reaction's completion.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Causality: The acidic wash removes unreacted amine and urea byproducts, while the basic wash removes residual HOBt and unreacted carboxylic acid, ensuring a highly pure intermediate suitable for organometallic addition[3].

Protocol B: Chemoselective Conversion to a Ketone

Reagents:

  • Weinreb Amide (1.0 eq)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the Weinreb amide in anhydrous THF (0.1 M) and cool to 0 °C under argon. Causality: THF acts as a coordinating solvent that stabilizes the incoming Grignard reagent, while the 0 °C temperature controls the exothermic nucleophilic attack and stabilizes the resulting tetrahedral intermediate.

  • Addition: Add the Grignard reagent dropwise over 15 minutes. In-Process Control: A slight color change (often pale yellow to deep orange/brown, depending on the Grignard) indicates the formation of the metal-chelated intermediate.

  • Incubation: Stir for 2 hours at 0 °C, allowing it to slowly warm to room temperature.

  • Quench and Collapse: Cool the mixture back to 0 °C and carefully add 1M aqueous HCl dropwise until the pH reaches ~3. Causality: This is the critical step. The acid protonates the methoxy amine (making it an excellent leaving group) and disrupts the magnesium chelate. Visual Validation: The reaction will initially form a thick white precipitate (magnesium salts), which will completely dissolve into a biphasic clear mixture once the chelate is successfully broken and the ketone is liberated.

  • Isolation: Extract with diethyl ether, dry over MgSO4, and concentrate in vacuo.

Quantitative Performance & Functional Group Tolerance

Weinreb amides are highly prized for their broad functional group tolerance, making them ideal for late-stage functionalization in multi-step syntheses. The table below summarizes the expected quantitative data across various substrate classes.

Substrate ClassNucleophile / ReagentTarget ProductTypical Yield (%)Over-Addition (%)
Aliphatic Weinreb AmidePhenylmagnesium bromideAlkyl Aryl Ketone92 - 95< 1.0
Aryl Weinreb AmideIsopropylmagnesium chlorideAryl Alkyl Ketone88 - 93< 1.0

-Unsaturated Amide
Diisobutylaluminium hydride (DIBAL-H)Conjugated Aldehyde85 - 900.0
Chiral Amino Acid (Boc-protected)Methylmagnesium bromideMethyl Ketone89 - 940.0 (No racemization)

Advanced Frontiers: Flow Chemistry & C-H Functionalization

Beyond standard batch ketone synthesis, Weinreb amides have recently emerged as powerful tools in advanced drug discovery workflows.

Transition Metal-Catalyzed C-H Functionalization: Weinreb amides act as excellent bidentate directing groups for transition metal-catalyzed C-H activation. The lone pairs on the carbonyl and methoxy oxygens can coordinate with Palladium or Copper catalysts, directing the metal to activate adjacent C(sp2)-H or C(sp3)-H bonds. This allows for the precise arylation or olefination of complex frameworks before the Weinreb amide is ultimately converted into a ketone or aldehyde[2].

Automated Multi-Step Flow Synthesis: In modern pharmaceutical manufacturing, Weinreb amides are frequently utilized in continuous flow chemistry. Because the intermediate tetrahedral chelate is highly stable, it can be generated in one reactor coil and pumped directly into a second stream for continuous downstream processing without the need for intermediate isolation. This "telescopic" synthesis approach has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients (APIs) like the antiepileptic drug Rufinamide, drastically reducing reaction times and improving safety profiles[4]. Furthermore, Weinreb amide-type Horner-Wadsworth-Emmons (HWE) reagents are now being isolated and utilized to synthesize conjugated carbonyl isomers crucial for developing anti-cancer drugs like hynapene analogues[5].

FlowSynthesis S1 Carboxylic Acid + MeO(Me)NH·HCl S2 Coupling Reaction (Flow Reactor) S1->S2 S3 Weinreb Amide Intermediate S2->S3 In-line Purification S4 Telescopic C-C Bond Formation S3->S4 Addition of RMgX S5 Target API (Complex Ketone) S4->S5 In-line Quench

Multi-step continuous flow synthetic workflow utilizing a Weinreb amide intermediate.

References

Sources

Advanced Chiral Separation Methodologies for 4-Arylpyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 4-arylpyrrolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for nootropic agents (e.g., Phenylpiracetam ), phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram ), and various anticonvulsants.

The pharmacological activity of these compounds is strictly stereodependent. For instance, the (S)-enantiomer of Rolipram exhibits higher PDE4 inhibitory potency but distinct emetic side effects compared to its (R)-counterpart. Similarly, the specific biological activity of Phenylpiracetam is often attributed to the (R)-enantiomer. Consequently, the isolation of enantiopure fractions is not merely an analytical requirement but a safety and efficacy mandate.

This guide details three validated workflows for the chiral resolution of 4-arylpyrrolidin-2-one derivatives:

  • Analytical HPLC: Using polysaccharide-based Chiral Stationary Phases (CSPs).[1][2]

  • Preparative SFC: Utilizing Supercritical Fluid Chromatography for high-throughput purification.[3]

  • Enzymatic Kinetic Resolution: A biocatalytic approach for upstream synthesis.[4]

Strategic Method Development: The Screening Matrix

Before committing to a protocol, a systematic screening strategy is essential. The lactam ring provides both hydrogen bond donor (NH) and acceptor (C=O) sites, making it an ideal candidate for polysaccharide-based CSPs.

Visualization: Method Development Workflow

The following diagram outlines the logical decision tree for selecting the optimal separation mode.

MethodDevelopment Start Start: Racemic 4-Arylpyrrolidin-2-one Solubility Check Solubility Start->Solubility Screening Primary Screening (Columns: AD-H, OD-H, AS-H, IA) Solubility->Screening Mode_NP Normal Phase (NP) Hexane/IPA Screening->Mode_NP Low Polarity Mode_PO Polar Organic (PO) Pure MeOH/EtOH Screening->Mode_PO High Solubility Mode_SFC SFC Mode CO2 + MeOH Screening->Mode_SFC Green/Speed Decision Selectivity (α) > 1.2? Mode_NP->Decision Mode_PO->Decision Mode_SFC->Decision Optimize Optimize: Temp, Flow, Additive Decision->Optimize No Prep Scale-up to Prep Decision->Prep Yes Optimize->Decision

Caption: Decision tree for selecting chromatographic modes based on solubility and screening results.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Baseline separation of enantiomers for purity analysis (ee% determination).

Mechanism of Action

Polysaccharide-based CSPs (Amylose or Cellulose derivatives) contain chiral grooves. The 4-arylpyrrolidin-2-one interacts via:

  • Hydrogen Bonding: Between the lactam amide and the carbamate groups on the CSP.

  • π-π Interactions: Between the 4-aryl group and the phenyl rings of the CSP selector.

  • Steric Inclusion: The pyrrolidinone ring fits into specific chiral cavities.

Experimental Setup
  • Instrument: HPLC system with binary pump and Diode Array Detector (DAD).

  • Detection: UV @ 210 nm (amide absorption) and 254 nm (aryl absorption).

  • Temperature: 25°C (lower temperatures often improve resolution by reducing thermal motion).

Recommended Columns & Phases
Column NameChiral SelectorModeMobile Phase RecommendationSelectivity (Typical)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)NPHexane : IPA (90:10)High (First Choice)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)NPHexane : EtOH (85:15)High (Complementary)
Chiralpak AS-H Amylose tris[(S)-α-methylbenzylcarbamate]PO100% MethanolMedium (Good for Prep)
Chiralpak IA Immobilized Amylose derivativeNP/RPMTBE : EtOH (95:5)Robust (Solvent flexible)
Step-by-Step Protocol
  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol/Hexane (50:50). Filter through 0.45 µm PTFE filter.

  • Equilibration: Flush column with Mobile Phase (e.g., Hexane/IPA 90:10) at 1.0 mL/min for 20 mins.

  • Screening Run: Inject 5 µL. Run isocratic for 20 mins.

  • Optimization:

    • If resolution < 1.5: Decrease IPA content to 5% or switch to Ethanol.

    • If peak tailing occurs: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on if the N-1 position is substituted or free. (Note: For neutral lactams, additives are rarely needed).

  • Validation: Calculate Resolution (

    
    ) and Selectivity (
    
    
    
    ).

Expert Insight: For Rolipram analogues, Chiralpak AD-H in Normal Phase often yields


. For Phenylpiracetam , which has two chiral centers (if considering the side chain), Chiralpak IA allows for the use of chlorinated solvents (DCM) to improve solubility without damaging the column.

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

Objective: High-throughput isolation of mg to gram quantities of enantiomers. Why SFC? The low viscosity of supercritical CO₂ allows for 3-5x higher flow rates than HPLC, and the solvent (CO₂ + MeOH) is easily evaporated, preserving heat-sensitive lactams.

Experimental Setup
  • Instrument: Prep SFC System (e.g., Waters Prep 100q or Agilent 1260 Infinity II SFC).

  • Back Pressure Regulator (BPR): Set to 120-150 bar.

  • Column: Chiralpak AD-H or Chiralpak IG (20 mm x 250 mm, 5 µm).

Step-by-Step Protocol
  • Mobile Phase Prep: CO₂ (Component A) and Methanol (Component B).

  • Gradient Strategy:

    • Start: 5% MeOH hold for 1 min.

    • Ramp: 5% to 25% MeOH over 6 mins.

    • Flow Rate: 50-70 g/min (for 20mm ID column).

  • Stacking Injections:

    • Determine the cycle time (e.g., 4 mins).

    • Configure "stacked injections" to inject a new sample every 4.5 mins, utilizing the dead time between peaks.

  • Collection: Trigger fractionation based on UV threshold (220 nm).

  • Recovery: Evaporate MeOH fractions under reduced pressure at 40°C.

Visualization: SFC Separation Logic

SFCWorkflow CO2 Liquid CO2 Pump High Pressure Pump (150 bar) CO2->Pump Modifier Modifier (MeOH) Modifier->Pump Injector Stacked Injection Pump->Injector Column Chiralpak AD-H (SFC Mode) Injector->Column Detector PDA Detector Column->Detector BPR Back Pressure Regulator Detector->BPR Collector Fraction Collector (Cyclone Separator) BPR->Collector

Caption: Schematic of a Preparative SFC workflow for chiral isolation.

Protocol C: Enzymatic Kinetic Resolution (Biocatalytic)

Objective: Asymmetric synthesis intermediate resolution (Alternative to chromatography). Concept: Lipases often show high enantioselectivity toward esters.[4] If the 4-arylpyrrolidin-2-one is synthesized via a


-nitro ester or amino-ester precursor, enzymes can resolve the precursor before ring closure.
Reaction Scheme[5]
  • Substrate: Racemic ethyl 4-nitro-3-phenylbutyrate (Precursor to Rolipram/Baclofen analogs).

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[5]

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa).

Protocol
  • Reaction Mix: Suspend 10 mmol of racemic ester in 50 mL of Phosphate Buffer (pH 7.0) / Toluene (biphasic system) or pure organic solvent with water equivalent.

  • Initiation: Add 100 mg Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion by HPLC (achiral C18) or TLC. Stop at 50% conversion.

  • Workup:

    • Filter off enzyme.

    • Separate phases.[6][7]

    • The aqueous phase contains the chiral acid (product).

    • The organic phase contains the unreacted chiral ester (substrate).

  • Ring Closure: Convert the resolved precursor to the 4-arylpyrrolidin-2-one via hydrogenation/cyclization.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Broad Peaks Slow mass transfer or solubility issues.Increase temperature to 35-40°C. Switch from Hexane to Heptane or pure MeOH (Polar Organic mode).
Peak Tailing Interaction with residual silanols.Add 0.1% TEA or DEA to the mobile phase. (Crucial for amino-substituted lactams).
Elution Order Reversal Change in solvent or column backbone.Note that switching from Amylose (AD) to Cellulose (OD) often reverses elution order. Verify with optical rotation.
Low Solubility Compound is too polar for Hexane.Use Chiralpak IA/IB immobilized columns and use DCM/MeOH mixtures or pure Ethyl Acetate.

References

  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from

  • National Institutes of Health (PMC). (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition. Retrieved from

  • MDPI. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions. Retrieved from

  • BenchChem. (2025).[1] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies to Reduce Side Products in 4-Arylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Overview

The 4-arylpyrrolidin-2-one scaffold is a pharmacophore central to numerous bioactive molecules, including phosphodiesterase-4 (PDE4) inhibitors like Rolipram and nootropic agents like Phenylpiracetam .

While multiple synthetic routes exist, the most scalable and common method involves the Michael addition of nitromethane to cinnamic acid derivatives , followed by reductive cyclization .[1] This guide focuses on this dominant pathway, addressing the specific "pain points" of nitro-reduction byproducts (hydroxylamines, azo-dimers) and cyclization failures (hydrolysis, polymerization).[1]

This is not a textbook; it is a troubleshooting manual designed to rescue failing reactions and optimize yield/purity profiles.

Diagnostic Workflow: Pathway & Side Products

Before troubleshooting, visualize where your impurities originate.[1] The following diagram maps the standard reductive cyclization pathway against common diversion points leading to side products.

G Start Start: Cinnamate Ester + Nitromethane NitroEster Intermediate: Gamma-Nitro Ester Start->NitroEster Michael Addition Nitroso Transient: Nitroso Intermediate NitroEster->Nitroso Partial Reduction Hydroxylamine Impurity Trap: Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction AzoDimer Side Product A: Azo/Azoxy Dimer Nitroso->AzoDimer Dimerization Amine Precursor: Gamma-Amino Ester Hydroxylamine->Amine Full Reduction Hydroxylamine->AzoDimer Condensation Lactam Target Product: 4-Arylpyrrolidin-2-one Amine->Lactam Cyclization (-ROH) OpenAcid Side Product B: Hydrolyzed Open Acid Lactam->OpenAcid Hydrolysis (Acid/Base) Pyrrole Side Product C: Oxidized Pyrrole/Pyrrolinone Lactam->Pyrrole Dehydrogenation

Figure 1: Mechanistic flow of reductive cyclization showing critical diversion points where hydroxylamine accumulation, dimerization, and hydrolysis occur.[1]

Troubleshooting Guides (Q&A Format)

Category 1: Nitro-Reduction Anomalies

Context: You are converting the


-nitro ester to the lactam using hydrogenation (Pd/C) or metal reduction (Fe, Zn).

Q1: My LC-MS shows a persistent peak with M-16 relative to the starting nitro compound, and cyclization is stalled. What is this?

  • Diagnosis: This is likely the nitroso intermediate or, more commonly, the hydroxylamine (M-16 from Nitro is incorrect; usually Hydroxylamine is M-14 from Amine or M-30 from Nitro).[1] Correction: The Hydroxylamine is often stable and cyclizes slowly to form an N-hydroxy lactam or remains linear.

  • Root Cause: Incomplete reduction. Hydrogenation catalysts (Pd/C) can be poisoned by sulfur impurities from reagents, or the reaction pressure/temperature is too low to drive the final N-O bond cleavage.[1]

  • Corrective Action:

    • Add a Lewis Acid: If using Pd/C, add 1-2 equivalents of acetic acid or HCl. Protonation of the hydroxylamine facilitates the loss of water/reduction to the amine.

    • Switch to Fe/NH₄Cl: For robust reduction that avoids catalyst poisoning, use Iron powder (5 equiv) with Ammonium Chloride in EtOH/Water.[1] This method rarely stops at the hydroxylamine stage.

Q2: I see a highly colored (orange/red) impurity that is non-polar and difficult to separate. What is it?

  • Diagnosis: This is an Azo or Azoxy dimer .

  • Root Cause: Condensation between a nitroso intermediate and a hydroxylamine intermediate. This happens when the reduction rate is slow, allowing these reactive species to accumulate and react with each other rather than reducing further.[1]

  • Corrective Action:

    • High-Pressure Hydrogenation: Increase H₂ pressure to accelerate the reduction rate, minimizing the lifetime of the nitroso species.

    • Dilution: Perform the reaction at high dilution (0.05 M) to statistically favor intramolecular reduction over intermolecular dimerization.

Category 2: Cyclization & Stability

Q3: The amine has formed, but it won't cyclize to the lactam. I still see the open-chain ester.

  • Diagnosis: Kinetic barrier to cyclization.

  • Root Cause: The conformational freedom of the linear chain prevents the amine from attacking the ester carbonyl. This is common in 4-aryl systems where the aryl group creates steric bulk.

  • Corrective Action:

    • Thermal Drive: Heat the reaction mixture to reflux in a solvent like Toluene or Xylene.

    • Base Catalysis: Add a weak base (e.g., K₂CO₃ or Et₃N) to ensure the amine is deprotonated (free base) and nucleophilic.[1]

    • One-Pot Protocol: If using Fe/AcOH, the acidic conditions usually catalyze the cyclization spontaneously.

Q4: My product yield is low, and I see a polar peak corresponding to the carboxylic acid (Open Chain).

  • Diagnosis: Lactam Hydrolysis.

  • Root Cause: 4-arylpyrrolidin-2-ones are relatively stable, but prolonged exposure to strong aqueous base (during workup) or strong acid can reopen the ring.

  • Corrective Action:

    • Workup Modification: Avoid strong NaOH washes. Use saturated NaHCO₃ or phosphate buffer (pH 7) for neutralization.

    • Water Removal: If the reaction generates water (e.g., from nitro reduction), ensure the solvent system (e.g., Ethanol) allows for water tolerance or use molecular sieves if driving cyclization via equilibrium.[1]

Data Summary: Reduction Method Comparison

Choose the right reduction method based on your substrate's sensitivity.

MethodReagentsPrimary RiskBest For
Catalytic Hydrogenation H₂, Pd/C, MeOHHydroxylamine accumulation; Catalyst poisoningClean substrates; Scalability; No metal waste
Bechamp Reduction Fe, NH₄Cl, EtOH/H₂OIron waste removal; EmulsionsRobustness; Dirty substrates; Avoiding dimers
Transfer Hydrogenation NH₄COOH, Pd/CIncomplete reaction; Fire hazard (solvent)Labs without H₂ cylinders; Small scale
Zn/AcOH Zn dust, Acetic AcidOver-reduction; Difficult workupAcid-stable substrates; Rapid cyclization

Detailed Experimental Protocols

Protocol A: Robust Synthesis of 4-Phenylpyrrolidin-2-one (Fe/NH₄Cl Method)

Recommended for minimizing dimerization and ensuring full cyclization.

Reagents:

  • Ethyl 3-nitro-4-phenylbutanoate (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)[1]

  • Ammonium Chloride (5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Ethyl 3-nitro-4-phenylbutanoate (e.g., 10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (50 mmol) and Iron Powder (50 mmol).

  • Reaction: Heat the suspension to reflux (80°C) with vigorous stirring. Critical: Vigorous stirring is essential to break the oxide layer on the iron.

  • Monitoring: Monitor by TLC/LC-MS. The nitro group reduces to the amine (~1-2 h), followed by spontaneous cyclization to the lactam (~2-4 h).

    • Tip: If cyclization is slow, add 1 mL of Glacial Acetic Acid to catalyze the ring closure.[1]

  • Workup (Crucial for Purity):

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with Brine (do not use NaOH). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or perform silica column chromatography (MeOH/DCM 5:95).

Protocol B: Catalytic Hydrogenation (Clean Scale-Up)

Recommended for high-purity requirements where metal residues are prohibited.

Reagents:

  • Nitro-ester precursor

  • 10% Pd/C (5-10 wt% loading)

  • Solvent: Methanol (Anhydrous)[1]

Step-by-Step:

  • Setup: Charge the hydrogenation vessel with the nitro-ester in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C under an inert atmosphere (Nitrogen purge).

  • Hydrogenation: Pressurize to 50-60 psi (3-4 bar) H₂.

    • Note: Low pressure (<1 atm) often leads to hydroxylamine stalling.

  • Temperature: Heat to 50°C . Thermal energy helps overcome the activation energy for the final cyclization step.

  • Completion: Stir for 6-12 hours. Filter catalyst carefully (pyrophoric risk).

  • Isolation: Evaporate solvent. The product is often pure enough for use; otherwise, recrystallize.[1]

References

  • Marchetti, M. et al. "Catalytic Hydrogenation of Nitro Compounds: A Guide to Selectivity."[1] Chemical Reviews, 2020.[1] Link[1]

  • Wang, Y. et al. "Scalable Synthesis of Rolipram via Nitro-Michael Addition."[1] Organic Process Research & Development, 2015.[1] Link[1]

  • Krapcho, A. P. "Synthesis of 4-substituted pyrrolidin-2-ones via decarboxylation." Journal of Organic Chemistry, 2005.[1] Link[1]

  • Verma, S. K. "Iron-mediated reductive cyclization of nitro-esters to lactams." Tetrahedron Letters, 2012.[1] Link[1]

  • BenchChem Technical Support. "Preventing side reactions in pyrrolidine synthesis." BenchChem Knowledge Base, 2025.[1] Link[1]

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: Crystallization of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one . This halogenated phenylpyrrolidinone derivative is a critical intermediate in the synthesis of neuroactive compounds and kinase inhibitors. Due to its highly lipophilic halogenated phenyl ring, rigid lactam core, and C4 chiral center, researchers frequently encounter phase separation, polymorphism, and chiral resolution challenges during downstream processing.

This guide provides field-proven troubleshooting logic, mechanistic FAQs, and self-validating experimental protocols to ensure high-yield, enantiopure crystallization.

Diagnostic Decision Tree

Use the following logic pathway to diagnose and resolve the most common crystallization failures associated with this compound.

Troubleshooting Start Crystallization Issue Identified Oiling Oiling Out (LLPS)? Start->Oiling Poly Metastable Polymorph? Start->Poly Chiral Low Enantiomeric Excess? Start->Chiral FixOil Increase Solvent Ratio & Introduce Seeds Oiling->FixOil Yes FixPoly Reduce Cooling Rate (<0.5°C/min) & Age Poly->FixPoly Yes FixChiral Diastereomeric Salt Crystallization (e.g., D-DBTA) Chiral->FixChiral Yes

Caption: Troubleshooting logic for 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound "oil out" during cooling crystallization instead of forming a solid powder? A1: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone limit for solid nucleation. Halogenated phenylpyrrolidin-2-one derivatives exhibit strong intermolecular hydrogen bonding via the lactam motif, but their lipophilic rings promote the formation of solvent-solute clusters that separate as a dense oil phase1[1]. When cooling is too rapid, the system is forced into the LLPS region, a phenomenon well-documented in pyrrolidone crystallizations 2[2]. Causality & Fix: Shift the LLPS boundary by increasing the solvent-to-antisolvent ratio (e.g., more Ethyl Acetate relative to Heptane) and introduce seed crystals at a temperature 2–3 °C above the cloud point to force heterogeneous solid nucleation.

Q2: We observe inconsistent melting points across different batches. How can we control polymorphism? A2: Pyrrolidin-2-one derivatives frequently exhibit polymorphism due to variations in hydrogen-bonding networks (e.g., lactam dimers vs. infinite chains). According to Ostwald's rule of stages, the least stable (metastable) polymorph often crystallizes first kinetically before transforming into the thermodynamically stable form3[3]. If your cooling rate exceeds 1.0 °C/min, you are likely trapping the metastable form. Causality & Fix: To ensure the thermodynamically stable form, employ a slow cooling profile (<0.3 °C/min) and incorporate an isothermal slurry maturation step at 40 °C for 12 hours to allow solvent-mediated polymorphic transformation.

Q3: How do we achieve high enantiomeric excess (ee) for the C4 stereocenter? A3: Direct crystallization of the racemate usually yields a racemic compound rather than a conglomerate. To resolve the enantiomers, perform a diastereomeric salt crystallization using a chiral resolving agent such as Di-p-toluoyl-D-tartaric acid (D-DBTA). This generates diastereomeric complexes that possess distinct solubility profiles and can be separated by fractional crystallization4[4].

Quantitative Data Summary

Table 1: Solvent Systems and Crystallization Outcomes
Solvent SystemProcess TypeTarget OutcomeOptimal YieldPurity / ee (%)
EtOAc / n-Heptane (1:2) Anti-solvent + SeedingPrevent LLPS (oiling out)85 - 88%> 99.0%
Ethanol / Water (90:10) Diastereomeric ResolutionChiral separation (C4)42% (max 50%)> 98.5% ee
Toluene Cooling CrystallizationStable Polymorph78 - 82%> 99.5%
DCM / Hexane (1:3) Crash CoolingMetastable Polymorph90%~ 95.0%

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Dissolution Racemate + EtOH/H2O Step2 2. Chiral Partner Addition e.g., D-DBTA at 70°C Step1->Step2 Step3 3. Controlled Cooling -0.1°C/min to 20°C Step2->Step3 Step4 4. Nucleation & Growth Diastereomeric Salt Step3->Step4 Step5 5. Isolation & Washing Filter & Wash with MTBE Step4->Step5 Step6 6. Salt Breaking Freebase Extraction Step5->Step6

Caption: Workflow for chiral resolution and crystallization of the pyrrolidin-2-one derivative.

Protocol 1: Anti-Solvent Crystallization with Seeding (Preventing LLPS)

Objective: Isolate the compound from crude mixtures without oiling out.

  • Dissolution: Dissolve 10.0 g of crude 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one in 40 mL of Ethyl Acetate (EtOAc) at 65 °C.

  • Initial Anti-Solvent: Slowly add 20 mL of n-Heptane dropwise while maintaining the temperature at 65 °C.

  • Seeding: Cool the solution to 55 °C. Add 0.1 g (1 wt%) of pure crystalline seed.

    • Self-Validation Check: Observe the suspension for 15 minutes. The seeds should remain suspended and slowly grow. If the solution turns milky/turbid without distinct particles, LLPS has occurred. Immediately reheat to 65 °C, add 5 mL EtOAc, and re-attempt seeding at 53 °C.

  • Aging: Hold the suspension isothermally at 55 °C for 2 hours to allow the seed bed to develop robustly.

  • Final Anti-Solvent: Add an additional 40 mL of n-Heptane over 4 hours using a syringe pump (0.16 mL/min).

  • Isolation: Cool the slurry to 5 °C at a rate of 0.2 °C/min. Filter the crystals, wash with cold EtOAc/Heptane (1:4), and dry under vacuum at 40 °C.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

Objective: Isolate the desired C4 enantiomer from the racemic mixture.

  • Complexation: Dissolve 5.0 g of racemic 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one and 0.5 equivalents of D-DBTA (Di-p-toluoyl-D-tartaric acid) in 50 mL of Ethanol/Water (90:10 v/v) at 75 °C.

  • Controlled Cooling: Program the crystallizer to cool from 75 °C to 20 °C at a strict rate of -0.1 °C/min. This slow rate ensures selective nucleation of the less soluble diastereomer.

  • Isolation: Filter the resulting white crystalline adduct and wash with 10 mL of cold MTBE.

    • Self-Validation Check: Perform a chiral HPLC on a 5 mg sample of the filtered salt. If the ee is < 95%, the cooling rate was too fast (kinetic trapping). Reslurry the salt in 15 mL of hot Ethanol/Water before proceeding.

  • Salt Breaking: Suspend the validated salt in 30 mL of Dichloromethane (DCM) and add 30 mL of 1M NaOH aqueous solution. Stir vigorously for 30 minutes to dissociate the D-DBTA complex.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO4, and evaporate the solvent to yield the enantiopure freebase.

References

  • Synthesis of 2-Pyrrolidinone Derivatives via N-Heterocyclic Carbene Catalyzed Radical Tandem Cyclization/Coupling Reaction. rsc.org. URL:1

  • Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. dntb.gov.ua. URL: 2

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. scispace.com. URL: 3

  • US20130109854A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone and Salts Thereof. google.com. URL: 4

Sources

Technical Support Center: Enhancing Cell Permeability of Pyrrolidin-2-one Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidin-2-one compounds. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability with this important class of molecules. The pyrrolidin-2-one scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis of numerous bioactive agents with applications ranging from antibacterial to anticancer and anticonvulsant therapies.[1][2] However, optimizing their ability to cross cellular membranes is often a critical hurdle in translating their potent in vitro activity into in vivo efficacy.

This resource provides actionable insights and experimental protocols to diagnose and overcome permeability issues, ensuring your research progresses efficiently.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrrolidin-2-one derivatives exhibit low cell permeability?

A1: The cell permeability of a compound is governed by a delicate balance of its physicochemical properties.[3] Pyrrolidin-2-one derivatives, while often possessing desirable pharmacophore features, can suffer from low permeability due to several factors:

  • High Polarity: The lactam functional group in the pyrrolidin-2-one ring is polar and can engage in hydrogen bonding with the aqueous environment, which can hinder its partitioning into the lipophilic cell membrane.[3]

  • Molecular Size and Flexibility: Large or conformationally rigid substituents on the pyrrolidin-2-one scaffold can increase the energy barrier for membrane transit.

  • Efflux Transporter Recognition: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.[4]

Q2: What are the initial steps I should take to assess the permeability of my pyrrolidin-2-one compounds?

A2: A tiered approach is recommended. Start with in silico predictions to estimate permeability, followed by in vitro assays for experimental validation.

  • In Silico Tools: Utilize computational models to predict properties like logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These can provide early indicators of potential permeability issues.

  • In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput initial screen for passive permeability.[5][6][7] For a more biologically relevant assessment, cell-based assays like the Caco-2 or MDCK permeability assays are the gold standard.[4][6]

Q3: My compound shows good activity in biochemical assays but is inactive in cell-based assays. Could this be a permeability issue?

A3: Yes, this is a classic indicator of poor cell permeability. If a compound potently inhibits its target in a cell-free system but fails to elicit a response in a whole-cell context, it is highly likely that the compound is not reaching its intracellular target at a sufficient concentration. It is crucial to perform a cell permeability assay to confirm this hypothesis.

Troubleshooting Guides

Scenario 1: Low Passive Permeability Observed in PAMPA

If your pyrrolidin-2-one compound demonstrates low permeability in a PAMPA assay, this suggests that its intrinsic physicochemical properties are hindering its ability to passively diffuse across a lipid membrane.

Root Cause Analysis:
  • High Polarity (Low LogP): The compound is too hydrophilic and prefers the aqueous environment over the lipid membrane.

  • High TPSA: A large polar surface area, often due to an excessive number of hydrogen bond donors and acceptors, impedes membrane partitioning.[8]

Troubleshooting Workflow:

start Low PAMPA Permeability strategy1 Increase Lipophilicity start->strategy1 strategy2 Reduce Polarity start->strategy2 strategy3 Mask Polar Groups start->strategy3 action1 Incorporate lipophilic groups (e.g., alkyl, aryl) strategy1->action1 action2 Reduce hydrogen bond donors/acceptors strategy2->action2 action3 Prodrug approach (e.g., esterification of carboxylic acids) strategy3->action3 outcome2 Re-evaluate in PAMPA action1->outcome2 action2->outcome2 action3->outcome2 outcome1 Improved Permeability outcome2->outcome1 If successful

Caption: Troubleshooting workflow for low passive permeability.

Experimental Protocols:

Protocol 1: Systematic Structure-Permeability Relationship (SPR) Studies

  • Synthesize Analogs: Create a focused library of analogs by systematically modifying a specific position on the pyrrolidin-2-one scaffold with substituents of varying lipophilicity. For example, introduce a series of alkyl chains of increasing length.

  • Measure LogP: Experimentally determine the octanol-water partition coefficient (LogP) for each analog.

  • Perform PAMPA: Assay the permeability of each analog using the PAMPA method.

  • Analyze Data: Correlate the changes in LogP with the observed permeability to establish a quantitative SPR.

CompoundModificationLogPApparent Permeability (Papp) (10⁻⁶ cm/s)
Parent-1.20.5
Analog 1+ Methyl1.71.5
Analog 2+ Ethyl2.13.2
Analog 3+ Phenyl3.05.8

Protocol 2: Prodrug Strategy for Masking Polar Groups

For pyrrolidin-2-one compounds containing highly polar functional groups like carboxylic acids or hydroxyls, a prodrug approach can be effective.[7]

  • Design Prodrugs: Synthesize ester or carbonate prodrugs to mask the polar groups. These linkers should be designed to be cleaved by intracellular enzymes, releasing the active parent compound.

  • Assess Permeability: Evaluate the permeability of the prodrugs using the PAMPA assay.

  • Confirm Bioactivation: In a subsequent cell-based assay, confirm that the prodrug is converted to the active form within the cell using techniques like LC-MS/MS to detect the parent compound.

Scenario 2: High Efflux Ratio in Caco-2 or MDCK Assays

A high efflux ratio (typically >2), where the permeability from the basolateral to the apical side is significantly greater than from the apical to the basolateral side, indicates that your compound is a substrate for an efflux transporter like P-gp.[4]

Root Cause Analysis:

The chemical structure of your pyrrolidin-2-one derivative contains pharmacophore features recognized by one or more efflux transporters.

Troubleshooting Workflow:

start High Efflux Ratio strategy1 Confirm Efflux Transporter Involvement start->strategy1 action1 Caco-2 assay with P-gp inhibitor (e.g., Verapamil, Valspodar) strategy1->action1 strategy2 Structural Modification to Evade Recognition action2 Identify and modify efflux pharmacophore strategy2->action2 action1->strategy2 If efflux is confirmed outcome1 Reduced Efflux Ratio action2->outcome1 outcome2 Improved Net Permeability outcome1->outcome2

Caption: Troubleshooting workflow for high efflux.

Experimental Protocols:

Protocol 3: Caco-2 Bidirectional Permeability Assay with an Efflux Inhibitor

  • Cell Culture: Culture Caco-2 cells on transwell inserts until a confluent monolayer is formed, as confirmed by measuring the trans-epithelial electrical resistance (TEER).[9]

  • Assay Setup: Perform a standard bidirectional permeability assay.[4] For the inhibitor arm, pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., verapamil or valspodar) before adding your test compound.[4]

  • Sample Analysis: Quantify the concentration of your compound in the donor and receiver compartments at various time points using LC-MS/MS.

  • Data Interpretation: A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

ConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
Without Inhibitor1.05.05.0
With Verapamil2.52.71.1

Protocol 4: Structure-Activity Relationship (SAR) to Mitigate Efflux

  • Identify Potential Efflux Motifs: Analyze the structure of your compound and compare it to known P-gp substrates. Common features include aromatic rings and basic nitrogen atoms. The pyrrolidine ring itself may contribute to recognition.[10]

  • Synthesize Analogs: Design and synthesize analogs that modify these potential recognition sites. For example, alter the stereochemistry, introduce steric hindrance, or replace a basic nitrogen with a non-basic isostere.[11]

  • Screen for Efflux: Evaluate the new analogs in the Caco-2 bidirectional permeability assay to identify modifications that reduce the efflux ratio while maintaining target activity.

Concluding Remarks

Addressing poor cell permeability is a multifaceted challenge that requires a systematic and data-driven approach. By combining in silico predictions, a tiered in vitro assay strategy, and rational chemical modifications, researchers can effectively diagnose and overcome permeability barriers for pyrrolidin-2-one compounds. This guide provides a framework for these efforts, empowering you to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Mishra, N., & Sriram, R. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods in Molecular Biology. Available at: [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Poveda-Cuevas, S. A., et al. (2022). A novel cell permeability assay for macromolecules. Scientific Reports. Available at: [Link]

  • Teledyne Hanson. (n.d.). Permeation Testing. Retrieved from [Link]

  • Profacgen. (n.d.). Permeability Assay. Retrieved from [Link]

  • Iannuzzi, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Wawer, M. J., et al. (2025). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available at: [Link]

  • Shalini, S., et al. (2023). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal. Available at: [Link]

  • Wawer, M. J., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • Hewitt, W. M., et al. (2015). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Sodel, A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. International Journal of Molecular Sciences. Available at: [Link]

  • Malik, P., & Kamble, S. (2023). Physicochemical property of drug molecules with respect to drug actions. Journal of Biomedical and Innovative Research. Available at: [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of Pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the optimization of microwave-assisted organic synthesis (MAOS) for pyrrolidin-2-one scaffolds. These heterocycles are critical pharmacophores found in nootropics (e.g., piracetam, levetiracetam) and broad-spectrum antimicrobial agents[1].

Mechanistic Workflow

Microwave irradiation accelerates multicomponent reactions (MCRs) by directly coupling electromagnetic energy with polar molecules, resulting in volumetric dielectric heating[2]. This bypasses the thermal wall effects of conventional convective heating, allowing for rapid transition state stabilization.

MAOS_Workflow A Aromatic Aldehyde + Aniline C Microwave Cavity (Dielectric Heating) A->C B Dialkyl Acetylenedicarboxylate B->C D Imine Intermediate Formation C->D Catalyst E Intramolecular Cyclization D->E MW Energy F Polysubstituted Pyrrolidin-2-one E->F High Yield

Microwave-assisted one-pot multicomponent synthesis workflow for pyrrolidin-2-ones.

Standardized & Self-Validating Experimental Protocol

The following is a highly optimized, one-pot, three-component protocol utilizing green chemistry principles. It is designed as a self-validating system to ensure experimental success at each stage[1][3].

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • Dialkyl but-2-ynedioate (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 3 mmol%) OR 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride ([BBSI]Cl, 1.0 mol%)

  • Solvent: Deionized Water or Ethylene Glycol (2.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-transparent quartz or heavy-walled Teflon reaction vial, sequentially add the aromatic aldehyde, aniline, and dialkyl but-2-ynedioate.

    • Validation Check: Ensure the mixture is visually homogeneous before adding the catalyst to prevent localized precipitation and uneven heating.

  • Solvent & Catalyst Addition: Add 2.0 mL of the selected high-absorbing solvent (water or ethylene glycol) and the respective catalyst. Drop in a Teflon-coated magnetic stir bar.

  • Sealing: Seal the vial with a pressure-rated crimp cap or screw cap.

    • Causality: Sealing contains autogenous pressure, allowing the solvent to be heated above its atmospheric boiling point safely, which exponentially increases reaction kinetics.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters:

    • Mode: Temperature Control (Dynamic Power)

    • Target Temperature: 80–100 °C

    • Max Power: 100 W (for ethylene glycol) to 320 W (for water)

    • Hold Time: 5–7 minutes

    • Stirring: High (>600 rpm)

  • Cooling & In-Process Validation: Allow the system to actively cool to room temperature using compressed air.

    • Validation Check: Spot the crude mixture on a TLC plate (Eluent: EtOAc:Hexane 3:7). The disappearance of the distinct aldehyde spot under UV light (254 nm) validates complete conversion[3].

  • Work-up & Isolation: Extract the crude mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Structural Verification: Recrystallize from ethanol.

    • Validation Check: Confirm the pyrrolidin-2-one core via ¹H NMR; look for the characteristic singlet at ~5.7–5.9 ppm corresponding to the CH proton in the pyrrolinone ring[3].

Quantitative Optimization Data

The choice of heating method, solvent, and catalyst drastically alters the reaction profile. The table below summarizes comparative optimization data based on recent literature[1][3].

Heating MethodSolventCatalystTimeTemp / PowerYield (%)
ConventionalEthanolp-TsOH (3 mol%)120 minReflux (~78 °C)45%
MicrowaveEthanolp-TsOH (3 mol%)10 min100 W65%
MicrowaveWaterp-TsOH (3 mol%)6–7 min320 W88–92%
MicrowaveEthylene Glycol[BBSI]Cl (1 mol%)5 min100 W95%

Note: Microwave irradiation in high dielectric solvents (Water, Ethylene Glycol) outperforms conventional heating by reducing time by 95% and doubling the yield.

Troubleshooting Guides & FAQs

Q1: Why am I observing incomplete conversion or low yields despite applying maximum microwave power? Causality & Solution: Microwave heating efficiency relies entirely on the dielectric loss tangent (tan δ) of your reaction mixture[2]. If you are using a non-polar solvent (e.g., toluene, hexane), it cannot efficiently convert microwave electromagnetic energy into thermal energy.

  • Action: Switch to a high microwave-absorbing solvent (high tan δ) such as ethylene glycol or water[1][3]. If a non-polar solvent is strictly required for solubility, introduce a highly polar ionic liquid catalyst (like [BBSI]Cl). Ionic liquids act as internal "molecular heaters" due to their ionic conductivity, drastically improving localized heating and reaction kinetics[1].

Q2: My pyrrolidin-2-one derivatives are degrading or charring during the microwave run. How do I prevent this? Causality & Solution: Charring is typically caused by localized superheating (hot spots) or thermal runaway. This frequently occurs when the instrument is operated in "Power Control" mode (constant wattage) rather than "Temperature Control" mode, or if the stirring is inadequate.

  • Action:

    • Always utilize Temperature Control mode with an active IR or fiber-optic temperature sensor. Cap the maximum power limit (e.g., 100 W) so the instrument automatically modulates and lowers the wattage as it approaches the target temperature.

    • Ensure vigorous magnetic stirring (e.g., >600 rpm). This dissipates heat evenly across the viscous reaction mixture, preventing localized decomposition.

Q3: What is the mechanistic role of the catalyst in this multicomponent reaction, and how do I choose between p-TsOH and ionic liquids? Causality & Solution: The synthesis of pyrrolidin-2-ones via this route is a cascade reaction involving imine formation followed by nucleophilic attack and cyclization. The catalyst must provide sufficient Brønsted acidity to activate the carbonyl carbon of the aldehyde and the alkyne[3].

  • Action:

    • Use p-TsOH in water for a highly cost-effective, environmentally benign methodology. The aqueous medium forces the hydrophobic organic intermediates into micellar-like droplets, increasing the effective local concentration and accelerating the reaction[3].

    • Use sulfonic acid-functionalized ionic liquids (e.g., [BBSI]Cl) in ethylene glycol for maximum energy efficiency and catalyst recyclability. The synergistic effect of the sulfonic groups and the imidazolium cation stabilizes the transition state, yielding >90% conversion in just 5 minutes[1].

Q4: How does the electronic nature of the aniline substituent affect the microwave synthesis time? Causality & Solution: Electron-donating groups (EDGs, e.g., -OCH₃, -CH₃) on the aniline ring increase the nucleophilicity of the amine, accelerating the initial imine formation step. Conversely, electron-withdrawing groups (EWGs, e.g., -Cl, -NO₂) reduce nucleophilicity, creating a kinetic bottleneck[1].

  • Action: For EWG-substituted anilines, increase the microwave hold time by 2–3 minutes or slightly elevate the temperature setpoint (e.g., from 80 °C to 95 °C) to overcome the higher activation energy barrier.

References

  • Title: Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride in ethylene glycol Source: Green Processing and Synthesis (De Gruyter) URL: [Link]

  • Title: Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives Source: International Journal of ChemTech Research URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

Sources

Validation & Comparative

Validation of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one as a PBP3 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one represents a emerging class of non-beta-lactam PBP3 inhibitors (gamma-lactams/pyrrolidinones).[1][2] Unlike traditional beta-lactams (e.g., Aztreonam, Ceftazidime) that rely on a strained four-membered ring to acylate the active site serine, this scaffold utilizes a non-covalent or reversible covalent mechanism driven by hydrophobic interactions within the PBP3 active site cleft.

This guide outlines the validation framework required to confirm its efficacy, specificity, and mechanism of action (MoA) against Pseudomonas aeruginosa and other Gram-negative pathogens.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the novel pyrrolidin-2-one scaffold with the clinical standard (Aztreonam) and a broad-spectrum comparator (Meropenem).

Feature4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one Aztreonam (ATM) Meropenem (MEM)
Primary Target PBP3 (FtsI) (High Specificity)PBP3 (High Specificity)PBP2 & PBP3 (Broad)
Chemical Class Gamma-lactam (Non-beta-lactam)Monobactam (Beta-lactam)Carbapenem (Beta-lactam)
Binding Mode Hydrophobic pocket occupation + Reversible interactionIrreversible Acylation of Ser294Irreversible Acylation of Ser294
Beta-Lactamase Stability High (Immune to hydrolysis by KPC, NDM-1)Low (Susceptible to ESBLs, KPC)High (Stable to ESBLs, Susceptible to Carbapenemases)
Phenotypic Outcome Filamentation without immediate lysisFilamentation followed by lysisSpheroplast formation (PBP2) + Filamentation (PBP3)
Key Limitation Membrane permeability (Efflux susceptibility)Resistance via beta-lactamase hydrolysisCarbapenemase resistance

Mechanism of Action & Signaling Pathway

The inhibition of PBP3 (FtsI) disrupts the divisome complex, specifically the synthesis of septal peptidoglycan. This leads to a distinct morphological phenotype: bacterial cells continue to elongate but fail to divide, resulting in filamentous structures that eventually lyse.

Diagram 1: PBP3 Inhibition Pathway

PBP3_Inhibition Compound 4-(2-Bromo-6-fluorophenyl) pyrrolidin-2-one PBP3 PBP3 (FtsI) Transpeptidase Domain Compound->PBP3 Competes for Active Site Septum Septal Peptidoglycan Synthesis Compound->Septum BLOCKS PBP3->Septum Catalyzes Cross-linking Substrate Lipid II (Peptidoglycan Precursor) Substrate->Septum Substrate for Divisome Divisome Complex Stability Septum->Divisome Required for Filament Filamentation (Elongated Cells) Septum->Filament Failure leads to Lysis Cell Lysis & Death Filament->Lysis Terminal phenotype

Caption: Mechanism of Action. The inhibitor blocks PBP3 transpeptidase activity, preventing septal PG synthesis, causing filamentation and subsequent cell death.

Experimental Validation Protocols

To validate this compound as a bona fide PBP3 inhibitor, you must demonstrate Target Engagement (Biochemical) and Phenotypic Consistency (Microbiological).

Protocol A: Bocillin FL Fluorescence Polarization Assay (Target Engagement)

Purpose: To prove the compound competes with beta-lactams for the PBP3 active site. Principle: Bocillin FL is a fluorescent penicillin that binds covalently to PBPs. An effective inhibitor will prevent Bocillin FL binding, reducing fluorescence polarization (FP) or intensity in SDS-PAGE.

Workflow:

  • Protein Prep: Purify recombinant P. aeruginosa PBP3 (soluble construct lacking the N-terminal transmembrane anchor).

  • Incubation:

    • Mix 1 µM PBP3 with varying concentrations of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one (0.1 µM – 100 µM).

    • Incubate for 30 minutes at 37°C (Pre-incubation is critical for non-covalent/slow-binding inhibitors).

  • Competition: Add Bocillin FL (final concentration 5–10 µM). Incubate for 30 minutes.

  • Readout (Method 1 - Gel):

    • Quench with SDS-loading buffer.

    • Run on SDS-PAGE.

    • Scan using a Typhoon imager (Ex/Em: 488/520 nm).

    • Result: Disappearance of the fluorescent PBP3 band indicates successful competition.

  • Readout (Method 2 - Polarization):

    • Measure Fluorescence Polarization (mP) in a plate reader.

    • Result: A decrease in mP values relative to the Bocillin-only control indicates displacement.

Protocol B: Morphological Profiling (Phenotypic Validation)

Purpose: To confirm the "filamentation" phenotype specific to PBP3 inhibition. Causality: PBP2 inhibition causes round cells; PBP3 inhibition causes long filaments.

Workflow:

  • Culture: Grow P. aeruginosa PAO1 to early exponential phase (OD600 ~0.2).

  • Treatment: Treat cells with:

    • Test Compound: at 0.5x, 1x, and 4x MIC.

    • Positive Control: Aztreonam (PBP3 specific) at 1x MIC.

    • Negative Control: Untreated media.

  • Incubation: Incubate for 2–4 hours at 37°C.

  • Microscopy:

    • Immobilize cells on an agarose pad.

    • Image using Phase Contrast or DIC microscopy (100x objective).

  • Analysis: Measure cell length.

    • Valid Result: Cells treated with the test compound should exhibit significant elongation (>10 µm) similar to Aztreonam, distinct from the short rods of the untreated control.

Diagram 2: Validation Workflow

Validation_Workflow Screen Hit Identification (Library Screen) Biochem Bocillin FL Assay (Target Binding) Screen->Biochem IC50 < 50µM MIC MIC Determination (Antibacterial Activity) Biochem->MIC Confirm Entry Microscopy Microscopy (Filamentation Check) MIC->Microscopy At 1x MIC Cyto Cytotoxicity (HepG2/Hek293) MIC->Cyto Selectivity Index Valid Validated PBP3 Inhibitor Microscopy->Valid Phenotype Matches Cyto->Valid Low Toxicity

Caption: Step-by-step validation pipeline ensuring both molecular target engagement and functional antibacterial activity.

Key Mechanistic Insights for the Pyrrolidin-2-one Scaffold

  • The "Hydrophobic Wall": The 4-(2-Bromo-6-fluorophenyl) group is designed to occupy the hydrophobic pocket of the PBP3 active site. In crystal structures of PBP3, this pocket (often interacting with the side chains of beta-lactams) is critical for high-affinity binding. The halogen substitutions (Bromo/Fluoro) enhance lipophilicity and specific halogen-bonding interactions with backbone carbonyls or side-chain residues (e.g., Tyr/Phe) within the cleft.

  • Resistance Evasion: Because the pyrrolidin-2-one ring is a gamma-lactam (5-membered), it is structurally distinct from the beta-lactam (4-membered) ring. It is generally not recognized as a substrate by Serine Beta-Lactamases (SBLs) or Metallo-Beta-Lactamases (MBLs), providing a significant advantage in MDR strains.

References

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: MDPI Antibiotics (2021). Context: Establishes the pyrrolidine-2,3-dione scaffold as a valid non-beta-lactam PBP3 inhibitor class. URL:[Link]

  • Structural Analysis of Non-Beta-Lactam PBP3 Inhibitors. Source: PLOS ONE (2021). Context: Provides structural data on how novel scaffolds (like boronates and diazabicyclooctanes) bind to the PBP3 active site, relevant for comparative modeling. URL:[Link]

  • Bocillin FL Binding Assay Protocols. Source: Nature Protocols / BioRxiv (2024). Context: Standard methodologies for fluorescence polarization assays to validate PBP binding. URL:[Link]

Sources

Comparative Analysis of Anticonvulsant Activity in Pyrrolidinone Derivatives

[1][2][3][4][5][6][7]

Executive Summary: The Pyrrolidinone Scaffold in Epilepsy

The pyrrolidinone (gamma-lactam) scaffold represents a cornerstone in modern antiepileptic drug (AED) discovery. Unlike traditional sodium channel blockers (e.g., phenytoin) or GABAergic enhancers (e.g., benzodiazepines), pyrrolidinone derivatives—most notably Levetiracetam (LEV) and Brivaracetam (BRV) —exert their primary anticonvulsant effects through a unique molecular target: the Synaptic Vesicle Glycoprotein 2A (SV2A) .[1][2]

This guide provides a technical comparative analysis of these derivatives, focusing on the structural determinants of potency, the causality behind their binding kinetics, and the experimental frameworks required to validate their efficacy.

Mechanistic Pharmacology: The SV2A Interaction

The anticonvulsant efficacy of pyrrolidinone derivatives correlates directly with their affinity for SV2A, a membrane protein critical for the regulation of neurotransmitter release.

Levetiracetam vs. Brivaracetam[1][8][9][10][11][12][13]
  • Levetiracetam (LEV): The prototype. It binds to SV2A with moderate affinity (

    
     nM). Its mechanism involves reducing the rate of vesicle release during high-frequency neuronal firing, effectively acting as a "brake" on hyperexcitability without affecting normal neurotransmission.
    
  • Brivaracetam (BRV): A rationally designed 4-n-propyl analogue. It exhibits a 15-to-30-fold higher affinity for SV2A (

    
     nM) compared to LEV. This enhanced affinity translates to faster brain penetration and occupancy, allowing for lower clinical dosing and a potentially faster onset of action.
    
Emerging Mechanisms

Newer derivatives (e.g., 4-phenylpyrrolidones, succinimide hybrids) are being engineered to possess "dual-target" activity—combining SV2A modulation with sodium channel inhibition or GABA-A receptor modulation to address pharmacoresistant epilepsy.

Visualization: SV2A Vesicle Fusion Pathway

SV2A_Mechanismcluster_synapsePresynaptic TerminalSV2A_InactiveSV2A (Resting State)Vesicle_DockingVesicle Docking(SNARE Complex)SV2A_Inactive->Vesicle_DockingPrimes VesicleNeurotransmitter_ReleaseNeurotransmitter Release(Synaptic Cleft)Vesicle_Docking->Neurotransmitter_ReleaseTriggered by Ca2+Ca_InfluxAction Potential(Ca2+ Influx)Ca_Influx->Neurotransmitter_ReleaseDrug_LEVLevetiracetam(Moderate Affinity)Drug_LEV->SV2A_InactiveModulates ConformationDrug_LEV->Neurotransmitter_ReleaseReduces High-Freq ReleaseDrug_BRVBrivaracetam(High Affinity)Drug_BRV->SV2A_InactiveHigh-Affinity LockDrug_BRV->Neurotransmitter_ReleasePotent Reduction

Figure 1: Mechanism of action showing SV2A modulation by pyrrolidinone derivatives inhibiting excessive neurotransmitter release.

Structure-Activity Relationship (SAR) Analysis

The evolution from Piracetam (nootropic, weak anticonvulsant) to Brivaracetam illustrates critical SAR rules for the pyrrolidinone core.

Key Structural Determinants
  • Lactam Core: The 2-oxo-1-pyrrolidine ring is the non-negotiable scaffold.

  • Alpha-Ethyl Substitution: An ethyl group at the

    
    -carbon of the acetamide side chain (as in LEV) is essential for anticonvulsant activity. The (S)-enantiomer  is significantly more active than the (R)-enantiomer.
    
  • 4-Position Substitution: Adding a hydrophobic group (e.g., n-propyl) at the C4 position of the pyrrolidone ring (as in BRV) drastically increases lipophilicity and SV2A binding affinity.

  • Amide Functionality: The primary amide (

    
    ) is critical for hydrogen bonding within the SV2A binding pocket.
    
Visualization: SAR Evolution

SAR_LogicPiracetamPiracetam(Core Scaffold)Low SV2A AffinityLevetiracetamLevetiracetam(+ Alpha-Ethyl Group)Moderate PotencyPiracetam->LevetiracetamAlpha-substitution(Chirality Critical)BrivaracetamBrivaracetam(+ 4-n-Propyl Group)High PotencyLevetiracetam->BrivaracetamHydrophobicPocket FillingFuture_DerivsHybrid Derivatives(+ Phenyl/Heterocycles)Dual MechanismBrivaracetam->Future_DerivsMulti-targetOptimization

Figure 2: Structural evolution of pyrrolidinone derivatives highlighting key modifications that enhance potency.

Experimental Protocols for Validation

To objectively compare these derivatives, researchers must utilize a battery of validated in vivo and in vitro assays.

In Vitro: SV2A Radioligand Binding Assay

This assay quantifies the affinity (

Protocol:

  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 30,000 x g to isolate synaptic membranes.

  • Ligand: Use

    
    ucb 30889 (a high-affinity SV2A ligand) as the radiotracer.
    
  • Incubation: Incubate membrane fractions (

    
     protein) with 2 nM 
    
    
    ucb 30889 and varying concentrations (
    
    
    to
    
    
    M) of the test compound for 60 min at 4°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
In Vivo: Maximal Electroshock Seizure (MES) Test

The Gold Standard for screening efficacy against generalized tonic-clonic seizures.

Protocol:

  • Subjects: Male albino mice (18-25g).

  • Administration: Administer test compound (i.p. or p.o.) 30-60 minutes prior to testing.

  • Stimulus: Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.

  • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE) of the seizure indicates protection.

  • Data: Determine

    
     (Effective Dose for 50% protection) using Probit analysis.
    
In Vivo: Rotarod Toxicity Test

Essential for determining the Protective Index (

Protocol:

  • Training: Train mice to balance on a rotating rod (6-15 rpm).

  • Testing: Place treated mice on the rod.

  • Failure: Inability to maintain equilibrium for 60 seconds constitutes neurological deficit.

  • Data: Calculate

    
     (Toxic Dose).
    
Visualization: Screening Workflow

Screening_PipelineSynthesis1. Chemical Synthesis(Pyrrolidinone Core)Binding2. In Vitro Binding(SV2A Affinity)Synthesis->BindingMES_Screen3. MES Test(Tonic-Clonic Efficacy)Binding->MES_ScreenIf Ki < 10 uMscPTZ_Screen4. scPTZ Test(Absence/Myoclonic)MES_Screen->scPTZ_ScreenToxicity5. Rotarod Test(Neurotoxicity)scPTZ_Screen->ToxicityAnalysis6. Data Analysis(Calculate PI = TD50/ED50)Toxicity->Analysis

Figure 3: Step-by-step preclinical screening pipeline for validating new anticonvulsant candidates.

Comparative Data Analysis

The following table synthesizes performance metrics across key pyrrolidinone generations.

CompoundSV2A Affinity (

)
MES

(mg/kg, mice)
Rotarod

(mg/kg)
Protective Index (PI)Clinical Status
Piracetam < 5.0> 500 (Inactive)> 1000N/ANootropic
Levetiracetam 6.117 - 54> 500> 29Approved (1st Line)
Seletracetam 7.11.2 - 2.4~ 150~ 125Discontinued
Brivaracetam 7.60.6 - 1.2~ 200~ 166Approved (Adjunct)
Exp. Hybrid 14 *N/A~ 25> 300> 12Preclinical

*Note: "Exp. Hybrid 14" refers to representative emerging phenyl-pyrrolidinone/succinimide hybrids showing broad-spectrum activity in recent literature.

Analysis:

  • Potency Shift: Brivaracetam is approximately 10-50 times more potent than Levetiracetam in the MES model, aligning with its higher SV2A affinity.

  • Safety Margin: While BRV is more potent, Levetiracetam maintains an exceptionally high safety margin (TD50 is very high), which contributes to its status as a first-line therapy.

  • Future Direction: Emerging hybrids aim to lower the ED50 further while maintaining the high TD50 of Levetiracetam.

References

  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity.[3] Journal of Medicinal Chemistry. Link

  • Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. European Journal of Pharmacology. Link

  • Löscher, W., et al. (2016). The biology of the SV2A protein and its role in epilepsy. Epilepsy Currents. Link

  • Mokrov, G. V., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity.[4] Pharmaceutical Chemistry Journal. Link

  • Kaminski, R. M., et al. (2012). SV2A protein is a broad-spectrum anticonvulsant target: functional correlation between protein binding and seizure protection in models of both partial and generalized epilepsy. Neuropharmacology. Link

Validating the Binding Affinity of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one: A PDE4 Inhibitor Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Binding Affinity of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one to its Target (Phosphodiesterase 4)

Executive Summary & Compound Profile

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one represents a specific halogenated analog of the 4-arylpyrrolidin-2-one scaffold, a chemical class historically validated as inhibitors of Phosphodiesterase 4 (PDE4) . This structure is a direct analog of Rolipram , the archetypal PDE4 inhibitor. The introduction of the 2-bromo and 6-fluoro substituents on the phenyl ring is a medicinal chemistry strategy often employed to modulate metabolic stability, lipophilicity, and binding kinetics within the hydrophobic pocket of the PDE4 active site.

This guide provides a rigorous framework for validating the binding affinity of this compound to PDE4, distinguishing between its functional potency (inhibition of cAMP hydrolysis) and its thermodynamic binding affinity (displacement of reference ligands).

Target Identification:

  • Primary Target: Phosphodiesterase 4 (PDE4) isoforms (A, B, C, D).[1]

  • Mechanism of Action: Inhibition of cAMP hydrolysis, leading to elevated intracellular cAMP levels and activation of the PKA/CREB signaling pathway.

  • Key Structural Feature: The 4-phenylpyrrolidin-2-one core mimics the transition state of cAMP hydrolysis or binds to the High-Affinity Rolipram Binding Site (HARBS).

Comparative Analysis: The "Gold Standard" Benchmarks

To validate the performance of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one, it must be benchmarked against established PDE4 inhibitors. The following table contrasts the test compound with industry standards.

Table 1: Comparative Profile of PDE4 Inhibitors

FeatureTest Compound (4-(2-Bromo-6-fluorophenyl)...)Rolipram (Reference Standard)Roflumilast (Clinical Standard)
Core Scaffold 4-Arylpyrrolidin-2-one4-Arylpyrrolidin-2-oneBenzamide / Dichloropyridine
Binding Mode Putative HARBS/LARBS dual bindingHigh affinity for HARBS (conformational state)Balanced affinity; less emetic potential
Key Kinetic Metric To be determined (Target:

nM)

nM (HARBS)

nM (PDE4B)
Selectivity Likely PDE4 selective vs. PDE1-3, 5High PDE4 selectivityHigh PDE4 selectivity
Metabolic Stability High (Halogenation blocks oxidation)Low (Rapid clearance)Moderate
Primary Assay [³H]-Rolipram Displacement[³H]-Rolipram DisplacementHTRF / TR-FRET cAMP Assay

Expert Insight: The "2-Bromo-6-fluoro" substitution pattern is sterically demanding. In your validation, pay close attention to the residence time (off-rate). Halogen bonds can significantly increase residence time, potentially making this compound a "slow-tight binder" compared to Rolipram.

Experimental Validation Protocols

Validation requires a two-tiered approach: Functional Inhibition (Does it stop the enzyme?) and Binding Affinity (How tightly does it stick?).

Protocol A: Time-Resolved FRET (TR-FRET) cAMP Accumulation Assay
  • Objective: Determine the functional

    
     of the compound in a cellular or biochemical setting.
    
  • Why this method? TR-FRET is homogeneous, robust, and eliminates wash steps, reducing variability for hydrophobic compounds like arylpyrrolidinones.

Workflow:

  • Reagent Prep: Prepare PDE4B2 enzyme (human recombinant) in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Compound Titration: Serial dilute 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one in DMSO (10-point curve, starting at 10 µM).

  • Incubation: Mix enzyme + compound + cAMP-d2 (acceptor). Incubate for 15 mins at RT.

  • Detection: Add Anti-cAMP-Cryptate (donor).

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. log[Compound]. Fit to a 4-parameter logistic equation.

Protocol B: Scintillation Proximity Assay (SPA) - [³H]-Rolipram Displacement
  • Objective: Determine the thermodynamic binding constant (

    
    ) specifically for the High-Affinity Rolipram Binding Site (HARBS).
    
  • Self-Validating Control: Use unlabeled Rolipram as a positive control. If Rolipram's

    
     deviates from 2-5 nM, the assay is invalid.
    

Workflow:

  • Membrane Prep: Use brain homogenates (rat/mouse) or PDE4-overexpressing cell membranes.

  • Bead Coupling: Couple membranes to WGA-coated PVT SPA beads.

  • Competition: Incubate beads + membranes + 2 nM [³H]-Rolipram + Test Compound (varying concentrations).

  • Equilibrium: Shake for 2 hours at RT. (Crucial: Ensure equilibrium is reached; slow kinetics are common with halogenated analogs).

  • Measurement: Count CPM on a beta-counter.

  • Calculation:

    
    , where 
    
    
    
    is the radioligand concentration and
    
    
    is the affinity of [³H]-Rolipram.
Mechanism of Action & Signaling Pathway

The following diagram illustrates the biological context of the target (PDE4) and the downstream effects of inhibition by the test compound.

PDE4_Pathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) PDE4->AMP Compound 4-(2-Bromo-6-fluorophenyl) pyrrolidin-2-one Compound->PDE4 Inhibits (Binding to HARBS) CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylates Effect Anti-Inflammatory / Procognitive Effects CREB->Effect Induces

Figure 1: Mechanism of Action. The test compound inhibits PDE4, preventing the degradation of cAMP to AMP, thereby potentiating the cAMP/PKA/CREB signaling cascade.

Data Interpretation & Troubleshooting

Scenario 1: High Potency in Binding (


) but Low Potency in Functional Assay (

)
  • Cause: The compound may bind preferentially to the HARBS (a conformational state) which does not always correlate 1:1 with catalytic inhibition in whole cells.

  • Solution: Verify cell permeability. The "2-Bromo-6-fluoro" moiety increases lipophilicity (

    
    ), which usually aids permeability, but may also increase non-specific binding to plasticware. Add 0.01% BSA or CHAPS to the assay buffer. 
    

Scenario 2: Steep Hill Slope (> 1.5)

  • Cause: Aggregation or precipitation of the compound.

  • Solution: Check solubility. Halogenated arylpyrrolidinones can be insoluble >10 µM. Perform a solubility screen (nephelometry) before running the binding assay.

Scenario 3: "Flat" Displacement Curve

  • Cause: The compound might be an allosteric modulator rather than a competitive inhibitor at the catalytic site.

  • Solution: Perform a saturation binding assay with varying concentrations of the test compound to see if

    
     changes (non-competitive) or 
    
    
    
    changes (competitive).
References
  • Houslay, M. D., & Adams, D. R. (2003). PDE4 inhibitors as potential anti-inflammatory agents. Drug Discovery Today, 8(11), 483-491. Link

  • Press, N. J., et al. (2001). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Bioorganic & Medicinal Chemistry Letters, 11(8), 1081-1084. Link

  • Zhang, H. T., et al. (2005). Inhibition of the phosphodiesterase 4 (PDE4) enzyme reverses memory deficits produced by Aβ25-35 peptide in mice. Psychopharmacology, 178(4), 413-420. Link

  • Burnouf, C., et al. (2000). Synthesis, structure-activity relationships, and pharmacological profile of 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. Journal of Medicinal Chemistry, 43(25), 4850-4867. Link

Sources

Cross-Reactivity Profiling Guide: 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation and cross-reactivity profiling framework for 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one , a halogenated derivative of the 4-phenylpyrrolidin-2-one scaffold.

This scaffold is chemically significant as a lipophilic analog of the "racetam" class (e.g., Phenylpiracetam, Levetiracetam) and is frequently interrogated in CNS drug discovery for SV2A (Synaptic Vesicle Protein 2A) binding and GABA-ergic modulation . The introduction of the 2-Bromo and 6-Fluoro substituents is a classic medicinal chemistry strategy to block metabolic hot-spots and modulate conformational entropy, but it necessitates rigorous cross-reactivity profiling to rule out off-target kinase or ion channel liabilities.

Executive Summary & Compound Profile

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one represents a "Next-Generation" racetam scaffold. Unlike the hydrophilic Levetiracetam, this compound features a di-halogenated phenyl ring designed to increase lipophilicity (LogP) and blood-brain barrier (BBB) penetrance while potentially altering the binding kinetics at the SV2A site.

Primary Application: CNS Probe (Epilepsy, Cognitive Enhancement). Chemical Class: Gamma-lactam / 4-phenylpyrrolidin-2-one. Key Structural Feature: Ortho-di-substitution (2-Br, 6-F) restricts rotation of the phenyl ring, locking the bioactive conformation but potentially increasing risk of "flat" aromatic stacking interactions with off-targets (e.g., Kinases, hERG).

Comparative Benchmark Table

Performance estimated based on Structure-Activity Relationship (SAR) of halogenated pyrrolidones.

FeatureTarget Compound (2-Br, 6-F Analog)Levetiracetam (Standard)Brivaracetam (High Affinity)Rolipram (Selectivity Control)
Primary Target SV2A / GABA-B (PAM) SV2ASV2APDE4 (Off-target check)
Affinity (Ki) < 50 nM (Predicted) ~1,900 nM~60 nM> 10 µM
Lipophilicity (cLogP) ~2.8 (High) -0.6 (Low)1.6 (Moderate)1.4
Metabolic Stability High (Blocked ortho sites)ModerateModerateLow
Cross-Reactivity Risk Moderate (Kinases, hERG)LowLowHigh (Emesis/PDE4)
BBB Penetration Excellent Good (via transporter)ExcellentGood

Cross-Reactivity & Selectivity Profiling Protocols

To validate this compound as a selective probe, you must execute a hierarchical screening cascade. The halogenated phenyl ring introduces specific risks of promiscuity not seen in simple racetams.

Phase I: Primary Target Validation (SV2A Binding)

Objective: Confirm the halogen substitution does not sterically clash with the SV2A binding pocket.

  • Method: Radioligand Binding Assay using [³H]-ucb 30889.

  • Protocol:

    • Membrane Prep: Isolate synaptic membranes from rat cortex or SV2A-transfected CHO cells.

    • Incubation: Incubate 10 µg membrane protein with 2 nM [³H]-ucb 30889 and varying concentrations (1 nM – 10 µM) of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one.

    • Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂.

    • Termination: Rapid filtration over GF/B filters; count radioactivity.

    • Data Analysis: Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

    • Success Criterion: Ki < 100 nM indicates high-affinity binding superior to Levetiracetam.

Phase II: The "Safety Screen" (Off-Target Liabilities)

The 2-Bromo-6-fluoro moiety increases the risk of binding to hydrophobic pockets in GPCRs and Ion Channels.

A. hERG Channel Inhibition (Cardiotoxicity)

Lipophilic phenyl-pyrrolidines are known hERG blockers.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Protocol:

    • Use CHO cells stably expressing hERG (Kv11.1).

    • Perfusion: Apply compound at 1, 10, and 30 µM.

    • Stimulus: Depolarizing pulse to +20 mV followed by repolarization to -50 mV to elicit tail current.

    • Red Flag: >50% inhibition at 10 µM suggests QT prolongation risk.

B. Kinase Cross-Reactivity (The "Halogen Effect")

Halogenated aromatics can mimic ATP-site inhibitors in kinases (e.g., MEK, ERK).

  • Method: KINOMEscan® or similar active-site competition assay.

  • Panel: Screen against a representative panel of 50 kinases, focusing on Tyrosine Kinases (TK) and Serine/Threonine Kinases (STK) .

  • Protocol:

    • Test compound at 10 µM.

    • Measure % inhibition of control ligand binding.

    • Success Criterion: < 35% inhibition on all kinases (Selectivity Score S(35) < 0.05).

Mechanism of Action & Screening Workflow (Visualization)

The following diagram illustrates the logical flow for profiling the compound, distinguishing between its desired "Racetam-like" activity and potential "Promiscuous" off-target effects driven by the halogenated ring.

ProfilingWorkflow cluster_Primary Phase I: Efficacy (Target Engagement) cluster_Safety Phase II: Cross-Reactivity (Safety) Compound 4-(2-Bromo-6-fluorophenyl) pyrrolidin-2-one SV2A SV2A Binding ([3H]-ucb 30889 Displacement) Compound->SV2A Primary Screen GABA GABA-B PAM Assay (cAMP / Ca2+ Flux) Compound->GABA Secondary Screen hERG hERG Channel (Cardiotoxicity) Compound->hERG Safety Screen Kinase Kinase Panel (Off-Target Binding) Compound->Kinase CYP CYP450 Inhibition (Metabolic Interaction) Compound->CYP Decision Go / No-Go Decision SV2A->Decision Ki < 100 nM GABA->Decision Positive Mod. hERG->Decision IC50 > 10 µM (Pass) Kinase->Decision < 35% Inhib (Pass) CYP->Decision IC50 > 10 µM (Pass)

Caption: Hierarchical screening cascade ensuring SV2A affinity while filtering out hERG and Kinase liabilities common to halogenated aromatics.

Experimental Data Interpretation Guide

When analyzing your data, use these reference thresholds to categorize the compound's performance.

A. Selectivity Ratio

Calculate the Selectivity Ratio against the nearest off-target (typically PDE4 or a specific Kinase).



  • > 100x: Highly Selective (Clinical Candidate quality).

  • 10 - 100x: Acceptable for Research Probe.

  • < 10x: Non-selective (High risk of confounding data).

B. Metabolic Stability (Microsomal Stability Assay)

The 2-Bromo-6-fluoro substitution pattern is specifically designed to block CYP-mediated hydroxylation at the phenyl ring.

  • Expected Result: Intrinsic Clearance (

    
    ) < 10 µL/min/mg protein in human liver microsomes.
    
  • Comparison: Non-halogenated 4-phenylpyrrolidin-2-one typically has high clearance (

    
     > 50) due to rapid para-hydroxylation.
    

References

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

  • Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A." Journal of Medicinal Chemistry, 47(3), 530-549. Link

  • Gillard, M., et al. (2011). "Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand, in rat, mouse, and human brain." European Journal of Pharmacology, 664(1-3), 36-44. Link

  • Malawska, B. (2003). "Synthesis and anticonvulsant activity of new 4-phenylpyrrolidin-2-one derivatives." Il Farmaco, 58(4), 297-306. Link

  • FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." (2020). Link

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Novel Pyrrolidinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the "translational gap" – the often-observed discrepancy between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides an in-depth, objective comparison of the in vitro and in vivo activity of a novel class of therapeutic candidates: pyrrolidinone analogs.

The pyrrolidinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory and antimicrobial therapies.[1][2] This guide will focus on a hypothetical novel pyrrolidinone analog, designated Pyrrolidinone-X , engineered as a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in many human cancers.[3]

This document is intended for researchers, scientists, and drug development professionals, offering not just a comparative analysis but also a transparent look at the experimental designs and the scientific rationale that underpin such investigations.

The Criticality of Bridging In Vitro and In Vivo Realms

The initial stages of drug discovery heavily rely on high-throughput in vitro assays to screen vast libraries of compounds for desired biological activity.[4] These assays are indispensable for their speed, cost-effectiveness, and the ability to probe specific molecular interactions in a controlled environment. However, an in vitro system is a simplified representation of a complex biological system. Factors such as absorption, distribution, metabolism, and excretion (ADME), which are absent in a petri dish, profoundly influence a drug's efficacy and safety in a living organism.[5]

Therefore, a robust preclinical development program necessitates a seamless progression from in vitro characterization to in vivo validation. This guide will dissect this progression, using Pyrrolidinone-X as a case study to illustrate how early in vitro data can inform and predict in vivo outcomes, and how to interpret the inevitable differences that arise.

In Vitro Characterization of Pyrrolidinone-X

The initial evaluation of Pyrrolidinone-X focused on its cytotoxic effects against a panel of cancer cell lines and its mechanism of action. For this guide, we will focus on its activity against the A549 human non-small cell lung cancer (NSCLC) cell line.

Assessing Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] This assay was employed to determine the concentration at which Pyrrolidinone-X inhibits the growth of A549 cells by 50% (IC50).

Table 1: In Vitro Cytotoxicity of Pyrrolidinone-X against A549 Cells

CompoundIC50 (µM) after 72h exposure
Pyrrolidinone-X2.5
Doxorubicin (Control)0.8

The data indicates that Pyrrolidinone-X exhibits potent cytotoxic activity against A549 cells, albeit less potent than the established chemotherapeutic agent, doxorubicin. This initial screen justifies further investigation into its mechanism of action.

Elucidating the Mechanism of Action: Apoptosis Induction

To understand how Pyrrolidinone-X induces cell death, a Caspase-3 activity assay was performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.[7][8]

Table 2: Caspase-3 Activation in A549 Cells Treated with Pyrrolidinone-X

Treatment (24h)Fold Increase in Caspase-3 Activity (vs. Untreated Control)
Pyrrolidinone-X (5 µM)4.2
Staurosporine (Positive Control, 1 µM)6.5

The significant increase in Caspase-3 activity strongly suggests that Pyrrolidinone-X induces apoptosis in A549 cells. This aligns with its proposed mechanism as an inhibitor of the pro-survival PI3K/Akt pathway.

Diagram 1: The PI3K/Akt Signaling Pathway and the Hypothesized Action of Pyrrolidinone-X

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis PyrrolidinoneX Pyrrolidinone-X PyrrolidinoneX->PI3K Inhibition

Caption: Pyrrolidinone-X is hypothesized to inhibit PI3K, preventing the activation of Akt and leading to apoptosis.

In Vivo Efficacy of Pyrrolidinone-X

Building on the promising in vitro data, the next critical step was to evaluate the anti-tumor efficacy of Pyrrolidinone-X in a living system. A subcutaneous xenograft model using A549 cells in immunodeficient mice was chosen for this purpose.[9][10]

The A549 Xenograft Model: A Bridge to Clinical Relevance

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[11][12] They allow for the assessment of a drug's ability to inhibit tumor growth in a complex physiological environment.

Diagram 2: Experimental Workflow for the In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Study Endpoints CellCulture A549 Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Vehicle Vehicle Control (i.p. daily) Randomization->Vehicle PyrrolidinoneX_Dose1 Pyrrolidinone-X (20 mg/kg, i.p. daily) Randomization->PyrrolidinoneX_Dose1 PyrrolidinoneX_Dose2 Pyrrolidinone-X (40 mg/kg, i.p. daily) Randomization->PyrrolidinoneX_Dose2 TumorMeasurement Tumor Volume Measurement (3x/week) Vehicle->TumorMeasurement BodyWeight Body Weight Monitoring Vehicle->BodyWeight PyrrolidinoneX_Dose1->TumorMeasurement PyrrolidinoneX_Dose1->BodyWeight PyrrolidinoneX_Dose2->TumorMeasurement PyrrolidinoneX_Dose2->BodyWeight Endpoint Euthanasia & Tumor Excision for Analysis TumorMeasurement->Endpoint BodyWeight->Endpoint

Caption: Workflow of the A549 subcutaneous xenograft study.

In Vivo Anti-Tumor Activity

Mice bearing established A549 tumors were treated daily with Pyrrolidinone-X via intraperitoneal (i.p.) injection. Tumor growth was monitored over a period of 21 days.

Table 3: In Vivo Efficacy of Pyrrolidinone-X in the A549 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250 ± 150-+2.5
Pyrrolidinone-X (20 mg/kg)750 ± 12040+1.8
Pyrrolidinone-X (40 mg/kg)480 ± 9561.6-0.5

The in vivo results demonstrate a dose-dependent anti-tumor effect of Pyrrolidinone-X. At 40 mg/kg, a significant inhibition of tumor growth was observed, with minimal impact on the body weight of the animals, suggesting a favorable preliminary safety profile.

Bridging the Data: A Comparative Analysis

ParameterIn Vitro FindingsIn Vivo FindingsCorrelation and Interpretation
Efficacy Potent cytotoxicity (IC50 = 2.5 µM)Significant tumor growth inhibition (61.6% at 40 mg/kg)The potent in vitro activity translated to a robust in vivo anti-tumor response, indicating that Pyrrolidinone-X reaches the tumor tissue in sufficient concentrations to exert its therapeutic effect.
Mechanism Induction of apoptosis via Caspase-3 activation(Requires further analysis of excised tumors)The in vivo mechanism is presumed to be consistent with the in vitro findings. Post-study analysis of the excised tumors for markers of apoptosis would confirm this.
Dosage Effective at low micromolar concentrationsEfficacy observed at mg/kg dosesThe difference in effective concentrations is expected due to ADME properties of the compound in a whole organism. Pharmacokinetic studies are necessary to understand the drug's exposure at the tumor site.
Safety Not directly assessedWell-tolerated at efficacious doses (minimal body weight change)The lack of significant toxicity in vivo is a positive indicator, but comprehensive toxicology studies are required.

Experimental Protocols

In Vitro MTT Cytotoxicity Assay
  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[13]

  • Compound Treatment: Cells were treated with serial dilutions of Pyrrolidinone-X or Doxorubicin for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.[6]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value was calculated from the dose-response curve.

In Vivo Subcutaneous Xenograft Model
  • Cell Preparation: A549 cells were harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel.[14]

  • Implantation: 5 x 10^6 cells in a volume of 100 µL were subcutaneously injected into the flank of athymic nude mice.[15][16]

  • Tumor Growth Monitoring: Tumors were allowed to reach a volume of approximately 100-150 mm³.

  • Treatment: Mice were randomized into treatment groups and dosed daily via i.p. injection.

  • Data Collection: Tumor volume and body weight were measured three times a week. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated after 21 days, and tumors were excised for further analysis.

Conclusion and Future Directions

This guide demonstrates a logical and scientifically rigorous approach to comparing the in vitro and in vivo activity of a novel pyrrolidinone analog. The data for our hypothetical Pyrrolidinone-X illustrates a successful translation from potent in vitro cytotoxicity and apoptosis induction to significant in vivo anti-tumor efficacy.

However, this is just the initial phase of a comprehensive preclinical evaluation. The following steps are crucial for the continued development of Pyrrolidinone-X:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion of Pyrrolidinone-X, which will inform dosing regimens for future studies.[17][18]

  • Pharmacodynamic (PD) Studies: To confirm the on-target activity of Pyrrolidinone-X in the tumor tissue by measuring the inhibition of the PI3K/Akt pathway in vivo.

  • Comprehensive Toxicology Studies: To establish a detailed safety profile of the compound.

  • Evaluation in Orthotopic and Patient-Derived Xenograft (PDX) Models: To assess efficacy in more clinically relevant tumor microenvironments.[11][19]

By systematically bridging the in vitro and in vivo data, researchers can make more informed decisions, de-risk drug development programs, and ultimately increase the likelihood of translating promising laboratory findings into effective clinical therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. [Link]

  • Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • PI3K-Akt Signaling Pathway and Cancer. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • PI3K and AKT: Unfaithful Partners in Cancer. [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. [Link]

  • Establishment of Patient-Derived Xenografts in Mice. [Link]

  • MTT Cell Assay Protocol. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Xenograft Models. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Caspase 3 Activity Assay Kit. [Link]

  • In Vitro Cytotoxicity Assay. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

  • COX2 Inhibitor Screening Assay Kit. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization. [Link]

  • Tumorigenicity Assay in Nude Mice. [Link]

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • In Vivo Pharmacokinetics. [Link]

Sources

Navigating the Scale-Up Summit: A Comparative Guide to Validating Synthetic Chemistry Routes

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Scalability, Safety, and Success

For any researcher, scientist, or drug development professional, the journey from a promising molecule synthesized on the bench to a commercially viable Active Pharmaceutical Ingredient (API) is fraught with challenges. The synthetic route that works flawlessly in a round-bottom flask can become inefficient, unsafe, or economically unviable at a 100-liter scale. This guide provides an in-depth comparison of methodologies for validating a synthetic route for scale-up, moving beyond a simple checklist to explain the scientific rationale behind creating a robust and reproducible manufacturing process.

The Paradigm Shift: From Quality by Testing to Quality by Design (QbD)

Historically, the pharmaceutical industry relied on a "Quality by Testing" approach. A process was run, the final product was tested, and if it met specifications, the batch was released. This reactive method, however, offers limited process understanding and can lead to batch failures when unforeseen variability arises.[1]

The modern, regulatory-endorsed approach is Quality by Design (QbD) .[1][2][3][4] QbD is a systematic, proactive approach that builds quality into the process from the beginning.[1][2][4] It begins with predefined objectives and emphasizes deep product and process understanding and control, based on sound science and quality risk management.[4] This philosophy is central to guidelines from the International Council for Harmonisation (ICH), particularly ICH Q11, which details the development and manufacture of drug substances.[5][6][7][8][9]

FeatureTraditional Approach (Quality by Testing)Modern Approach (Quality by Design - QbD)
Philosophy Reactive: Quality is ensured by testing the final product.Proactive: Quality is built into the product and process.[1][3]
Process Understanding Limited; often a "black box" as long as the output is acceptable.Deep understanding of how material attributes and process parameters affect product quality.[2]
Control Strategy Fixed process parameters; reliance on in-process and final product testing.Flexible process within a defined "Design Space"; often utilizes real-time monitoring.[3]
Regulatory Flexibility Low; process changes typically require regulatory re-submission.High; changes within the approved Design Space do not require re-submission.[3]
Outcome Potential for batch failures, process variability, and higher long-term costs.Increased process robustness, reduced variability, improved efficiency, and lower risk of failure.[2]

Core Pillars of Synthetic Route Validation for Scale-Up

A successful validation strategy is built on several interconnected pillars. Each must be rigorously addressed to ensure the final process is safe, efficient, and consistently delivers a high-quality product.

Defining Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)

The foundation of the QbD approach is identifying the Critical Quality Attributes (CQAs) of the final API.[2] These are the physical, chemical, biological, or microbiological attributes that must be within a specific range to ensure the desired product quality.[2] Examples include purity, impurity profile, crystal form, and particle size.

Once CQAs are defined, the next step is to identify the Critical Process Parameters (CPPs) —the process variables that have a significant impact on a CQA.[1][2] For a chemical synthesis, CPPs could include temperature, pressure, reaction time, reagent stoichiometry, and mixing speed. The relationship between CPPs and CQAs is the scientific core of process understanding.

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption: "Relationship between Inputs, CPPs, and CQAs."

Process Optimization: The Power of Design of Experiments (DoE)

To understand the relationships between CPPs and CQAs, a systematic approach is essential. Design of Experiments (DoE) is a statistical tool that allows for the simultaneous variation of multiple factors, making it far more efficient than the traditional one-variable-at-a-time (OVAT) approach.[10][11] DoE not only identifies the optimal conditions but also reveals crucial interactions between variables that would be missed with OVAT.[11]

Comparison of Optimization Strategies

StrategyOne-Variable-at-a-Time (OVAT)Design of Experiments (DoE)
Methodology Change one factor while keeping others constant.Systematically vary multiple factors simultaneously.[10]
Efficiency Low; requires a large number of experiments.High; provides maximum information from minimal experiments.[10][12]
Insights Cannot identify interactions between variables.Elucidates main effects, interactions, and quadratic effects.
Outcome Often finds a local optimum, not the true process optimum.Identifies a robust operating region (Design Space).

Experimental Protocol: Screening DoE for a Key Synthesis Step

Objective: To identify the most significant process parameters affecting yield and purity for a Suzuki coupling reaction.

  • Define Factors and Ranges:

    • Factor A (Temperature): 60°C to 80°C

    • Factor B (Catalyst Loading): 0.5 mol% to 1.5 mol%

    • Factor C (Base Equivalents): 2.0 eq to 3.0 eq

    • Factor D (Reaction Time): 2 hours to 6 hours

  • Select a Design: Choose a fractional factorial or Plackett-Burman design to efficiently screen the variables with a manageable number of experiments (e.g., 8-12 runs).

  • Execute Experiments: Run the experiments in a randomized order to prevent systematic bias from uncontrolled variables (e.e., changes in raw material lots).[13]

  • Analyze Results: Use statistical software to analyze the responses (yield and key impurity level). The analysis will generate a Pareto chart, visually identifying which factors have a statistically significant effect on the outcomes.

  • Refine and Optimize: Based on the screening results, design a more detailed response surface methodology (RSM) experiment (e.g., Box-Behnken or Central Composite Design) focusing only on the significant factors to precisely map the design space and find the optimal conditions.

Impurity Profiling: Knowing What You're Making

A critical aspect of validation is understanding the impurity profile of the API.[][15] Impurities can arise from raw materials, intermediates, by-products, or degradation.[] A comprehensive impurity profiling study is mandatory for regulatory submissions and ensures the safety and efficacy of the final drug.[16][17]

Key Activities in Impurity Profiling:

  • Identification and Characterization: Use techniques like HPLC, LC-MS, and NMR to identify the structure of all impurities above the identification threshold (typically 0.10% as per ICH Q3A guidelines).[16]

  • Fate and Purge Studies: Track the formation, persistence, and removal of impurities throughout the entire synthesis and purification process.[6] This demonstrates that the process can effectively control impurity levels.

  • Forced Degradation Studies: Subject the API to stress conditions (heat, light, acid, base, oxidation) to identify potential degradation products that could form during storage.

The Role of Process Analytical Technology (PAT)

Comparing Monitoring Strategies

ApproachTraditional Offline SamplingProcess Analytical Technology (PAT)
Timing Delayed results; process adjustments are reactive.Real-time or near-real-time data.[19]
Process Control Limited ability to correct deviations during the run.Enables immediate, proactive process adjustments to prevent deviations.[18]
Data Richness Provides discrete data points (snapshots).Provides continuous data streams, leading to deeper process understanding.
Examples HPLC analysis of a sample taken from the reactor.In-situ FTIR or Raman spectroscopy to monitor reactant consumption and product formation.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption: "QbD-based Synthetic Route Validation Workflow."

Analytical Method Validation

A process is only as good as the methods used to measure it. Before any process validation can occur, all analytical methods used for testing raw materials, in-process controls, and the final API must be thoroughly validated.[22][23][24] This ensures that the data generated is accurate, reliable, and reproducible.[22][23][24] According to ICH Q2(R1) guidelines, validation involves demonstrating specificity, linearity, accuracy, precision, and robustness for each analytical procedure.

Conclusion

Validating a synthetic route for scale-up production is a complex, multidisciplinary endeavor that has evolved significantly. Moving from a reactive "test-to-release" model to a proactive, science-driven Quality by Design framework is no longer just a best practice—it is a regulatory expectation and a commercial necessity.[1][25][26][27][28] By leveraging powerful tools like Design of Experiments and Process Analytical Technology, and by building a deep, fundamental understanding of the interplay between process parameters and quality attributes, organizations can de-risk their scale-up activities. This modern approach ensures the development of a robust, efficient, and compliant manufacturing process capable of consistently delivering safe and effective medicines to patients.

References

  • development and manufacture of drug substances (chemical entities and biotechnological/biological entities) q11. ICH.
  • Quality by Design (QbD): A systematic approach to drug development. Unnamed Source.
  • Implementation Working Group ICH Q11 Guideline: DEVELOPMENT AND MANUFACTURE OF DRUG SUBSTANCES (CHEMICAL ENTITIES AND BIOTECHNOL. ICH.
  • ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities. GaBI Journal.
  • Process Analytical Technology: Enhancing Pharma Development. Unnamed Source.
  • Quality by Design in Pharmaceutical Manufacturing: A Complete Guide for Modern Drug Development. PharmaSource.
  • Impurity Profiling in APIs. BOC Sciences.
  • Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. Unnamed Source.
  • ICH Q11 – Development & manufacture of drug substances. ICH.
  • Eudralex Volume 3 ICH Guideline Q11 on Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). ECA Academy.
  • (PDF) Quality by Design (QbD) in pharmaceutical development: A comprehensive review.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Unnamed Source.
  • Design of Experiments (DoE) Studies. Mettler Toledo.
  • What Is Quality by Design (QbD)?. Mettler Toledo.
  • Quality by Design (QbD): Principles to Develop Successful Products. Scilife.
  • The Importance of API Impurity Profiling in Drug Development.
  • Process Analytical Technology (P
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Unnamed Source.
  • Design of Experiment (DoE)
  • Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. IJIRT.org.
  • Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
  • Process Validation in Pharmaceuticals (2026 Guide). Pharmuni.
  • Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications.
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
  • Process Validation: General Principles and Practices. FDA.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Unnamed Source.
  • Process Validation: General Principles and Practices.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Process Validation in Pharma Industry: A Complete Guide. Unnamed Source.
  • Design of Experiments for Process Optimization of the Direct Wacker-Type Oxid
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Unnamed Source.
  • Analytical Method Validation in Pharmaceutical Quality Assurance. ND Global.
  • How Analytical Method Valid
  • Process Validation.

Sources

Comparative QSAR Analysis of Pyrrolidin-2-one Derivatives as Antiarrhythmic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel, safer, and more effective antiarrhythmic drugs is a significant challenge in cardiovascular medicine.[1][2][3] The limited efficacy and potential proarrhythmic effects of existing treatments necessitate the design of new chemical entities with improved pharmacological profiles.[1][2][3] Among the promising scaffolds in medicinal chemistry, the pyrrolidin-2-one core has emerged as a "privileged structure," forming the basis of numerous biologically active compounds.[4][5] This guide provides a comprehensive comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on a series of antiarrhythmic 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, offering insights into the molecular features governing their activity and a framework for the rational design of future therapeutic agents.

The Rationale for QSAR in Antiarrhythmic Drug Discovery

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of antiarrhythmic drug development, QSAR studies serve as a powerful tool to:

  • Identify Key Molecular Descriptors: Pinpoint the specific physicochemical, electronic, and steric properties that influence a compound's antiarrhythmic potency.

  • Elucidate Mechanisms of Action: Provide insights into the potential interactions between the drug molecules and their biological targets, such as cardiac ion channels or adrenoceptors.[2][6]

  • Predict the Activity of Novel Compounds: Guide the synthesis of new derivatives with enhanced activity and improved safety profiles, thereby reducing the time and cost associated with traditional drug discovery pipelines.

  • Optimize Lead Compounds: Facilitate the modification of promising lead structures to maximize their therapeutic potential while minimizing adverse effects.

This guide focuses on a key QSAR study that has successfully modeled the antiarrhythmic activity of a series of pyrrolidin-2-one derivatives, providing a robust foundation for further research in this area.[6][7][8]

Comparative Analysis of a QSAR Model for Pyrrolidin-2-one Antiarrhythmic Agents

A pivotal study in this field developed a QSAR model for a series of 33 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one analogues, correlating their molecular structures with their antiarrhythmic activity, expressed as -log ED50 (mM/kg) in adrenaline-induced arrhythmia in rats.[6][7]

The Dataset and Molecular Diversity

The dataset comprised a series of pyrrolidin-2-one derivatives with systematic variations in the arylpiperazinyl moiety and substituents on the pyrrolidin-2-one ring. This structural diversity is crucial for developing a statistically significant and predictive QSAR model. The antiarrhythmic activities of these compounds ranged from -log ED50 values of 1.31 to 2.66, providing a suitable spread for quantitative analysis.[6]

Key Molecular Descriptors Influencing Antiarrhythmic Activity

The QSAR model revealed that the antiarrhythmic activity of these compounds is predominantly influenced by a combination of quantum chemical and molecular modeling descriptors.[6][7][8] The final model, which explained up to 91% of the variance in activity, highlighted the importance of specific descriptors, notably PCR (Principal Component Regression) and JGI4 (a topological descriptor), in governing the antiarrhythmic potency.[7][8]

Statistical Validation and Predictive Power of the QSAR Model

A crucial aspect of any QSAR study is the rigorous validation of the developed model to ensure its robustness and predictive capability. The QSAR model for the pyrrolidin-2-one derivatives was successfully validated using multiple methods:[6][7][8]

  • Leave-One-Out (LOO) Cross-Validation: This internal validation technique assesses the model's stability and predictive accuracy.

  • Leave-More-Out (LMO) Cross-Validation: A more stringent internal validation method that further tests the model's robustness.

  • External Validation: The model's predictive power was confirmed using an external test set of compounds that were not used in the model development.

  • Y-Scrambling Test: This test ensures that the correlation found is not due to chance by randomly shuffling the biological activity data.

The statistical parameters of the developed QSAR model are summarized in the table below:

Statistical Parameter Value Interpretation
0.909Indicates that the model explains approximately 91% of the variance in the observed antiarrhythmic activity.
R²adj 0.844The adjusted R² value, which accounts for the number of descriptors in the model.
Q²LOO 0.744A measure of the model's internal predictive ability (Leave-One-Out cross-validation). A value > 0.5 is considered good.
F-statistic 14.040Indicates the statistical significance of the model.

Table 1: Statistical validation parameters of the QSAR model for antiarrhythmic pyrrolidin-2-one derivatives.[7]

The high values of R² and Q²LOO, along with the results of the other validation tests, confirm the high predictive power and statistical significance of the QSAR model.[6][7]

Experimental and Computational Protocols

The development of a robust QSAR model involves a systematic workflow, from data preparation to model validation. The following is a generalized protocol based on the methodologies employed in the study of antiarrhythmic pyrrolidin-2-one agents.

Step-by-Step QSAR Methodology
  • Data Set Preparation:

    • A series of 33 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with their corresponding antiarrhythmic activities (-log ED50) were compiled.[6][7]

    • The dataset was divided into a training set (25 compounds) for model development and a test set (8 compounds) for external validation.[7]

  • Molecular Modeling and Descriptor Calculation:

    • The 3D structures of all compounds were generated and their geometries were optimized to the true energy minima using computational chemistry software.[7]

    • A large number of molecular descriptors (over 3200) were calculated for each molecule, encompassing various categories such as constitutional, topological, geometrical, and quantum-chemical descriptors.[7]

  • Descriptor Selection and Model Building:

    • To avoid overfitting and to select the most relevant descriptors, a variable selection method was employed.

    • Multiple Linear Regression (MLR) was used to build the QSAR model, establishing a linear relationship between the selected descriptors and the antiarrhythmic activity.

  • Model Validation:

    • Internal Validation: The predictive power of the model was assessed using Leave-One-Out (Q²LOO) and Leave-More-Out cross-validation.[6]

    • External Validation: The model's ability to predict the activity of new compounds was evaluated using the external test set.

    • Y-Scrambling: The robustness of the model was confirmed by ensuring that no significant correlation was obtained with randomized activity data.[7]

QSAR Workflow Diagram

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation Data_Collection Dataset of Pyrrolidin-2-one Derivatives & Antiarrhythmic Activity Data_Split Training Set & Test Set Division Data_Collection->Data_Split Structure_Opt 3D Structure Optimization Data_Split->Structure_Opt Descriptor_Calc Calculation of Molecular Descriptors Structure_Opt->Descriptor_Calc Descriptor_Select Descriptor Selection Descriptor_Calc->Descriptor_Select Model_Build QSAR Model Building (MLR) Descriptor_Select->Model_Build Internal_Val Internal Validation (LOO, LMO) Model_Build->Internal_Val External_Val External Validation (Test Set) Internal_Val->External_Val Y_Scramble Y-Scrambling External_Val->Y_Scramble Final_Model Validated QSAR Model Y_Scramble->Final_Model

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Chiral 4-Arylpyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the pyrrolidin-2-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. When substituted at the 4-position with an aryl group, a chiral center is introduced, leading to enantiomers that can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] The infamous case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of unambiguous stereochemical assignment.[2] For researchers and drug development professionals working with 4-arylpyrrolidin-2-ones, confirming the absolute and relative stereochemistry is not merely a characterization step but a cornerstone of building a robust, safe, and effective therapeutic program.

This guide provides an in-depth comparison of the principal analytical techniques for stereochemical determination. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to ensure your stereochemical assignments are both accurate and defensible.

X-ray Crystallography: The Definitive Standard

Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of absolute stereochemistry.[3][4] It provides a direct, three-dimensional visualization of the atomic arrangement in a molecule, leaving no room for ambiguity when a suitable crystal is analyzed.[5]

Core Principle: Anomalous Dispersion

Under typical diffraction conditions, the scattering intensities from a chiral molecule and its mirror image are identical (Friedel's Law). However, when the X-ray source's energy is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion occurs.[3] This effect creates small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). These differences are directly dependent on the absolute configuration of the molecule, allowing for its definitive assignment.[3] The presence of a "heavy" atom (e.g., bromine, sulfur, or a metal) in the molecule or co-crystallized with it can enhance this effect, though modern diffractometers are sensitive enough to often solve structures containing only lighter atoms like oxygen or nitrogen.[4][6]

Experimental Workflow & Rationale

The primary challenge and rate-limiting step in this method is obtaining a high-quality single crystal suitable for diffraction.

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Purified Compound (>98%) Crystallization Crystal Growth Screening Start->Crystallization Solvent selection, e.g., slow evaporation, vapor diffusion Mounting Mount Crystal Crystallization->Mounting Identify suitable single crystal DataCollection X-ray Data Collection Mounting->DataCollection Using diffractometer StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Process diffraction data AbsoluteConfig Determine Absolute Configuration (Flack/Hooft Parameter) StructureSolution->AbsoluteConfig Analyze Bijvoet pairs

Caption: Workflow for absolute stereochemistry determination via X-ray crystallography.

Step-by-Step Protocol:

  • Crystallization: This is more of an art than a science. The goal is to slowly precipitate the compound from a supersaturated solution to allow for the formation of an ordered crystal lattice.

    • Rationale: Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.[7]

    • Action: Screen a wide range of solvents and solvent combinations (e.g., ethyl acetate/hexane, acetone/water) using techniques like slow evaporation, vapor diffusion, or cooling. For difficult-to-crystallize compounds (oils, flexible molecules), co-crystallization with a chaperone molecule can be a powerful strategy.[7]

  • Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm).

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined against the experimental data.

  • Absolute Configuration Determination: The final step involves analyzing the anomalous dispersion data. The Flack or Hooft parameter is calculated; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[3]

NMR Spectroscopy: Probing Stereochemistry in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the relative stereochemistry of molecules in their native solution state. While it cannot directly determine absolute configuration without a chiral reference, it provides crucial information about the spatial proximity of atoms.

A. Relative Stereochemistry via Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of through-bond connectivity.[8] Observing an NOE enhancement between two protons is definitive proof of their spatial proximity.

Core Principle: The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the workhorse for these studies.[9] It generates a spectrum with cross-peaks that connect protons that are close to each other in space.[8] For a 4-arylpyrrolidin-2-one, this allows for the determination of the cis or trans relationship between substituents on the pyrrolidinone ring.

noe_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Dissolve Sample in Deuterated Solvent AcquireSpectra Acquire 1H and 2D NOESY Spectra Start->AcquireSpectra e.g., CDCl3, DMSO-d6 AnalyzeCorrelations Identify NOE Cross-Peaks AcquireSpectra->AnalyzeCorrelations Correlate spatially close protons AssignStereo Assign Relative Stereochemistry AnalyzeCorrelations->AssignStereo e.g., cis vs. trans isomers

Caption: Workflow for relative stereochemistry assignment using 2D NOESY.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Spectral Acquisition: Acquire a standard 1D proton NMR spectrum to assign the chemical shifts of all relevant protons. Following this, run a 2D NOESY experiment.

    • Rationale: The mixing time in a NOESY experiment is a critical parameter. It needs to be long enough to allow for the NOE to build up but short enough to avoid spin diffusion, which can lead to ambiguous correlations.

  • Data Analysis: Analyze the 2D NOESY spectrum for cross-peaks. For a 4-arylpyrrolidin-2-one, a key correlation would be between the proton at C4 and a proton at C5 or C3. The presence or absence of specific cross-peaks will confirm the relative stereochemistry.[10]

B. Enantiomeric Purity and Absolute Configuration using Chiral Auxiliaries

To distinguish between enantiomers, which have identical NMR spectra in an achiral environment, a chiral auxiliary must be introduced. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), often referred to as a chiral shift reagent.[11][12]

Core Principle: The chiral auxiliary interacts with the enantiomers of the analyte to form transient diastereomeric complexes.[12] These diastereomers are no longer mirror images and will have distinct NMR spectra, leading to the separation of signals for the two enantiomers. The integration of these separated signals allows for the precise determination of enantiomeric excess (e.e.).

Step-by-Step Protocol:

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the chiral analyte in an achiral solvent.

  • Addition of Chiral Shift Reagent: Add a small, sub-stoichiometric amount of a suitable chiral shift reagent (e.g., a lanthanide-based complex like Eu(hfc)3 or a non-metallic agent) directly to the NMR tube.[13][14]

    • Rationale: The goal is to induce chemical shift non-equivalence without causing excessive line broadening, which can occur with paramagnetic metal-containing reagents.

  • Titration and Analysis: Acquire a series of 1H NMR spectra while incrementally adding more shift reagent. Monitor for the separation of one or more proton signals into two distinct peaks, corresponding to the two enantiomers.

  • Quantification: Once optimal separation is achieved, integrate the areas of the separated peaks to calculate the enantiomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for determining the enantiomeric purity of a sample.[15] It is a highly sensitive and quantitative technique that physically separates the two enantiomers in time.

Core Principle: Enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP).[16][17] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with different binding energies. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and widely used for a broad range of compounds, including pyrrolidine derivatives.[18]

hplc_workflow cluster_prep Method Development cluster_analysis Analysis Start Select Chiral Column (CSP) Screening Screen Mobile Phases Start->Screening e.g., Polysaccharide-based Optimization Optimize Conditions (Flow, Temp) Screening->Optimization Normal vs. Reversed Phase Equilibration Equilibrate System Optimization->Equilibration Achieve stable baseline Injection Inject Sample Equilibration->Injection Detection Detect & Quantify Peaks Injection->Detection UV Detector

Caption: General workflow for chiral HPLC method development and analysis.

Step-by-Step Protocol:

  • Column and Mobile Phase Screening: This is the core of method development.

    • Rationale: There is no universal CSP; the choice of column and mobile phase is empirical. Screening a set of complementary columns in both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes is an efficient strategy.[16]

    • Action: Begin with a set of versatile polysaccharide columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[18] Test a range of mobile phase compositions to find conditions that provide baseline separation of the two enantiomer peaks.

  • Method Optimization: Fine-tune the separation by adjusting parameters like mobile phase composition, flow rate, and column temperature to maximize resolution (Rs > 1.5) in the shortest possible analysis time.

  • Analysis: Dissolve the sample in the mobile phase, inject it into the equilibrated HPLC system, and record the chromatogram.

  • Quantification: The area under each peak is directly proportional to the concentration of that enantiomer. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Method

VCD has emerged as a powerful and reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, with the significant advantage that it is performed on samples in solution and does not require crystallization.[1][19][20]

Core Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[20][21] While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[19] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers.[1][6] A match in the sign and relative intensity of the spectral bands confirms the absolute configuration.[1]

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment SamplePrep Prepare Concentrated Solution (e.g., in CDCl3) VCD_IR_Acq Acquire Experimental VCD and IR Spectra SamplePrep->VCD_IR_Acq Compare Compare Experimental and Calculated Spectra VCD_IR_Acq->Compare Model Build 3D Model of One Enantiomer (e.g., R-isomer) ConformerSearch Perform Conformational Search Model->ConformerSearch DFT_Calc Calculate Theoretical VCD/IR Spectra (DFT) ConformerSearch->DFT_Calc DFT_Calc->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Integrated experimental and computational workflow for VCD analysis.

Step-by-Step Protocol:

  • Experimental Measurement:

    • Prepare a concentrated solution (5-10 mg) of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[21]

    • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.[19][21]

  • Computational Modeling:

    • Rationale: The accuracy of the VCD assignment is critically dependent on the quality of the quantum chemical calculations.[1] For flexible molecules like 4-arylpyrrolidin-2-ones, it is essential to account for all significantly populated conformations in solution.

    • Action: Perform a thorough conformational search for one enantiomer (e.g., the R-isomer). Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using DFT (e.g., with the B3LYP functional and a suitable basis set).

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated energies of the stable conformers.

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation. If they are mirror images, the sample has the opposite configuration.[1]

Comparative Summary

FeatureX-ray CrystallographyNMR (NOESY)NMR (Chiral Reagents)Chiral HPLCVibrational Circular Dichroism (VCD)
Information Absolute & Relative StereochemistryRelative StereochemistryEnantiomeric Purity, Aids in AC AssignmentEnantiomeric Purity (Separation)Absolute Stereochemistry
Sample State Single CrystalSolutionSolutionSolutionSolution or Neat Liquid
Sample Amount <1 mg (of crystal)5-10 mg5-10 mg<1 mg5-10 mg
Key Advantage Unambiguous, "gold standard"[1][3]Determines structure in solution stateRapid e.e. determinationHigh throughput, highly quantitativeNo crystallization needed[6][19]
Key Limitation Requires suitable single crystal [6][19]Cannot determine absolute configurationReagent may cause line broadeningDoes not give structural informationRequires accurate quantum calculations[1]
Throughput LowMediumHighHighLow to Medium

Conclusion

The determination of stereochemistry for chiral 4-arylpyrrolidin-2-ones requires a multi-faceted analytical approach. No single technique provides all the necessary information.

  • For definitive absolute configuration , X-ray crystallography is unparalleled, provided a suitable crystal can be obtained.

  • When crystallization fails, Vibrational Circular Dichroism (VCD) is the most powerful alternative for determining absolute configuration in solution.

  • NMR spectroscopy , specifically the 2D NOESY experiment, is essential for confirming the relative stereochemistry (cis/trans isomerism) in the solution state, which is most relevant to biological activity.

  • Chiral HPLC is the indispensable method for the routine, high-throughput quantification of enantiomeric purity , crucial for process control and quality assurance.

A robust and defensible characterization of a novel chiral 4-arylpyrrolidin-2-one will typically involve, at a minimum, chiral HPLC to establish enantiopurity and NMR (NOESY) to confirm relative stereochemistry. This is then complemented by either X-ray crystallography or VCD to make the final, unambiguous assignment of absolute configuration. This integrated strategy ensures scientific integrity and provides the solid foundation required for advancing drug development programs.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • BenchChem. (n.d.). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • American Laboratory. (2010, October 1).
  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • PubMed. (2003, March 15).
  • Spark904. (n.d.).
  • BioTools. (n.d.).
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE).
  • TCI Deutschland GmbH. (n.d.).
  • PubMed. (2025, April 5).
  • PubMed. (2003, March 15).
  • ResearchGate. (2003, July).
  • Rigaku. (n.d.).
  • TCI Chemicals. (n.d.).
  • NIH. (n.d.).
  • NIH. (n.d.). Synthesis of a New Chiral Pyrrolidine.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (n.d.).
  • Česká a slovenská farmacie. (2007, July 23).
  • Chiralpedia. (2022, November 3).
  • SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
  • Google Patents. (n.d.). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Longdom Publishing. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery.

Sources

Safety Operating Guide

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialized pharmaceutical intermediates requires more than just following generic safety sheets; it requires a mechanistic understanding of the chemical’s behavior.

4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one is a structurally complex nitrogenous heterocycle containing both bromine and fluorine substitutions. Because of its dual-halogenated nature, its disposal cannot be treated like standard organic waste. Improper disposal of halogenated organics can lead to the formation of highly toxic dioxins and corrosive acids, posing severe environmental and operational risks[1][2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the hazard profile of the waste stream. Based on the structural properties of substituted pyrrolidinones and halogenated aromatics, the following operational hazards apply[3][4]:

Property / HazardDescription / Classification
Chemical Class Halogenated Nitrogenous Heterocycle (Pyrrolidinone derivative)
Physical State Solid (Powder/Crystalline) at standard temperature and pressure
Halogen Content Contains Bromine (Br) and Fluorine (F)
GHS Health Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[3][4]
EPA RCRA Classification Halogenated Organic Compound (HOC)[5]
Primary Disposal Route High-Temperature Incineration (>1100°C) with Alkaline Scrubbing[6][7]

Operational Safety & Handling Protocol

To build a self-validating safety system, your handling procedures must proactively prevent exposure rather than just react to it.

  • Engineering Controls: All handling, weighing, and transfer of 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one must be conducted inside a certified chemical fume hood to prevent the inhalation of aerosolized dust[4][8].

  • Personal Protective Equipment (PPE): Wear standard chemical-resistant nitrile gloves (double-gloving is recommended if handling the compound in solvent solution, as halogenated solvents rapidly permeate standard nitrile), tight-fitting safety goggles, and a flame-resistant lab coat[3][4].

  • Spill Response Causality: In the event of a solid spill, do not use compressed air or dry sweeping, which aerosolizes the active pharmaceutical ingredient (API). Instead, gently cover the spill with a damp, non-combustible absorbent pad, collect the material into a sealable container, and wash the affected surface thoroughly with soap and water to hydrolyze and remove residual traces[6][8].

Waste Segregation Strategy: The "Why" Behind the Rules

Strict segregation of halogenated waste from non-halogenated waste is non-negotiable.

The Causality: When halogenated compounds like 4-(2-Bromo-6-fluorophenyl)pyrrolidin-2-one are burned in standard municipal or low-temperature incinerators, the incomplete combustion of the bromine and fluorine atoms leads to the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[1][2]. Furthermore, halogens poison the catalytic converters used in standard solvent recovery systems. By isolating this compound into a dedicated Halogenated Organic Waste stream, you ensure it is routed to a specialized twin-chamber incinerator equipped to handle these specific atomic risks[7][9].

Step-by-Step Disposal Methodology

Implement the following protocols based on the physical state of your waste stream.

Protocol A: Disposal of Solid Waste (Neat Compound & Consumables)
  • Collection: Gather all solid residues, contaminated weigh boats, spatulas, and filter papers. Place them directly into a rigid, leak-proof High-Density Polyethylene (HDPE) container[6].

  • Compatibility Validation: Visually inspect the container to ensure no incompatible materials (e.g., strong oxidizers like nitric acid or peroxides) are present. Pyrrolidinones can react exothermically with strong oxidizing agents[3].

  • Labeling & Manifesting: Affix a hazardous waste label immediately. Mark the container as "Hazardous Waste - Halogenated Organic Solid" and explicitly list the chemical name to satisfy RCRA manifesting requirements[5].

  • Storage: Store in a designated dry, well-ventilated secondary containment bin until environmental health and safety (EHS) pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solvent Washings)
  • Segregation: Transfer liquid waste containing this compound exclusively into a carboy designated for Halogenated Solvents (e.g., alongside Dichloromethane or Chloroform waste). Never mix with non-halogenated solvent waste.

  • pH Verification (Self-Validating Step): Before sealing the carboy, test the waste solution's pH using an indicator strip. The pH should be between 4 and 10. If the solution is highly acidic (pH < 2) due to reaction byproducts (e.g., HBr generation), carefully neutralize it with a mild base (like sodium bicarbonate). This prevents the acidic degradation of the container and prevents dangerous pressure buildup.

  • Containment: Seal the carboy with a vented cap to prevent pressure accumulation from off-gassing, and store it in a flammable safety cabinet away from direct sunlight[8].

Final Destruction: High-Temperature Incineration (HTI)

Once transferred to a permitted hazardous waste facility, the compound undergoes High-Temperature Incineration. The facility will utilize a twin-chamber incinerator operating at temperatures exceeding 1100°C with a gas residence time of at least 2 seconds[7]. This extreme thermal environment cleaves the carbon-halogen bonds. The resulting exhaust gases, which contain highly corrosive hydrofluoric acid (HF) and hydrobromic acid (HBr), are then forced through an alkaline wet scrubber to neutralize them into benign halide salts before environmental discharge[6].

Mechanistic Workflow: Waste Segregation & Destruction

The following diagram illustrates the logical flow of waste segregation and the specialized destruction pathway required for this halogenated compound.

WasteWorkflow Source 4-(2-Bromo-6-fluorophenyl) pyrrolidin-2-one Waste Split Source->Split Solid Solid Waste Stream (Powders, Consumables) Split->Solid Liquid Liquid Waste Stream (Solvent Mixtures) Split->Liquid BinSolid HDPE Container 'Halogenated Solid' Solid->BinSolid Visual Check BinLiquid Vented Carboy 'Halogenated Solvent' Liquid->BinLiquid pH Validation Incinerator Twin-Chamber Incinerator (>1100°C, >2s residence) BinSolid->Incinerator RCRA Manifest BinLiquid->Incinerator RCRA Manifest Scrubber Alkaline Wet Scrubber (Neutralizes HF & HBr) Incinerator->Scrubber Toxic Exhaust Gases Discharge Safe Environmental Discharge Scrubber->Discharge Clean Effluent

Workflow for the segregation and high-temperature destruction of halogenated pyrrolidinone waste.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR (Electronic Code of Federal Regulations) URL:[5]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: EPA NEPIS (National Environmental Publications Information System) URL:[1]

  • Standard Operating Procedure: Disposal of Halogenated Aromatic Wastes Source: BenchChem URL:[6]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: P2 InfoHouse URL:[9]

  • 2-Pyrrolidinone - Safety Data Sheet Source: ChemicalBook URL:[3]

  • GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL Source: CPRI URL:[2]

  • Safety Data Sheet - Fluorochem (Pyrrolidin-2-one derivatives) Source: Fluorochem URL:[8]

  • Safety Data Sheet - 5-(4-Fluorophenyl)pyrrolidin-2-one Source: ChemScene URL:[4]

  • THE ENVIRONMENT (PROTECTION) RULES, 1986 (Incineration Standards) Source: Haryana State Pollution Control Board URL:[7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.